molecular formula C21H31N3O5S B1599272 N-Dansyl-L-serine cyclohexylammonium salt CAS No. 53332-28-8

N-Dansyl-L-serine cyclohexylammonium salt

Cat. No.: B1599272
CAS No.: 53332-28-8
M. Wt: 437.6 g/mol
InChI Key: NEVMXASXEDTEQO-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dansyl-L-serine cyclohexylammonium salt is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMXASXEDTEQO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201483
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-28-8
Record name L-Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53332-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]L-serine, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and chemical structure of N-Dansyl-L-serine cyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Dansyl-L-serine Cyclohexylammonium Salt – Structural Characterization and Bioanalytical Applications

Executive Summary

This compound is a stable, fluorescent derivative of the amino acid L-serine. It serves as a critical reference standard in proteomic analysis, specifically for N-terminal sequencing and amino acid quantification via High-Performance Liquid Chromatography (HPLC). Unlike the hygroscopic free acid form, the cyclohexylammonium salt offers superior crystallinity and stability, ensuring precise gravimetric preparation for analytical workflows. This guide details its physicochemical properties, structural logic, and validated protocols for its application in bioanalysis.

Chemical Identity & Structural Analysis

The compound is a salt complex formed between N-Dansyl-L-serine (the anionic fluorophore) and cyclohexylamine (the cationic counter-ion).

Core Chemical Data
ParameterSpecification
Chemical Name This compound
CAS Number 53332-28-8 (L-isomer salt)
Molecular Formula

(Total:

)
Molecular Weight 437.55 g/mol (Salt) / 338.38 g/mol (Free Acid)
Appearance Yellow to yellow-orange crystalline powder
Solubility Soluble in Methanol, Acetonitrile, DMF; sparingly soluble in water
Structural Logic & Visualization

The stability of this reagent is derived from the acid-base neutralization between the sulfonic acid/carboxylic acid moieties and cyclohexylamine.

ChemicalStructure Dansyl Dansyl Group (Fluorophore) Serine L-Serine Backbone (Amino Acid) Dansyl->Serine Sulfonamide Bond Complex N-Dansyl-L-serine Cyclohexylammonium Salt (MW: 437.55) Serine->Complex Ionic Interaction Salt Cyclohexylammonium (Counter-Ion) Salt->Complex Stabilization

Figure 1: Structural assembly of the salt complex. The cyclohexylammonium cation stabilizes the carboxylate of the Dansyl-Serine anion, preventing degradation and hygroscopicity.

Physicochemical Properties

Fluorescence Characteristics

The Dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) exhibits solvatochromism , meaning its emission spectrum shifts based on solvent polarity.

  • Excitation Max (

    
    ):  330–340 nm (Peak typically at 335 nm)
    
  • Emission Max (

    
    ):  500–550 nm (Green fluorescence)
    
    • Non-polar solvents (e.g., Dioxane): Blue-shift, high quantum yield (~0.7).

    • Polar solvents (e.g., Water): Red-shift, lower quantum yield (~0.1).

Stability Advantages

The cyclohexylammonium salt form is preferred over the free acid because:

  • Crystallinity: It forms defined crystals rather than amorphous oils.

  • Non-Hygroscopic: It resists water absorption, ensuring accurate weighing for standard curve preparation.

  • Shelf-Life: Enhanced stability against oxidative degradation when stored at -20°C in the dark.

Applications in Bioanalysis

HPLC Reference Standard

In amino acid analysis, proteins are hydrolyzed and reacted with Dansyl Chloride. The resulting mixture is separated via Reverse-Phase HPLC.[1][2] this compound is used as an external standard to identify the serine peak based on retention time and fluorescence response.

N-Terminal Sequencing (Dansyl Method)

Historically used in the Sanger method, Dansyl Chloride labels the N-terminal amino acid of a peptide. After acid hydrolysis, the N-Dansyl-amino acid resists hydrolysis (unlike peptide bonds) and can be identified. This salt provides the specific reference for identifying Serine at the N-terminus.

Fluorescent Probing

Due to its environmental sensitivity, Dansyl-Serine is used to probe hydrophobic binding pockets in proteins (e.g., Human Serum Albumin). Upon binding to a hydrophobic site, its fluorescence intensity increases significantly, and the emission peak shifts to the blue region (480–500 nm).

Experimental Protocol: HPLC Analysis

Objective: Preparation and analysis of N-Dansyl-L-serine as a calibration standard.

Reagents Required
  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid or Acetate Buffer (pH 3.0–4.0)

  • Milli-Q Water

Workflow Diagram

HPLCWorkflow Stock 1. Stock Preparation Dissolve 4.38 mg Salt in 10 mL ACN (1 mM) Dilution 2. Working Standard Dilute to 1-50 µM in Mobile Phase A Stock->Dilution Injection 3. Injection Inject 10-20 µL onto C18 Column Dilution->Injection Separation 4. Gradient Elution 5% -> 60% ACN over 20 mins Injection->Separation Detection 5. Detection Fluorescence (Ex 335 / Em 518) or UV (254 nm) Separation->Detection

Figure 2: Analytical workflow for quantifying Dansyl-Serine using Reverse-Phase HPLC.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 4.38 mg of this compound.

    • Dissolve in 10 mL of Acetonitrile (ACN) to yield a 1.0 mM stock solution.

    • Note: Correct for the salt molecular weight (437.55) to determine the molar concentration of the active Dansyl-Serine moiety.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[2]

    • Gradient: 5% B to 60% B over 20 minutes.

  • Detection:

    • Set Fluorescence Detector (FLD) to Ex: 335 nm and Em: 518 nm .

    • Alternatively, use UV detection at 254 nm (less sensitive).

  • Data Analysis:

    • The Dansyl-Serine peak typically elutes early in the gradient due to the polarity of the serine hydroxyl group relative to hydrophobic amino acids like Leucine.

    • Construct a calibration curve (Area vs. Concentration) to quantify Serine in unknown samples.

References

  • Sigma-Aldrich. Dansyl-L-alanine cyclohexylammonium salt Product Specification. (Note: Reference for salt stoichiometry and general properties of Dansyl-amino acid salts).

  • PubChem. Dansyl-L-serine Compound Summary. National Library of Medicine.[3]

  • Tapuhi, Y., et al. Dansylation of Amino Acids for HPLC Analysis. Analytical Chemistry. (Standard protocol foundation).

  • Parchem. N-Dansyl-L-serine cyclohexylammonium CAS 53332-28-8 Data.

  • Molecular Probes (Thermo Fisher). Handbook of Fluorescent Probes and Research Chemicals - Dansyl Chloride Derivatives.

Sources

Solubility properties of N-Dansyl-L-serine cyclohexylammonium salt in aqueous vs organic solvents

[1]

Executive Summary

This compound (DNS-Ser[1][2]·CHA) acts as a critical fluorescent probe and building block in proteomic research.[1] Its utility is defined by the tension between its fluorophore (Dansyl) and its amino acid core (Serine), stabilized by a bulky organic counterion (Cyclohexylammonium).[1]

This guide provides a definitive analysis of its solubility behavior. Unlike simple inorganic salts, the cyclohexylammonium counterion imparts unique amphiphilic properties, optimizing the compound for organic solubility while complicating aqueous applications. Mastering these solvent interactions is prerequisite for accurate stock preparation, efficient purification, and reliable fluorescence assays.

Chemical Identity & Structural Determinants

To predict solubility, one must deconstruct the molecule into its three functional domains. The solubility profile is not static; it is a dynamic equilibrium driven by these competing moieties.

DomainChemical NatureSolubility Driver
Dansyl Group Naphthalene ring systemHydrophobic / Lipophilic. Drives solubility in organic solvents (Acetone, DMSO, MeOH).[1] Responsible for π-π stacking and fluorescence.[1]
L-Serine Moiety

-Amino acid with -OH group
Hydrophilic. The hydroxyl group and carboxylic acid provide hydrogen bonding sites, aiding aqueous compatibility.[1]
Cyclohexylammonium (CHA) Bulky organic cationAmphiphilic / Lipophilic. Unlike Na

or K

, the CHA ion is hydrophobic.[1] It enhances solubility in organic media (e.g., Chloroform, Ethanol) and facilitates crystallization, but reduces water solubility compared to inorganic salts.
The "Ion-Pair" Effect

In organic solvents with low dielectric constants (e.g., Chloroform, Dichloromethane), DNS-Ser[1]·CHA exists largely as a tight ion pair .[1] This prevents the charge from hindering dissolution in non-polar media. In water, this pair dissociates, exposing the hydrophobic bulk of the Dansyl and Cyclohexyl groups to the aqueous network, often leading to aggregation or precipitation at high concentrations.

Solubility Profile Analysis

Organic Solvents (Primary Solvation)

Organic solvents are the preferred medium for stock solution preparation.[1] The lipophilic nature of the Dansyl and CHA groups dominates, allowing for high-concentration stability.

  • Polar Aprotic Solvents (DMSO, DMF): Excellent Solubility (>10 mg/mL). [1]

    • Mechanism: These solvents effectively solvate the aromatic Dansyl ring and the polar ionic core without requiring hydrogen bond donation.

    • Recommendation: Use Anhydrous DMSO for primary stock solutions (10–50 mM) to prevent hydrolysis or degradation over time.[1]

  • Alcohols (Methanol, Ethanol): Good Solubility. [1]

    • Mechanism: The hydroxyl group of serine interacts favorably with alcohol solvents. The CHA salt form prevents the "oiling out" often seen with free acid forms.

    • Note: Ethanol is often used for recrystallization of CHA salts.

Aqueous Solvents (Secondary Solvation)

Water presents a challenging environment for DNS-Ser[1]·CHA due to the "Hydrophobic Effect."

  • Pure Water: Sparingly Soluble / Kinetic Instability.

    • While the salt form is more soluble than the free acid, the bulky hydrophobic regions disrupt the water structure. High concentrations (>1 mM) may result in micellar aggregation or gradual precipitation.[1]

  • Aqueous Buffers (pH 7.4): Moderate Solubility. [1]

    • Solubility is pH-dependent.[1][3] At neutral pH, the carboxylate is ionized. However, the presence of high ionic strength buffers (e.g., PBS) can induce "salting out" of the hydrophobic CHA salt.

    • Critical Warning: Fluorescence is significantly quenched in aqueous environments due to proton transfer from water to the excited state of the fluorophore.

Comparative Solubility Matrix
Solvent SystemSolubility RatingPrimary Application
DMSO / DMF High (+++++)Stock solution storage; reaction solvent.[1]
Methanol / Ethanol High (++++)Chromatographic mobile phases; recrystallization.[1]
Acetone / Acetonitrile Moderate/High (++++)Organic synthesis; HPLC gradients.[1]
Water / PBS Low/Moderate (++)Biological assays (requires dilution from organic stock).[1]
Chloroform Moderate (+++)Extraction; exploiting the lipophilic CHA counterion.[1]

Mechanistic Visualization

The following diagram illustrates the competing solvation shell dynamics that dictate the stability of DNS-Ser[1]·CHA in different media.

SolubilityMechanismcluster_OrganicOrganic Solvent (DMSO/MeOH)cluster_AqueousAqueous Solvent (Water/Buffer)CompoundN-Dansyl-L-SerineCyclohexylammonium SaltSolv_OrgSolvation Shell:Stabilizes Hydrophobic RegionsCompound->Solv_Org High AffinitySolv_AqHydrophobic Effect:Water Cage FormationCompound->Solv_Aq Low AffinityIonPairIntact Ion Pair(CHA+ ... COO-)Solv_Org->IonPair Promotes SolubilityDissocDissociated Ions(CHA+ and R-COO-)Solv_Aq->Dissoc Promotes AggregationQuenchFluorescence Quenching(Proton Transfer)Dissoc->Quench Loss of Signal

Figure 1: Solvation dynamics.[1] Organic solvents stabilize the bulky hydrophobic domains and ion pairs, while aqueous environments drive dissociation and fluorescence quenching.

Operational Protocols

Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that avoids freeze-thaw degradation and precipitation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why? DMSO prevents hydrolysis and inhibits bacterial growth.[1] It is miscible with water for later dilution.[1]

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Calculation: Molecular Weight

      
       437.55  g/mol .[1][2][4]
      
    • Example: Dissolve 4.38 mg in 1 mL DMSO for 10 mM.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C .

    • Shelf Life: >6 months if kept dry and dark.[1]

Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Introduce the probe into an aqueous assay without precipitating the compound.[1]

  • Stepwise Dilution: Never add solid salt directly to water.[1]

  • Protocol:

    • Thaw DMSO stock to room temperature (viscosity decreases).[1]

    • Vortex vigorously.[1]

    • Add stock dropwise to the aqueous buffer while stirring/vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on biological systems, unless solubility demands higher (up to 5%).[1]

  • Troubleshooting: If turbidity occurs, sonicate for 30 seconds or add a non-ionic detergent (e.g., 0.1% Tween-20) to stabilize the hydrophobic dansyl moiety.[1]

Fluorescence Characterization Workflow

Objective: Verify solution integrity via solvatochromism.

WorkflowStartStart: Solid SampleDissolveDissolve in DMSO(Stock Prep)Start->DissolveSplitSplit AliquotsDissolve->SplitPathADilute in MeOHSplit->PathAPathBDilute in WaterSplit->PathBMeasureAMeasure Fluorescence(Ex: 330nm, Em: ~500nm)High IntensityPathA->MeasureAMeasureBMeasure Fluorescence(Ex: 330nm, Em: ~550nm)Quenched/Red ShiftedPathB->MeasureB

Figure 2: Validation workflow. A blue-shift and high intensity in Methanol confirms structural integrity; red-shift and quenching in water is normal behavior.[1]

Applications & Implications

  • Peptide Synthesis: The CHA salt is often used as a stable precursor. The cyclohexylammonium group makes the amino acid soluble in organic reaction media (DCM/DMF) used for coupling, unlike the sodium salt which would require phase transfer catalysts.

  • Environmental Sensing: The solubility difference is exploited in "turn-on" sensors.[1] The probe is non-fluorescent in aqueous bulk but lights up when it enters a hydrophobic pocket (e.g., protein binding site or micelle core).

  • Chiral Separation: In HPLC, the CHA salt is used in methanol/water mobile phases. The bulky counterion can influence retention times and resolution on chiral columns by participating in the stationary phase interaction.

References

  • Sigma-Aldrich. N-Dansyl-L-alanine cyclohexylammonium salt Product Sheet. (Analogous physicochemical data for Dansyl-amino acid CHA salts).

  • Chen, R. F. (1967).[1][5] "Fluorescence of dansyl amino acids in organic solvents and protein solutions." Archives of Biochemistry and Biophysics, 120(3), 609-620.[1] [1]

  • Cayman Chemical. Dansyl Chloride Product Information & Solubility Data. (Foundational solubility data for the Dansyl moiety).

  • PubChem. Dansyl-L-serine Compound Summary (CID 598788).[1] National Library of Medicine.[1]

  • Needham, T. E. (1970).[1][3] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (General principles of amino acid solubility in hydroalcoholic systems).

A Technical Guide to Dansyl-Amino Acids in Protein Footprinting and Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mass spectrometry (MS)-based protein footprinting has emerged as a powerful tool for investigating protein higher-order structure, dynamics, and interactions.[1][2][3] This guide provides an in-depth technical overview of the application of dansyl-amino acids, generated through covalent labeling with dansyl chloride, in protein footprinting workflows. We will explore the underlying chemical principles, detail robust experimental protocols, and discuss the applications of this technique in mapping solvent accessibility, defining protein-ligand interfaces, and characterizing conformational changes. This document is intended for researchers and drug development professionals seeking to leverage covalent labeling-MS to gain critical insights into protein structure and function, particularly for systems not amenable to traditional high-resolution methods like X-ray crystallography or NMR.[4][5]

Introduction: The Imperative for Structural Insights in Solution

A protein's function is intrinsically linked to its three-dimensional structure and dynamic behavior in its native environment.[6] While high-resolution techniques provide atomic-level detail, they often require crystallization or are limited by protein size and complexity.[5][7] Covalent labeling, coupled with mass spectrometry (CL-MS), offers a complementary approach to probe protein architecture directly in solution.[4][7][8]

The core principle of protein footprinting is to "mark" the solvent-accessible surfaces of a protein with a chemical probe.[2][3][9] By comparing the labeling pattern of a protein in different states (e.g., apo vs. ligand-bound), one can infer which regions have become protected or exposed.[5][9] This differential labeling provides a "footprint" of a binding partner or reveals regions undergoing conformational change.[9][10] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that has found renewed utility in this field due to its favorable characteristics: small size, reactivity with multiple nucleophilic residues, and the fluorescent nature of its adducts.[6][11][12]

The Reagent: Chemistry and Reactivity of Dansyl Chloride

Dansyl chloride is an amine-reactive compound that forms stable sulfonamide bonds with primary and secondary amines.[11] Its primary targets on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[13][14][15] However, it can also react with other nucleophilic side chains, including those of tyrosine, histidine, and cysteine, expanding its utility as a footprinting reagent.[14]

Mechanism of Action: The reaction proceeds via nucleophilic attack by the unprotonated amine on the sulfonyl chloride. This necessitates alkaline pH conditions (typically pH 9.5-10) to ensure a significant population of deprotonated, reactive amine groups.[14][16]

  • Primary Targets: Lysine (ε-NH2), N-terminus (α-NH2)

  • Secondary Targets: Tyrosine (-OH), Histidine (imidazole), Cysteine (-SH)

  • Reaction Conditions: Alkaline pH (9.5-10), often in an aqueous-organic mixture to aid solubility.[16]

The small size of the dansyl group (~219 Da) is a key advantage, as it minimizes the risk of inducing significant structural perturbations in the target protein upon labeling—a critical consideration for maintaining the integrity of the native structure during the experiment.[6][17]

The Core Workflow: Dansyl Footprinting Coupled with Mass Spectrometry

The experimental workflow is a multi-step process that translates differential solvent accessibility into quantifiable mass shifts at the peptide level. The goal is to compare the extent of dansylation on specific residues between two or more protein states.

G cluster_2 Downstream Processing & Analysis A1 Protein Sample A A2 Dansyl Chloride Labeling A1->A2 A3 Quench Reaction A2->A3 P1 Combine & Proteolytic Digestion (e.g., Trypsin) A3->P1 B1 Protein Sample B B2 Dansyl Chloride Labeling B1->B2 B3 Quench Reaction B2->B3 B3->P1 P2 LC-MS/MS Analysis P1->P2 P3 Data Analysis: Identify & Quantify Labeled Peptides P2->P3 P4 Structural Interpretation: Map Protected Regions P3->P4

Detailed Experimental Protocol

This protocol provides a self-validating framework. The key is consistency: both protein states must be treated identically in parallel, with the only variable being the presence of the ligand or the condition being tested.

1. Sample Preparation:

  • Prepare the protein of interest in two separate states (e.g., State A: Apo-protein; State B: Protein + saturating concentration of ligand).

  • Causality: It is critical to ensure the buffer system does not contain primary amines (e.g., Tris) that would compete with the protein for labeling. Buffers like HEPES or phosphate are suitable, adjusted to the optimal pH for labeling (e.g., pH 9.5).[6] The protein concentration should be optimized to ensure sufficient signal in the MS analysis while minimizing aggregation.

2. Labeling Reaction:

  • Prepare a fresh stock solution of dansyl chloride in an organic solvent like acetonitrile or acetone.[16][18] Dansyl chloride hydrolyzes in aqueous solutions, so it must be added to the protein solution immediately before starting the reaction.[6]

  • Add a molar excess of dansyl chloride to each protein sample to initiate the labeling reaction. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[16]

  • Causality: The reaction time and reagent concentration are critical parameters. Insufficient labeling yields poor data, while excessive labeling can perturb the protein's structure.[19] Pilot experiments are essential to determine conditions that provide detectable labeling without causing unfolding or aggregation. Monitoring labeling kinetics is a reliable way to ensure structural integrity is preserved.[8][19]

3. Quenching:

  • Terminate the reaction by adding a quenching reagent containing a high concentration of a primary amine, such as ammonium hydroxide or Tris buffer, to consume all unreacted dansyl chloride.[18]

  • Causality: Effective quenching is vital to stop the reaction precisely at the same time point for all samples, ensuring that any observed differences are due to the protein's state, not variations in reaction time.

4. Sample Processing for MS Analysis:

  • Denature the labeled protein samples (e.g., with urea or guanidinium chloride).

  • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Causality: This standard proteomics workflow unfolds the protein completely, ensuring that the subsequent enzymatic digestion is efficient and reproducible across the entire protein sequence.

  • Perform a buffer exchange or protein precipitation (e.g., acetone precipitation) to remove denaturants and excess reagents.

  • Digest the protein into smaller peptides using a protease like trypsin, which cleaves C-terminal to lysine and arginine residues.[20]

  • Causality: Digestion is necessary to generate peptides of a suitable size for analysis by tandem mass spectrometry. This allows for the precise localization of modification sites.[1][21]

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS1 scan measures the mass-to-charge ratio of the intact peptides, allowing for the quantification of labeled vs. unlabeled versions of each peptide.

  • The MS2 scan fragments the peptides, providing sequence information that confirms the peptide's identity and pinpoints the exact site(s) of dansylation.[2]

  • Causality: The relative abundance of a dansylated peptide in State A versus State B is the core readout. A decrease in labeling in the ligand-bound state indicates that the residue is protected by the ligand, either through direct contact or an allosteric conformational change.

Applications in Structural Biology and Drug Development

The insights gained from dansyl footprinting are highly valuable across various research and development stages.

Mapping Ligand and Drug Binding Sites

By comparing the labeling patterns of a protein in the presence and absence of a small molecule, researchers can identify peptides with significantly reduced modification levels. These "protected" regions form the footprint of the binding site.

G Apo {Apo Protein|{ K |  Y |  H |  K}} Dansyl_Apo Dansyl Labeling Apo->Dansyl_Apo Labeled_Apo {Labeled Apo Protein|{ K-DNS |  Y-DNS |  H |  K-DNS}} Dansyl_Apo->Labeled_Apo Bound {Ligand-Bound Protein|{ K |  Y |  H |  K}} Dansyl_Bound Dansyl Labeling Bound->Dansyl_Bound Ligand Ligand Ligand->Bound:f1 Ligand->Bound:f3 Labeled_Bound {Labeled Bound Protein|{ K-DNS |  Y |  H |  K}} Dansyl_Bound->Labeled_Bound Result Result: Residues Y and K are protected in the binding pocket. Labeled_Bound->Result

Probing Conformational Changes

Protein function often involves transitions between different conformational states. Dansyl footprinting can capture these changes by revealing regions that become more or less solvent-accessible upon activation, inhibition, or mutation.

Characterizing Protein-Protein Interaction Interfaces

Similar to ligand binding, the interface of a protein-protein complex will be protected from solvent and thus from dansyl labeling. Comparing the labeling of the individual proteins with that of the complex can delineate the interaction surfaces.[6]

Data Presentation and Interpretation

Quantitative data from differential footprinting experiments are best summarized in a table. The key metric is the "protection factor," often calculated as the ratio of modification levels between the two states.

Peptide SequenceResidue ModifiedModification Level (Apo State)Modification Level (Bound State)Protection Factor (Apo/Bound)
FVEGNSAQKK12185%15%5.67
AYLPSLDPAY15660%55%1.09
DIATYTEVLY20372%10%7.20
VGYVSVGWGRR2505%4%1.25

Interpretation: In the table above, peptides containing K121 and Y203 show significant protection factors, suggesting these residues are located within the ligand-binding site. In contrast, Y156 and R250 show minimal change, indicating they are likely distal to the binding interface and not involved in any major allosteric conformational changes.

Advantages and Limitations

Advantages:

  • Solution-Phase Analysis: Provides structural information in a more physiologically relevant context than solid-state methods.[1]

  • Broad Applicability: Can be applied to a wide range of protein sizes and complexities, including systems that are difficult to crystallize.[4][5]

  • Irreversible Labeling: The stable covalent bond formed by dansyl chloride avoids the issue of label loss or scrambling that can complicate other methods like hydrogen-deuterium exchange (HDX).[19]

  • Small, Minimally Perturbing Probe: The small size of the dansyl group is less likely to alter the native protein structure compared to larger fluorescent dyes.[6][17]

Limitations:

  • Potential for Perturbation: Despite its small size, any covalent modification carries a risk of altering the local or global protein structure. Careful validation, such as monitoring labeling kinetics, is necessary.[8][22]

  • pH Sensitivity: The requirement for alkaline pH may not be suitable for all proteins, as it could compromise their stability or native conformation.

  • Incomplete Coverage: Labeling is limited to reactive, solvent-accessible residues. Buried regions or areas lacking reactive side chains will not be probed.

  • Hydrolysis: Dansyl chloride is unstable in aqueous solutions and can be hydrolyzed to dansyl acid, which can complicate analysis. Reagents must be freshly prepared.[6]

Conclusion

Dansyl-amino acid footprinting, integrated with modern mass spectrometry, is a robust and versatile technique for probing protein structure and dynamics in solution. Its ability to map interaction interfaces and detect conformational changes provides invaluable information for fundamental biology and applied drug discovery. While it is not a replacement for high-resolution structural methods, it serves as a powerful complementary tool, delivering critical insights where other techniques fall short. The careful design of experiments, including rigorous controls and validation steps, is paramount to generating trustworthy and interpretable structural data.

References

  • Espy, R. D., et al. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed. [Link]

  • Limpikirati, P. (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. UMass Amherst. [Link]

  • Szerkus, O. (2019). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • Walker, J. M. (1986). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

  • Espy, R. D., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]

  • Limpikirati, P., et al. (2019). Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity. PMC. [Link]

  • Gau, B. C., et al. (2019). Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment. PMC. [Link]

  • Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute. [Link]

  • Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Wikipedia Contributors. (n.d.). Dansyl chloride. Wikipedia. [Link]

  • Lu, Y., et al. (2021). Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization. ACS Publications. [Link]

  • Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. PubMed. [Link]

  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. [Link]

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. PubMed. [Link]

  • LibreTexts. (2019). Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts. [Link]

  • De-Cremer, K., et al. (2017). Future Directions of Structural Mass Spectrometry using Hydroxyl Radical Footprinting. PMC. [Link]

  • NeoProteomics. (n.d.). Protein Footprinting – Introduction to Covalent Labeling Technology. NeoProteomics. [Link]

  • Kadek, A., et al. (2018). Comparison of hydroxyl radical footprinting and site-directed chemical probing methods. ResearchGate. [Link]

  • Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. [Link]

  • Jones, L. M., et al. (2018). Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting. ACS Publications. [Link]

  • Li, W., et al. (2021). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. PMC. [Link]

  • St-Gelais, D., et al. (2022). The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses. PMC. [Link]

  • Lu, Y., et al. (2021). Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization. PMC. [Link]

  • Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. R Discovery. [Link]

  • Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. [Link]

  • Guo, J., et al. (2017). Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. OSTI.GOV. [Link]

Sources

Technical Guide: Stability Profile & Storage Protocol for N-Dansyl-L-serine Salt Powder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Dansyl-L-serine (Dns-Ser) is a robust fluorescent derivative widely used in protein sequencing and structural biology.[1] While the sulfonamide linkage confers significant chemical resistance compared to other conjugates, the fluorophore’s sensitivity to environmental factors—specifically photon flux and moisture—demands a rigorous storage protocol.[1]

This guide defines the stability profile of Dns-Ser salt powder at -20°C. Under the "Gold Standard" protocol defined herein, the compound exhibits a shelf life exceeding 24 months with <2% degradation.[1] The primary failure modes are not thermal decomposition, but rather photobleaching and hydrolytic cleavage driven by improper moisture management during freeze-thaw cycles.[1]

Chemical Basis of Stability

To understand the storage requirements, we must first dissect the molecular vulnerabilities of the compound.[1]

The Sulfonamide Linkage

The core stability of Dns-Ser arises from the sulfonamide bond connecting the dimethylaminonaphthalene (dansyl) fluorophore to the L-serine backbone.[1] Unlike ester or amide bonds, the sulfonamide linkage is highly resistant to acid hydrolysis.[1] This allows the compound to survive harsh conditions (e.g., 6M HCl hydrolysis) that break peptide bonds, a property exploited in N-terminal sequencing [1].[1]

Fluorescence & Photophysics

The dansyl group exhibits strong fluorescence (Excitation ~330-340 nm; Emission ~530-540 nm) due to an intramolecular charge transfer (ICT) state.[1]

  • Vulnerability: This excited state is susceptible to oxidative radical formation when exposed to UV/visible light in the presence of oxygen.[1] Long-term exposure leads to photobleaching , resulting in a non-fluorescent breakdown product (often dansic acid or sulfonamide radical derivatives) [2].[1]

Hygroscopicity of the Salt Form

Dns-Ser is typically supplied as a salt (e.g., piperidinium or cyclohexylammonium) to enhance crystallinity and solubility.[1]

  • Risk: Salts are inherently hygroscopic.[1] At -20°C, the primary risk is not chemical reaction, but condensation upon retrieval.[1] If a cold vial is opened in humid air, water condenses on the powder.[1] This adsorbed water creates a micro-aqueous environment that facilitates slow hydrolysis of the sulfonamide bond to Dansic Acid (Dns-OH) and free Serine over months of storage [3].[1]

Storage Protocol: The "Gold Standard"

This protocol is designed to be self-validating : if followed, the physical state of the compound confirms its integrity.[1]

Primary Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate negligible thermal degradation at this energy state.[1]
Container Amber Glass Vial Blocks UV/Vis radiation to prevent photolysis.[1]
Closure PTFE-lined Cap + Parafilm PTFE provides a chemical barrier; Parafilm prevents gas exchange.[1]
Atmosphere Argon or N₂ Flush Displaces O₂, mitigating oxidative photobleaching.[1]
Desiccant Silica Gel Packet Scavenges residual moisture trapped during closure.[1]
The Critical Retrieval Workflow (Freeze-Thaw Management)

The majority of stability failures occur during use, not during storage.[1]

  • Retrieval: Remove the vial from -20°C.

  • Equilibration (CRITICAL): Allow the unopened vial to stand at Room Temperature (20-25°C) for 30 minutes .

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.[1] This water becomes trapped when re-sealed, catalyzing degradation.[1]

  • Sampling: Weigh out the required amount quickly under low-light conditions.

  • Re-sealing: Flush with inert gas (if available), cap tightly, re-parafilm, and return to -20°C immediately.

Quality Control & Stability Testing

To verify the integrity of Dns-Ser stored at -20°C, a two-tiered testing approach is recommended.

Tier 1: Visual & TLC (Rapid Check)[1]
  • Visual: Powder should be a yellow/green crystalline solid.[1] Any "clumping" indicates moisture ingress.[1] Darkening indicates oxidation.[1]

  • TLC: Polyamide sheets or Silica Gel 60.[1]

    • Mobile Phase: Benzene:Acetic Acid (9:1).[1]

    • Detection: UV 254 nm.[1]

    • Pass Criteria: Single fluorescent spot.[1] Appearance of a faster-moving blue spot indicates Dansylamide (Dns-NH₂) ; a slower spot indicates Dansic Acid (Dns-OH) [1].[1]

Tier 2: HPLC-FLD (Quantitative Validation)

For critical drug development assays, quantitative purity must be established.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: Fluorescence (Ex 330 nm / Em 530 nm).[1][3]

Stability Diagram: The following diagram illustrates the logical flow for stability testing and decision making.

StabilityWorkflow Start Retrieve Sample (-20°C) Equilibrate Equilibrate to RT (30 min) Start->Equilibrate Visual Visual Inspection (Clumping/Color) Equilibrate->Visual Dissolve Dissolve in MeCN/H2O Visual->Dissolve No Clumping HPLC HPLC-FLD Analysis Dissolve->HPLC Decision Purity > 98%? HPLC->Decision Pass PASS: Proceed to Assay Decision->Pass Yes Fail FAIL: Check Impurities Decision->Fail No Identify Identify Impurity: 1. Dns-OH (Hydrolysis) 2. Dns-NH2 (Synthesis Artifact) Fail->Identify

Figure 1: Decision-matrix workflow for validating N-Dansyl-L-serine stability prior to experimental use.

Degradation Pathways & Troubleshooting

Understanding how the molecule fails allows for better troubleshooting.[1]

ImpurityOriginPrevention Strategy
Dansic Acid (Dns-OH) Hydrolysis of sulfonamide bond.[1] Catalyzed by moisture + acid/base traces.[1]Strict desiccation; RT equilibration before opening.[1]
Dansylamide (Dns-NH₂) Ammonolysis or synthesis byproduct.[1][2]High-purity sourcing; usually stable once formed.[1]
Photobleached Product Radical oxidation of fluorophore.[1]Amber vials; minimize exposure to ambient light.[1]

Mechanistic Pathway:

DegradationPath DnsSer N-Dansyl-L-Serine (Active) DnsOH Dansic Acid (Non-Specific Fluor) DnsSer->DnsOH + H2O (Hydrolysis) Serine L-Serine (Non-Fluorescent) DnsSer->Serine + H2O (Hydrolysis) Bleached Oxidized/Bleached Product DnsSer->Bleached + hν (Light) + O2

Figure 2: Primary degradation pathways for N-Dansyl-L-serine under storage stress.

References

  • Walker, J. M. (1994).[1] The Dansyl Method for Identifying N-Terminal Amino Acids. In: Basic Protein and Peptide Protocols. Methods in Molecular Biology, vol 32. Humana Press.[1][4] Link

  • Haugland, R. P. (2010).[1] The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies. (General reference for Dansyl fluorophore photophysics).

  • Tapuhi, Y., et al. (1981).[1] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Chemistry, 53(4), 609-615.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Information Sheet: Dansyl-L-Serine. (Standard commercial storage data: -20°C, protected from light).

Sources

CAS number and PubChem CID for N-Dansyl-L-serine cyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Dansyl-L-serine Cyclohexylammonium Salt and the Broader Landscape of Dansylated Amino Acids for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, situated within the broader and highly significant class of dansylated amino acids. While a specific are not indexed in major chemical databases, this guide leverages data from its constituent parts—Dansyl-L-serine and its racemic salt form—and analogous dansylated amino acid salts to provide a thorough understanding of its anticipated properties, synthesis, and applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the utilization of these powerful fluorescent probes in cutting-edge scientific inquiry.

Introduction: The Significance of Dansylated Amino Acids in Modern Research

The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, represents a cornerstone technique in biochemical and biomedical research.[1] This process, known as dansylation, covalently attaches the fluorescent dansyl group to the primary or secondary amino groups of amino acids, yielding stable and highly fluorescent sulfonamide adducts.[1][2] These dansylated amino acids have become indispensable tools for a multitude of applications, including N-terminal amino acid sequencing of proteins and peptides, highly sensitive amino acid analysis, and as environmentally sensitive fluorescent probes to investigate protein structure, dynamics, and ligand binding.[2][3][4]

The cyclohexylammonium salt form of dansylated amino acids, such as the topic of this guide, is often utilized to improve the handling and stability of the compound, rendering it as a readily weighable and soluble powder for experimental use.

A Note on Chemical Identifiers for this compound

An exhaustive search of prominent chemical databases, including CAS and PubChem, did not yield a specific CAS number or PubChem CID for this compound. However, identifiers for closely related compounds are available and provide a basis for understanding its chemical properties:

  • N-Dansyl-DL-serine cyclohexylammonium salt (racemic mixture): CAS Number 42808-14-0[5]

  • Dansyl-L-serine (the free acid form): PubChem CID 598788[6]

This guide will proceed by synthesizing information from these and other relevant dansylated amino acids to present a comprehensive technical profile.

Physicochemical Properties and Characterization

The utility of this compound and its analogs is fundamentally tied to the photophysical properties of the dansyl moiety. The dansyl group itself is largely non-fluorescent; however, upon conjugation with an amino acid, the resulting sulfonamide exhibits strong fluorescence with environmentally sensitive quantum yields and emission maxima.[3]

Table 1: Physicochemical Properties of Representative Dansylated Amino Acids

PropertyDansyl-L-alanine cyclohexylammonium saltDansyl-L-serine (free acid)General Dansyl Amino Acids
CAS Number 53332-27-7[]Not ApplicableVaries
PubChem CID 6452802[8]598788[6]Varies
Molecular Formula C21H31N3O4S[8]C15H18N2O5S[6]Varies
Molecular Weight 421.55 g/mol [8]338.4 g/mol [6]Varies
Appearance Typically a solid powder at room temperature[8]SolidSolid Powder
Fluorescence Excitation Max. ~340 nm[]~340 nm~324-340 nm[6][]
Fluorescence Emission Max. ~510 nm[]~510 nm~510-559 nm (highly solvent dependent)[6][]

The significant Stokes shift (the difference between excitation and emission maxima) and the sensitivity of the emission wavelength to the polarity of the local environment are key advantages. When a dansylated amino acid moves from a polar (aqueous) environment to a non-polar (hydrophobic) one, such as binding to a protein pocket, a blue shift in the emission maximum and an increase in fluorescence quantum yield are typically observed. This phenomenon is the basis for its use in protein binding and conformational studies.[3]

Synthesis and Derivatization: The Dansylation Reaction

The synthesis of this compound involves a two-step process: the dansylation of L-serine followed by salt formation with cyclohexylamine.

The Dansylation Reaction: Mechanism and Protocol

The core of the synthesis is the reaction between dansyl chloride and the primary amino group of L-serine. This nucleophilic substitution reaction is typically carried out under alkaline conditions (pH 9.5-10) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1]

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The hydrochloric acid generated is neutralized by the alkaline buffer.[9]

dot

Dansylation_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products L_Serine L-Serine (R-NH₂) Dansyl_Serine N-Dansyl-L-Serine (Dansyl-NH-R) L_Serine->Dansyl_Serine Nucleophilic Attack Dansyl_Cl Dansyl Chloride (Dansyl-SO₂Cl) Dansyl_Cl->Dansyl_Serine Conditions Alkaline pH (9.5-10) Aqueous-Organic Solvent HCl HCl

Caption: The dansylation reaction of L-Serine.

Experimental Protocol: Dansylation of Amino Acids

This generalized protocol is a robust starting point for the dansylation of amino acids for subsequent analysis.

  • Sample Preparation: Dissolve the amino acid standard or sample in a 40 mM lithium carbonate buffer (pH 9.5).[10]

  • Reagent Preparation: Prepare a 10 mM solution of dansyl chloride in acetonitrile.[10]

  • Reaction: To 2 mL of the amino acid solution, rapidly add 1 mL of the dansyl chloride solution.[10] The reaction vessel should be protected from light as dansyl derivatives are photosensitive.[10]

  • Incubation: The mixture can be sonicated for 10 minutes and then allowed to stand at room temperature, or incubated at an elevated temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes) to drive the reaction to completion.[6][10]

  • Quenching: To consume excess dansyl chloride and prevent side reactions that can degrade the dansylated product, a quenching agent such as methylamine or ethylamine hydrochloride can be added.[11]

  • Extraction/Purification: The dansylated amino acid can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate for further purification or direct analysis.

Applications in Research and Drug Development

The unique properties of dansylated amino acids make them versatile tools in a variety of research and development applications.

Amino Acid Analysis and Protein Sequencing

Historically, dansylation was a key method for N-terminal sequencing of proteins (the "Dansyl-Edman" degradation).[2] Following derivatization of the N-terminal residue and acid hydrolysis of the peptide, the fluorescent dansyl-amino acid can be identified by chromatography.[2] While now largely superseded by automated Edman degradation and mass spectrometry, the high sensitivity of dansylation makes it valuable for the quantitative analysis of amino acids in complex biological samples, such as protein hydrolysates from hair or other tissues, using High-Performance Liquid Chromatography (HPLC).[12]

Fluorescent Probes for Protein Binding Assays

Dansylated amino acids are widely used as fluorescent probes to characterize ligand binding to proteins, most notably human serum albumin (HSA), which has two primary drug-binding sites.[13] The principle of these assays is competitive displacement. The dansylated amino acid binds to a specific site on the protein, and its fluorescence is measured. When a non-fluorescent drug candidate that binds to the same site is introduced, it displaces the dansylated amino acid into the aqueous solvent. This results in a decrease in fluorescence, which can be used to determine the binding affinity of the drug candidate.[13]

Binding_Assay_Workflow A 1. Protein + Dansyl-AA (High Fluorescence) B 2. Add Drug Candidate A->B C 3. Drug Displaces Dansyl-AA (Low Fluorescence) B->C D 4. Quantify Fluorescence Change Determine Binding Affinity (Ki) C->D

Sources

The Dansyl Fluorophore: A Deep Dive into the Mechanism of its Environmental Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a cornerstone of fluorescence spectroscopy, prized for its remarkable sensitivity to the polarity of its immediate molecular environment. This sensitivity, manifesting as significant shifts in emission wavelength and intensity, has established the dansyl fluorophore as an indispensable tool for probing the intricacies of biological systems. From elucidating protein-ligand interactions and conformational changes to characterizing the hydrophobicity of drug binding sites, the applications of dansyl derivatives are both broad and profound. This technical guide provides a comprehensive exploration of the fundamental photophysical principles that govern the environmental sensitivity of the dansyl group. We will delve into the core mechanism of intramolecular charge transfer, dissect the nuances of the excited state dynamics, and provide practical, field-proven insights into the experimental application of this versatile fluorescent probe.

The Heart of the Matter: The Photophysics of the Dansyl Chromophore

The environmental sensitivity of the dansyl group is not a mere empirical observation but is rooted in the fundamental principles of photochemistry and the unique electronic structure of the molecule. At its core, the phenomenon is driven by an Intramolecular Charge Transfer (ICT) process.

Upon absorption of a photon, the dansyl fluorophore is elevated from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This excitation prompts a redistribution of electron density within the molecule. The dimethylamino group at the 5-position acts as an electron donor, while the sulfonyl group at the 1-position, attached to the naphthalene ring, serves as an electron acceptor. This "push-pull" electronic configuration is the key to its environmental sensitivity.[1]

The excited state of the dansyl group has a significantly larger dipole moment than its ground state. It is this change in dipole moment that makes the fluorophore so exquisitely sensitive to the polarity of its surroundings. In a polar solvent, the solvent molecules will reorient themselves around the excited state dipole, a process known as solvent relaxation . This reorientation stabilizes the excited state, lowering its energy. The energy of the emitted photon is correspondingly lower, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Conversely, in a non-polar, hydrophobic environment, solvent relaxation is minimal, and the emission occurs at higher energy, resulting in a blue-shift (a shift to shorter wavelengths).

The Jablonski Diagram: Visualizing the Journey of an Excited Electron

The photophysical processes of absorption, relaxation, and emission can be elegantly visualized using a Jablonski diagram. For an environmentally sensitive fluorophore like dansyl, the diagram must be adapted to illustrate the influence of the solvent.

Jablonski_Dansyl cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_S1_relaxed S₁ (Solvent Relaxed) S0 S₀ S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v2 v=2 S1 S₁ S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns, blue-shifted in non-polar env.) S1_v1 v=1 S1_relaxed_v0 v=0 S1_v0->S1_relaxed_v0 Solvent Relaxation (ps-ns) S1_v2->S1_v0 Vibrational Relaxation (ps) S1_relaxed S₁' S1_relaxed_v0->S0_v1 Fluorescence (ns, red-shifted) Titration_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_protein Prepare Dansyl-labeled Protein Solution measure_initial Measure Initial Fluorescence prep_protein->measure_initial prep_ligand Prepare Ligand Stock Solution add_ligand Add Aliquots of Ligand prep_ligand->add_ligand measure_initial->add_ligand measure_final Measure Fluorescence after Each Addition add_ligand->measure_final measure_final->add_ligand Repeat until saturation plot_data Plot Fluorescence Change vs. Ligand Concentration measure_final->plot_data fit_curve Fit Data to a Binding Isotherm plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Sources

Methodological & Application

Protocol for the Preparation and Handling of N-Dansyl-L-serine Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the preparation of N-Dansyl-L-serine standard solutions intended for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The accurate preparation of calibration standards is a foundational prerequisite for the reliable quantification of analytes. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring methodological robustness and data integrity. We address critical parameters including solvent selection, dissolution techniques, stability, and proper storage, grounded in established analytical chemistry principles. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the chromatographic analysis of amino acids and other derivatized compounds.

Introduction: The Criticality of Standard Preparation

N-Dansyl-L-serine is the fluorescent derivative formed by the reaction of L-serine with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride.[1][2] This pre-column derivatization is a widely adopted strategy in analytical chemistry to enhance the detectability of amino acids, which often lack a native chromophore suitable for UV-Vis detection or possess poor ionization efficiency for mass spectrometry.[3][4] The resulting dansylated sulfonamide adducts are intensely fluorescent and well-retained on reversed-phase HPLC columns, permitting sensitive and selective quantification.[5][6]

The validity of any quantitative HPLC method is fundamentally dependent on the accuracy of the calibration curve, which is, in turn, dictated by the precision with which the standard solutions are prepared. Errors in weighing, dilution, or solvent choice, as well as degradation of the standard, will introduce systemic bias, rendering the final analytical results unreliable. This protocol, therefore, presents a self-validating system for preparing N-Dansyl-L-serine standards, designed to minimize error and ensure the highest degree of accuracy.

Materials and Reagents

The quality of reagents and the calibration of equipment are paramount. Use only recognized analytical grade materials and calibrated instrumentation.

  • Analyte: N-Dansyl-L-serine reference standard (purity ≥ 98%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). HPLC-grade or Milli-Q purified water.

  • Buffer (Optional, for pH adjustment): Ammonium acetate or sodium bicarbonate solution (e.g., 10-20 mM). The choice of buffer should be compatible with the intended HPLC mobile phase.

  • Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL), Class A volumetric pipettes, and glass beakers.

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.01 mg)

    • Laboratory vortex mixer

    • Ultrasonic bath

    • Calibrated micropipettes

    • 0.22 µm syringe filters (e.g., PTFE or nylon, compatible with organic solvents)

    • Amber HPLC vials with septa caps

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a primary stock solution and a subsequent series of working standards for generating a calibration curve. All preparations should be performed in a clean, controlled laboratory environment, and the analyst should protect the dansylated compound from prolonged exposure to direct light due to its fluorescent nature.[7]

Preparation of the Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of the entire calibration hierarchy. Its accuracy dictates the accuracy of all subsequent dilutions.

  • Weighing the Reference Standard: Accurately weigh approximately 10.0 mg of the N-Dansyl-L-serine reference standard onto a calibrated analytical balance using a clean weighing paper or boat. Record the exact weight (e.g., 10.25 mg). The use of an anti-static device is recommended to minimize weighing errors.

  • Initial Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of HPLC-grade acetonitrile (ACN).

    • Scientific Rationale: Acetonitrile is a common organic solvent used in reversed-phase HPLC and is an excellent solvent for dansylated amino acids.[3][5] Starting with the pure organic solvent ensures efficient initial dissolution of the hydrophobic dansyl moiety.

  • Ensuring Complete Solubilization: Gently swirl the flask to dissolve the majority of the powder. Use a vortex mixer for 30 seconds, followed by sonication in an ultrasonic bath for 5-10 minutes to ensure all particles are fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Final Dilution: Allow the solution to return to ambient temperature. Carefully add ACN to the flask until the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure a homogenous solution. This step is critical and often overlooked, leading to significant concentration errors.

  • Calculation of Actual Concentration: Calculate the precise concentration of the stock solution based on the actual weight.

    • Formula:Concentration (µg/mL) = (Weight of standard in mg * 1000) / Volume of flask in mL

    • Example:(10.25 mg * 1000) / 10 mL = 1025 µg/mL

  • Transfer and Storage: Transfer the stock solution into an amber glass vial for storage to protect it from light.

Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. This example outlines the preparation of a five-point calibration curve.

  • Intermediate Stock Preparation (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask. Dilute to the mark with your initial HPLC mobile phase composition (e.g., 50:50 ACN:Water) to ensure miscibility and compatibility upon injection.

    • Scientific Rationale: Diluting with the mobile phase minimizes solvent mismatch effects during injection, which can otherwise lead to poor peak shape and inaccurate quantification.

  • Serial Dilutions: Prepare the working calibration standards from the 100 µg/mL intermediate stock as described in the table below. Use calibrated micropipettes for transfers into appropriately sized volumetric flasks, and dilute with the mobile phase.

Table 1: Example Dilution Scheme for Calibration Standards

Target Concentration (µg/mL)Volume of 100 µg/mL Intermediate StockFinal Volume (mL)Diluent
20.02.0 mL10Mobile Phase
10.01.0 mL10Mobile Phase
5.00.5 mL10Mobile Phase
1.00.1 mL10Mobile Phase
0.50.5 mL of 10 µg/mL Std.10Mobile Phase
  • Final Filtration: Before transferring to HPLC vials, filter each working standard solution through a 0.22 µm syringe filter directly into a labeled amber HPLC vial.

    • Scientific Rationale: Filtration is a mandatory final step to remove any potential microparticulates that could otherwise obstruct the narrow capillaries of the HPLC system or, more critically, irreversibly damage the stationary phase of the analytical column.[1]

Workflow Visualization

The following diagram illustrates the logical flow from the solid reference standard to the final, injectable working solutions.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Working Standard Preparation A Weigh 10 mg N-Dansyl-L-serine B Dissolve in ACN in 10 mL Vol. Flask A->B Transfer C Sonicate & Vortex to Ensure Dissolution B->C D Dilute to Mark with ACN & Homogenize C->D E Result: 1000 µg/mL Primary Stock Solution D->E Calculate exact conc. F Pipette 1 mL of Primary Stock E->F Source for Dilution G Dilute to 10 mL with Mobile Phase F->G H Result: 100 µg/mL Intermediate Stock G->H I Perform Serial Dilutions (See Table 1) H->I Use as source J Filter (0.22 µm) into Amber HPLC Vials I->J K Ready for HPLC Injection J->K

Sources

Using N-Dansyl-L-serine as a fluorescent probe for albumin binding site characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using N-Dansyl-L-serine as a Fluorescent Probe for Albumin Binding Site Characterization

Abstract

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the pharmacokinetics of many drugs by acting as a transport and depot vehicle.[1][2] Characterizing the binding of novel chemical entities to HSA is therefore a cornerstone of modern drug development. This document provides a comprehensive guide to utilizing N-Dansyl-L-serine, a fluorescent amino acid derivative, as a probe for investigating ligand binding to HSA. We will detail the underlying principles of fluorescence spectroscopy in this context, provide step-by-step protocols for both direct and competitive binding assays, and offer insights into robust data analysis and interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and sensitive method to characterize drug-albumin interactions.

The Principle: Harnessing Environment-Sensitive Fluorescence

The dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group is a classic example of an environment-sensitive fluorophore.[] In an aqueous, polar environment, N-Dansyl-L-serine exhibits relatively low fluorescence. However, upon binding to a hydrophobic pocket within a protein like albumin, it is shielded from water molecules. This change in the microenvironment leads to a significant enhancement in its fluorescence quantum yield and often a blue shift (a shift to a shorter wavelength) in its emission maximum.[4]

This phenomenon is the foundation of the binding assay. By monitoring the fluorescence intensity of N-Dansyl-L-serine, we can directly quantify its interaction with albumin. Furthermore, we can leverage this interaction in a competitive assay format: a test compound that binds to the same site as N-Dansyl-L-serine will displace the probe, leading to a decrease in the observed fluorescence as the probe is released back into the aqueous buffer.[5] This displacement is proportional to the concentration and affinity of the test compound, allowing for the determination of its binding site and relative affinity.

Human serum albumin possesses two primary drug-binding sites, historically named Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA).[6][7] The binding specificity of different dansylated amino acids is determined by the physicochemical properties of their amino acid side chains.[1] For instance, dansylated amino acids with hydrophobic side chains often show specificity for Site II, while others may prefer Site I.[1][8] The protocol below will first establish the primary binding site of N-Dansyl-L-serine using known site-specific competitors before using it to characterize unknown compounds.

Essential Materials and Instrumentation

Reagents:
  • Human Serum Albumin (HSA), essentially fatty-acid-free (≥99%)

  • N-Dansyl-L-serine

  • Phosphate Buffered Saline (PBS), 10X concentrate, pH 7.4

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Warfarin (Site I specific ligand)[7]

  • Ibuprofen (Site II specific ligand)[7]

  • Test compound(s) of interest

  • Ultrapure water

Instrumentation:
  • Spectrofluorometer or a fluorescence microplate reader with adjustable excitation and emission wavelengths.

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Low-volume quartz cuvettes or black, flat-bottom 96-well microplates (for plate reader)

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, performing fluorometric titrations to characterize the probe-albumin interaction, and finally, executing a competitive displacement assay to identify the binding site of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_hsa Prepare HSA Stock Solution mix_hsa_probe Incubate HSA + Probe to form complex prep_hsa->mix_hsa_probe prep_probe Prepare N-Dansyl-L-serine Stock Solution prep_probe->mix_hsa_probe prep_ligands Prepare Test Compound & Control Stocks add_competitor Add Test Compound or Control Ligand prep_ligands->add_competitor mix_hsa_probe->add_competitor incubate_final Incubate to Reach Equilibrium add_competitor->incubate_final measure_fluor Measure Fluorescence (Ex: ~340 nm, Em: ~510 nm) incubate_final->measure_fluor calc_inhibition Calculate % Inhibition or Quenching measure_fluor->calc_inhibition plot_data Plot Data vs. Compound Concentration calc_inhibition->plot_data determine_site Determine Binding Site & Calculate IC50 plot_data->determine_site end End determine_site->end start Start start->prep_hsa

Caption: Workflow for Albumin Binding Site Characterization.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions

Causality Insight: Accurate concentrations are paramount for reliable binding constant calculations. Using fatty-acid-free HSA is critical because endogenous fatty acids can occupy drug-binding sites, leading to erroneous results.[1] DMSO is used to dissolve hydrophobic compounds, but its final concentration in the assay should be kept low (<1%) to avoid effects on protein structure and binding.[9]

  • Assay Buffer: Prepare 1X PBS (pH 7.4) using 10X concentrate and ultrapure water. Filter through a 0.22 µm filter if necessary.

  • HSA Stock (e.g., 100 µM): Accurately weigh fatty-acid-free HSA (MW ~66.5 kDa) and dissolve in 1X PBS to make a concentrated stock. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • N-Dansyl-L-serine Stock (e.g., 1 mM): Dissolve N-Dansyl-L-serine in DMSO. This stock should be protected from light and stored at -20°C.

  • Ligand Stocks (e.g., 10 mM): Prepare stock solutions of Warfarin, Ibuprofen, and your test compound(s) in 100% DMSO.

Protocol 2: Direct Titration of HSA with N-Dansyl-L-serine

Objective: To determine the fluorescence enhancement and binding parameters of the probe to HSA.

  • Determine Optimal Wavelengths:

    • In a cuvette, prepare a solution of 1 µM N-Dansyl-L-serine and 5 µM HSA in 1X PBS.

    • Scan for the excitation maximum (typically ~340 nm) by monitoring emission at ~510 nm.[]

    • Using the determined excitation maximum, scan for the emission maximum (typically ~480-520 nm). Use these optimal wavelengths for all subsequent measurements.

  • Perform Titration:

    • Prepare a series of solutions in cuvettes or microplate wells. Each should contain a fixed concentration of N-Dansyl-L-serine (e.g., 1 µM).

    • Add increasing concentrations of HSA (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 µM). Ensure the final volume and DMSO concentration are constant across all samples.

    • Incubate the samples for 30 minutes at room temperature, protected from light, to allow binding to reach equilibrium.

    • Measure the fluorescence intensity (F) at the predetermined wavelengths.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F - F₀, where F₀ is the fluorescence of the probe alone) against the HSA concentration.

    • To determine the binding constant (Ka) and the number of binding sites (n), the data can be analyzed using a Scatchard plot or, more reliably, by fitting to a non-linear regression model for one-site binding.

Protocol 3: Competitive Displacement Assay

Objective: To determine if a test compound binds to the same site as N-Dansyl-L-serine and to calculate its relative binding affinity (IC₅₀).

  • Assay Setup:

    • First, determine the primary binding site of N-Dansyl-L-serine. Prepare three sets of reactions:

      • Set A (Control): HSA + N-Dansyl-L-serine.

      • Set B (Site I Challenge): HSA + N-Dansyl-L-serine + a saturating concentration of Warfarin (e.g., 50 µM).

      • Set C (Site II Challenge): HSA + N-Dansyl-L-serine + a saturating concentration of Ibuprofen (e.g., 50 µM).

    • Use concentrations of HSA and N-Dansyl-L-serine that give a robust signal (e.g., 2 µM HSA and 1 µM probe, based on results from Protocol 2).

    • Incubate and measure fluorescence. A significant drop in fluorescence in Set B indicates N-Dansyl-L-serine binds to Site I. A drop in Set C indicates it binds to Site II.

  • Test Compound Titration:

    • Prepare a series of microplate wells.

    • To each well, add HSA and N-Dansyl-L-serine at the optimized concentrations.

    • Add increasing concentrations of your test compound (e.g., from 0.1 µM to 100 µM).

    • Include a "no inhibitor" control (0 µM test compound) and a "background" control (probe alone, no HSA).

    • Ensure the final volume and DMSO concentration are constant in all wells.

  • Incubation and Measurement:

    • Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence intensity using the optimized excitation and emission wavelengths.

Data Analysis and Interpretation

For the competitive displacement assay, the data should be processed to determine the concentration of the test compound that causes 50% inhibition of the probe's binding (IC₅₀).

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = 100 * (1 - [(F_sample - F_background) / (F_no_inhibitor - F_background)]) Where:

    • F_sample is the fluorescence of the well with the test compound.

    • F_no_inhibitor is the fluorescence of the well with HSA and probe only.

    • F_background is the fluorescence of the well with the probe only.

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or an equivalent analysis tool to determine the IC₅₀ value.

Sample Data Presentation
Test Compound [µM]Log [Compound]Fluorescence (RFU)% Inhibition
0 (Control)-85,0000.0
0.1-1.084,5000.6
0.3-0.5281,0004.9
1.00.068,00020.7
3.00.4845,00048.8
10.01.022,00076.8
30.01.4810,50090.9
100.02.08,50093.3
Background-3,000-

Note: Data are illustrative.

Trustworthiness and Validation

This protocol is designed to be self-validating. The initial characterization using known Site I and Site II inhibitors (Warfarin and Ibuprofen) is a critical internal control that validates the probe's specificity within your experimental setup.[5] A compound identified as a "hit" (i.e., it displaces the probe) should be further evaluated for potential artifacts. For example, compounds that are intrinsically fluorescent or that quench fluorescence through mechanisms other than displacement (e.g., collisional quenching) can interfere.[10][11] These can be checked by running parallel experiments without HSA.

Conclusion

The use of N-Dansyl-L-serine as a fluorescent probe offers a sensitive, rapid, and cost-effective method for characterizing the binding of compounds to human serum albumin.[6][9] It is highly amenable to a high-throughput screening format for ranking compounds early in the drug discovery pipeline.[12][13] By first establishing the probe's binding site and then performing competitive displacement assays, researchers can confidently determine the primary binding locus of novel therapeutic candidates, providing invaluable insight into their potential pharmacokinetic profiles.

References

  • Binding Sites of Fluorescent Probes on Human Serum Albumin. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC. [Link]

  • Binding sites of fluorescent probes on human serum albumin. PubMed. [Link]

  • Binding of fluorescent dansyl amino acids in albumin: When access to the protein cavity is more important than the strength of binding. ResearchGate. [Link]

  • Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. PMC. [Link]

  • A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. PMC. [Link]

  • A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding. PubMed. [Link]

  • Binding of fluorescent dansyl amino acids in albumin: When access to the protein cavity is more important than the strength of binding. Repositório Institucional UNESP. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • A fluorescence-based high throughput assay for the determination of small molecule−human serum albumin protein binding. ResearchGate. [Link]

  • Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein. PubMed. [Link]

  • Flavonoid-serum albumin complexation: Determination of binding constants and binding sites by fluorescence spectroscopy. ResearchGate. [Link]

  • Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. ResearchGate. [Link]

  • Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis. PMC. [Link]

  • How much can you trust fluorescence quenching to determine drug binding site in Human Serum Albumin? ResearchGate. [Link]

Sources

Methods for N-terminal amino acid determination using Dansyl-L-serine standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The determination of the N-terminal amino acid is a fundamental step in protein characterization, essential for verifying recombinant protein identity and assessing degradation in drug development. While Edman degradation and Mass Spectrometry are standard, the Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) method remains a robust, low-cost, and highly sensitive technique (10–100 pmol sensitivity).

This guide focuses on the specific application of Dansyl-L-serine as a critical reference standard. Due to the presence of a hydroxyl group on the side chain, Dansyl-L-serine exhibits unique chemical behaviors—specifically susceptibility to O-dansylation and subsequent acid lability—making it the ideal "Canary in the Coal Mine" (System Suitability Standard) for validating hydrolysis conditions. If Dansyl-L-serine is successfully recovered, the integrity of hydrophobic amino acids (Leu, Val) is virtually guaranteed.

The Chemistry of Dansylation

The reaction exploits the nucleophilic attack of the unprotonated


-amino group of the protein N-terminus on the sulfonyl sulfur of Dansyl Chloride (DNS-Cl).
  • Labeling: DNS-Cl reacts with primary and secondary amines at alkaline pH (9.5–10.5) to form stable sulfonamide bonds.

  • Side Reactions: DNS-Cl also reacts with the hydroxyl groups of Tyrosine and Serine . However, the O-DNS bond is unstable in acid and bases.

  • Hydrolysis: The peptide bonds are cleaved using 6N HCl. The N-terminal DNS-amino acid bond is extremely resistant to acid hydrolysis, whereas O-DNS bonds (on Ser/Tyr) are cleaved, regenerating the free hydroxyl group but leaving the N-terminal tag intact.

Critical Insight: If the hydrolysis is too harsh, N-Dansyl-L-serine decomposes into Dansyl-amide (DNS-NH


) and free sulfonic acid. Therefore, Dansyl-L-serine recovery is the primary metric for experimental success.

Workflow Visualization

The following diagram outlines the critical path for N-terminal determination, highlighting the specific checkpoint for Dansyl-L-serine validation.

DansylWorkflow cluster_legend Process Key Start Protein Sample (1-5 nmol) Deriv Derivatization (DNS-Cl, pH 9.8, 37°C) Start->Deriv Precip Precipitation & Wash (Remove excess DNS-OH) Deriv->Precip Hydro Acid Hydrolysis (6N HCl, 105°C, 16h) Precip->Hydro Extract Extraction (Ethyl Acetate) Hydro->Extract Analysis RP-HPLC / TLC Analysis Extract->Analysis StdPrep Standard Prep: Dansyl-L-Serine StdQC System Suitability: Check for DNS-NH2 StdPrep->StdQC StdQC->Analysis Co-Injection Key1 Critical Reaction Key2 Validation Step

Figure 1: Operational workflow for Dansyl-N-terminal determination. Note the parallel preparation of Dansyl-L-serine standards to validate the hydrolysis step.

Detailed Protocols

Phase A: Preparation of Dansyl-L-Serine Standards

Purpose: To create a calibration curve and retention time marker.

  • Stock Solution: Dissolve 10 mg of Dansyl-L-serine (Sigma-Aldrich/Merck) in 10 mL of Methanol. Store at -20°C in the dark (stable for 3 months).

  • Working Standard: Dilute stock 1:100 in Mobile Phase A (see HPLC section) to achieve ~100 pmol/µL.

  • Validation Check: Inject the working standard immediately.

    • Pass Criteria: Single sharp peak.

    • Fail Criteria: Presence of Dansyl-amide (DNS-NH

      
      ) or Dansyl-OH peaks indicates degradation of the standard itself.
      
Phase B: Protein Derivatization
  • Solubilization: Dissolve 1–5 nmol of protein in 20 µL of 1% SDS (if necessary) or water.

  • Buffering: Add 20 µL of 0.2 M NaHCO

    
     (pH 9.8). Note: pH control is vital. Below pH 9, unprotonated amines are scarce; above pH 10.5, DNS-Cl hydrolyzes too fast.
    
  • Labeling: Add 20 µL of Dansyl Chloride solution (2.5 mg/mL in Acetone).

  • Incubation: Incubate at 37°C for 30–60 minutes in the dark. The solution should turn pale yellow.

  • Quenching/Precipitation: Add 100 µL of cold Acetone or 10% TCA to precipitate the labeled protein. Centrifuge (12,000 x g, 5 min). Discard supernatant (removes excess DNS-OH and DNS-NH

    
    ).
    
Phase C: Acid Hydrolysis (The Critical Step)
  • Resuspend: Dry the pellet and resuspend in 50 µL of 6N HCl .

  • Seal: Transfer to a hydrolysis tube, flush with Nitrogen (to prevent oxidation of Met/Trp), and vacuum seal.

  • Heat: Incubate at 105°C for 12–18 hours .

    • Expert Tip: For Serine determination, shorter times (4–6 hours) are preferred to prevent destruction, but 16 hours is standard for hydrophobic residues. Run a time-course if Serine is the suspected N-terminus.

  • Dry: Evaporate HCl under vacuum.

Phase D: Extraction
  • Add 100 µL water to the dried hydrolysate.

  • Extract twice with 100 µL Ethyl Acetate .

    • Note: Dansyl-amino acids partition into the organic phase. Free amino acids and salts remain in the aqueous phase.

    • Exception: Dansyl-Arginine, Dansyl-Histidine, and Dansyl-Cysteic acid are water-soluble. If these are suspected, analyze the aqueous phase.

Analysis: Reverse-Phase HPLC

While TLC is the classical method, HPLC provides quantitative rigor.

System: C18 Reverse Phase Column (e.g., 150 x 4.6 mm, 5 µm). Detection: Fluorescence (Ex: 340 nm, Em: 510 nm) or UV (254 nm).

Mobile Phases:

  • A: 20 mM Sodium Acetate, pH 4.0 (with 1% Triethylamine to reduce tailing).

  • B: Acetonitrile.

Gradient Table:

Time (min)% Buffer A% Buffer BEvent
0.09010Injection
2.09010Isocratic Hold
20.04060Linear Gradient
25.00100Wash
30.09010Re-equilibration

Data Interpretation (Dansyl-L-Serine Marker):

  • Dansyl-L-Serine Elution: typically elutes early (more polar) compared to Dansyl-Leucine or Valine.

  • Artifacts:

    • Dansyl-OH: Elutes very early (often void volume).

    • Dansyl-NH

      
      : Elutes late (very hydrophobic).
      
  • Self-Validation: If your sample shows a peak matching the retention time of your Dansyl-L-Serine standard, confirm by "spiking" the sample with the standard and observing peak height increase without peak splitting.

Troubleshooting & System Suitability

SymptomProbable CauseCorrective Action
Low Recovery of Dansyl-Serine Hydrolysis too harsh (Time/Temp).Reduce hydrolysis to 4 hours; ensure O-DNS cleavage without N-DNS destruction.
Multiple Peaks in Standard Standard degradation (Light/Age).Prepare fresh Dansyl-L-Serine. Store in amber vials.
Huge Dansyl-OH Peak Insufficient washing of protein pellet.Perform an additional acetone wash before hydrolysis.
No Fluorescence pH during labeling was < 8.0.Check NaHCO

buffer. The reaction requires unprotonated amines.

References

  • Gray, W. R. (1967). "Dansyl chloride procedure." Methods in Enzymology, 11, 139–151.

  • Walker, J. M. (1994). "The Dansyl Method for Identifying N-Terminal Amino Acids." Basic Protein and Peptide Protocols. Methods in Molecular Biology, vol 32. Humana Press.

  • Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Biochemistry, 115(1), 123-129.

  • Sigma-Aldrich Product Sheet.

Author Note: This protocol was designed with a "Safety First" approach to data integrity. By anchoring the analysis on the stability of the Dansyl-L-serine standard, researchers can confidently rule out hydrolysis artifacts.

Application Note: High-Resolution Separation of Dansyl-L-Serine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the separation and identification of Dansyl-L-serine from a mixture of other dansyl-amino acids using thin-layer chromatography (TLC). Dansylation, the derivatization of amino acids with dansyl chloride, imparts fluorescence to the molecules, enabling highly sensitive detection.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and biochemical analysis who require a robust, cost-effective, and efficient method for amino acid identification. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and accuracy.

Introduction: The Significance of Dansyl-Amino Acid Analysis

The analysis of amino acids is fundamental in various scientific disciplines, including proteomics, clinical diagnostics, and food science. Derivatization is often necessary to enhance the detection of these otherwise colorless and non-fluorescent molecules. Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a widely used reagent that reacts with the primary amino groups of amino acids to form fluorescent dansyl-amino acid derivatives.[2][3][4] These derivatives are highly resistant to acid hydrolysis, making them suitable for N-terminal amino acid analysis of proteins and peptides.[2]

Thin-layer chromatography (TLC) offers a simple, rapid, and versatile platform for the separation of these derivatives.[1][5] Its advantages include the ability to run multiple samples in parallel, high matrix tolerance, and cost-effectiveness.[5] This application note specifically addresses the separation of Dansyl-L-serine, a derivative of the polar, hydroxyl-containing amino acid serine. The polarity of the serine side chain presents unique challenges and considerations for achieving optimal separation from other amino acids with varying side chain properties.

Principle of Separation

The separation of dansyl-amino acids on a TLC plate is governed by the principles of adsorption chromatography. In this normal-phase system, a polar stationary phase (typically silica gel) and a less polar mobile phase are employed. The dansyl-amino acids are spotted onto the plate and, as the mobile phase ascends the plate via capillary action, a partition equilibrium is established for each compound between the stationary and mobile phases.[6]

The key to separation lies in the differential affinities of the various dansyl-amino acids for the stationary phase. This affinity is primarily influenced by the polarity of the amino acid's R-group. Dansyl-L-serine, with its polar hydroxyl group, will exhibit a stronger interaction with the silica gel compared to dansyl derivatives of nonpolar amino acids (e.g., Dansyl-L-alanine, Dansyl-L-valine). Consequently, Dansyl-L-serine will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar dansyl-amino acids will have a greater affinity for the mobile phase and will migrate further, yielding higher Rf values.

Experimental Workflow Overview

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_dev Chromatogram Development cluster_analysis Analysis Dansylation Dansylation of Amino Acid Mixture Spotting Spotting of Dansylated Sample on TLC Plate Dansylation->Spotting Apply to origin line Chamber_Sat Chamber Saturation with Mobile Phase Development Chromatogram Development Chamber_Sat->Development Place plate in chamber Visualization Visualization under UV Light (366 nm) Development->Visualization Dry plate Rf_Calc Rf Value Calculation Visualization->Rf_Calc Measure distances Identification Identification of Dansyl-L-Serine Rf_Calc->Identification Compare to standards

Sources

Procedure for converting N-Dansyl-L-serine cyclohexylammonium salt to free acid form

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Converting N-Dansyl-L-serine Cyclohexylammonium Salt to its Free Acid Form

Abstract: This document provides a comprehensive, field-proven protocol for the conversion of this compound into its free acid form. The guide is designed for researchers, scientists, and drug development professionals who utilize fluorescently labeled amino acids in their workflows. We delve into the chemical principles behind the conversion, offer a detailed step-by-step methodology, and provide robust analytical techniques for verification, ensuring a high-purity final product ready for downstream applications such as peptide synthesis or fluorescence-based assays.

Introduction and Scientific Rationale

N-Dansyl-L-serine is a fluorescent derivative of the amino acid L-serine, widely employed as a probe in biochemical and physiological studies. The dansyl group (5-(Dimethylamino)naphthalene-1-sulfonyl) imparts fluorescent properties, allowing for sensitive detection and quantification by techniques like HPLC and fluorescence spectroscopy.[1][2][3]

N-protected amino acids are often prepared and stored as dicyclohexylammonium (DCHA) or cyclohexylammonium salts. This is a strategic choice for several reasons: the salt form is typically a stable, crystalline solid, which simplifies handling, purification, and storage, whereas the corresponding free acid may be an unstable oil or amorphous solid.[4] However, for most synthetic applications, particularly in peptide synthesis, the free carboxylic acid is the required reactive species. Therefore, a reliable and efficient method to liberate the free acid from its salt form is a critical preliminary step.

The protocol described herein is based on a biphasic acid-base extraction. The fundamental principle involves the protonation of the carboxylate anion of N-Dansyl-L-serine by a strong mineral acid in an aqueous phase. This renders the dansylated amino acid neutral and preferentially soluble in a water-immiscible organic solvent. Concurrently, the cyclohexylamine counterion is protonated and sequestered into the aqueous phase as a water-soluble salt, enabling its efficient removal.

Compound Properties and Characteristics

A clear understanding of the starting material and final product is essential. The key properties are summarized below.

PropertyThis compoundN-Dansyl-L-serine (Free Acid)
Molecular Formula C₁₅H₁₈N₂O₅S • C₆H₁₃NC₁₅H₁₈N₂O₅S
Molecular Weight 437.56 g/mol 338.39 g/mol [5][6]
Appearance Typically a crystalline solidOften an oil or amorphous foam[4]
IUPAC Name cyclohexylazanium; (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoate(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid[6]

Experimental Protocol: Free Acid Liberation

This protocol is designed for high-yield conversion and purification.

Materials and Reagents
  • This compound

  • Ethyl acetate (EtOAc), reagent grade

  • Deionized water (DI H₂O)

  • 10% (w/v) Phosphoric Acid (H₃PO₄) or 1M Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks and beakers

  • Rotary evaporator

  • pH indicator strips or calibrated pH meter

Step-by-Step Methodology
  • Suspension of the Salt: In an appropriately sized Erlenmeyer flask, suspend 1 part of this compound in 5–10 volume parts of ethyl acetate. For example, for 1 gram of salt, use 5-10 mL of ethyl acetate. Stir the suspension at room temperature to ensure it is well-dispersed.

  • Acidification and Phase Partitioning:

    • Begin adding 10% phosphoric acid dropwise to the stirring suspension.[4]

    • Causality Note: Phosphoric or sulfuric acid is explicitly recommended over hydrochloric acid (HCl). Dicyclohexylamine (a common impurity and related structure) can form dicyclohexylammonium chloride, which is sparingly soluble and may precipitate, complicating the purification.[4] Phosphoric and sulfuric salts of cyclohexylamine are highly water-soluble.

    • Continue adding acid until all the solid material has dissolved and two clear, distinct liquid phases are observed.

    • Check the pH of the lower aqueous phase using a pH strip. The pH should be acidic, ideally between 2 and 3, to ensure complete protonation of the carboxylate.[4]

  • Extraction and Separation:

    • Transfer the biphasic mixture to a separatory funnel.

    • Allow the layers to separate fully. The upper, organic phase contains the desired N-Dansyl-L-serine free acid. The lower, aqueous phase contains the cyclohexylammonium phosphate/sulfate salt.

    • Drain and collect the lower aqueous layer.

  • Washing and Neutralization:

    • Wash the remaining organic phase once with approximately 2 volume parts of 10% phosphoric acid to remove any residual cyclohexylamine. Separate and discard the aqueous layer.

    • Subsequently, wash the organic phase three times with 2 volume parts of deionized water.[4]

    • Self-Validation Check: During the final water wash, check the pH of the aqueous layer after separation. It should be ≥4, indicating that the excess mineral acid has been sufficiently removed.[4] If the pH is still highly acidic, continue with additional water washes.

    • If an emulsion forms during washing, it can often be broken by adding a small amount of saturated sodium chloride solution (brine) and gently swirling rather than shaking vigorously.[7]

  • Drying the Organic Phase:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the water has been absorbed.[8] Let it stand for 15-20 minutes.

  • Isolation of the Final Product:

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate to dryness using a rotary evaporator. The resulting product, N-Dansyl-L-serine free acid, will likely be obtained as a viscous oil or a foam.[4] Place the flask under high vacuum for several hours to remove any residual solvent.

Workflow Visualization

Conversion_Workflow Start N-Dansyl-L-serine cyclohexylammonium salt Suspend Suspend Salt in EtOAc Start->Suspend Solvent Ethyl Acetate Solvent->Suspend Acid 10% Phosphoric Acid Acidify Acidify to pH 2-3 (Dissolution & Partitioning) Acid->Acidify Water DI Water Wash_Water Wash Organic Layer with DI Water (3x) Water->Wash_Water DryingAgent Anhydrous Na2SO4 Dry Dry Organic Layer DryingAgent->Dry Product N-Dansyl-L-serine (Free Acid) Suspend->Acidify Separate Separate Acidify->Separate Separatory Funnel Wash_Acid Wash Organic Layer with 10% H3PO4 Separate->Wash_Acid Aqueous_Waste1 Aqueous Waste (Cyclohexylammonium Phosphate) Separate->Aqueous_Waste1 Wash_Acid->Wash_Water Aqueous_Waste2 Aqueous Waste (Residual Acid) Wash_Water->Aqueous_Waste2 Wash_Water->Dry Evaporate Filter & Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Evaporate->Product

Caption: Experimental workflow for the conversion of the salt to the free acid.

Verification and Quality Control

Confirming the identity and purity of the final product is a critical step.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the reaction progress and confirm the absence of the starting material.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 90:8:2) is a good starting point. The polarity can be adjusted to achieve good separation.

  • Procedure: Spot the starting salt, the reaction mixture, and the final product on the TLC plate.

  • Visualization: View under UV light (254 nm). The dansyl group is highly fluorescent and will appear as a bright spot.

  • Expected Result: The free acid product should have a different Rƒ value (retention factor) compared to the cyclohexylammonium salt. A successful conversion will show the disappearance of the starting material spot and the appearance of a single product spot.

High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, reversed-phase HPLC is the method of choice.[9][10]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid or phosphoric acid is typically used.[10]

  • Detection: UV detector (at ~254 nm or ~340 nm) or a fluorescence detector (Excitation: ~340 nm, Emission: ~535 nm).[11]

  • Result: A successful purification should yield a chromatogram with a single major peak corresponding to the N-Dansyl-L-serine free acid.

QC_Logic cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis tlc_start Starting Salt Spot tlc_compare Compare Rf Values tlc_start->tlc_compare tlc_prod Product Spot tlc_prod->tlc_compare result_tlc_ok Conversion Confirmed tlc_compare->result_tlc_ok Different Rf No Start Material result_tlc_bad Incomplete Reaction (See Troubleshooting) tlc_compare->result_tlc_bad Same Rf or Mixture hplc_inject Inject Final Product hplc_analyze Analyze Chromatogram hplc_inject->hplc_analyze result_hplc_ok High Purity Confirmed hplc_analyze->result_hplc_ok Single Major Peak result_hplc_bad Impure Product (Re-purify) hplc_analyze->result_hplc_bad Multiple Peaks

Caption: Logic diagram for product verification via TLC and HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Solid starting material does not fully dissolve after acidification. Insufficient acid added to protonate all the carboxylate and cyclohexylamine.Add more 10% phosphoric acid dropwise while stirring until all solid dissolves. Re-check the pH of the aqueous phase to ensure it is 2-3.
A persistent emulsion forms during the washing steps. Overly vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Gently rock or swirl the funnel instead of shaking. If the emulsion persists, filter the entire mixture through a pad of Celite.
Low yield of the final product. 1. Incomplete extraction of the product from the aqueous phase. 2. The product may have some water solubility, leading to loss during washes.1. After the initial separation, re-extract the aqueous layer with a fresh portion of ethyl acetate and combine the organic layers. 2. Minimize the volume and number of water washes. Ensure the pH of the organic layer is not basic before washing.
Final product contains residual cyclohexylamine. Insufficient washing with the acidic solution.Re-dissolve the product in ethyl acetate and repeat the washing steps, starting with the 10% phosphoric acid wash, followed by water washes.
Final product is a sticky oil or foam, not a solid. This is the expected physical state for many N-protected amino acid free acids.[4]This is not an indication of impurity. Proceed with characterization. If a solid is required, attempts at crystallization from various solvent systems (e.g., ether/hexanes) can be made, but may not be successful.

References

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Google Patents. (n.d.).
  • University of Rochester. (2026). Workup: Amines. Department of Chemistry. [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. ScienceDirect. [Link]

  • National Center for Biotechnology Information. (n.d.). Dansyl-l-serine. PubChem. [Link]

  • PubMed. (1984). The dansyl method for identifying N-terminal amino acids. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). How should i get rid of N-methyl dicyclohexyl amine from my reaction mixture? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. SIELC Technologies. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature. [Link]

  • Reddit. (2018). Ways of crashing out amines. Reddit. [Link]

  • National Center for Biotechnology Information. (n.d.). Dansyl-serine. PubChem. [Link]

  • Chemsrc. (n.d.). dansyl-dl-valine cyclohexylammonium salt. Chemsrc. [Link]

  • Stanford University. (1985). Electrokinetic Separation of Chiral Compounds. Stanford University. [Link]

  • ResearchGate. (2020). How do I separate cyclohexanol impurity? ResearchGate. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry. [Link]

  • Semantic Scholar. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Data. [Link]

  • PubMed. (2010). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Optimization of Mobile Phase for N-Dansyl-L-Serine Detection in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, mechanistic guide to optimizing the separation of N-Dansyl-L-serine (Dns-Ser) using Reverse-Phase HPLC (RP-HPLC). Unlike generic protocols, this guide focuses on the causality of mobile phase selection—specifically the interplay between pH, organic modifiers, and the amphiphilic nature of the Dansyl fluorophore. We present a self-validating protocol designed to maximize resolution between Dns-Ser, its hydrolysis byproducts (Dansyl-OH), and other amino acid derivatives.

Introduction: The Chemical Challenge

N-Dansyl-L-serine represents a unique separation challenge.[1] The molecule consists of two distinct functional domains:

  • The Dansyl Group: A highly hydrophobic, fluorescent naphthalene ring system.[1]

  • The L-Serine Moiety: A polar, hydrophilic amino acid tail containing a hydroxyl group and a carboxylic acid.[1]

Why Optimization Matters: Standard "universal" gradients often fail to resolve Dns-Ser from the reagent byproduct, Dansyl-sulfonic acid (Dansyl-OH), which forms when Dansyl Chloride reacts with water.[1] Furthermore, the fluorescence quantum yield of Dansyl derivatives is solvent-dependent (quenching occurs in water), making the elution composition critical for sensitivity.[1]

Critical Parameters & Mechanistic Insight

The pH Switch: Ionization Control

The retention of Dns-Ser on a C18 column is governed by its ionization state.

  • Acidic pH (2.0 – 3.0): The carboxylic acid (pKa ~2.[1]2) is protonated (neutral).[1] The dimethylamino group on the naphthalene ring (pKa ~4.[1]0) may be protonated (positive).[1] This state generally offers sharp peak shapes but lower retention for the polar serine tail compared to neutral pH.[1]

  • Neutral pH (6.0 – 7.0): The carboxylic acid is deprotonated (anionic,

    
    ), and the dimethylamino group is neutral.[1] While the negative charge reduces interaction with the C18 chain, the massive hydrophobicity of the Dansyl group maintains retention.
    
  • Recommendation: We utilize an acidic mobile phase (pH 2.5–3.0) using Formic Acid or Phosphate.[1] This suppresses silanol activity on the column and generally provides superior resolution from the interfering Dansyl-OH peak.

Organic Modifier: ACN vs. MeOH[1]
  • Acetonitrile (ACN): Lower viscosity (lower backpressure), sharper peaks, and distinct selectivity.[1] ACN often elutes Dansyl derivatives faster.[1]

  • Methanol (MeOH): Protic solvent.[1] It can offer different selectivity due to hydrogen bonding with the serine hydroxyl group.[1] However, it generates higher backpressure.[1]

  • Fluorescence Impact: Dansyl fluorescence is higher in non-polar environments.[1] Eluting at a higher % organic increases signal intensity.[1]

Experimental Protocol

Materials & Reagents[1][2]
  • Stationary Phase: C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] End-capped columns are preferred to reduce tailing.[1]

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Formic Acid (FA).[1]

  • Standard: N-Dansyl-L-serine (Sigma-Aldrich/Merck).[1]

Instrumentation Setup
  • Detector: Fluorescence Detector (FLD).[1][2]

    • Excitation: 335 nm

    • Emission: 525 nm

    • Note: If FLD is unavailable, UV at 254 nm can be used, but sensitivity will drop by ~100x.

  • Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

The "Scouting" Gradient Protocol

This protocol is designed to identify the optimal elution window.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0101.0Injection
20.0901.0Linear Gradient
22.0901.0Wash
22.1101.0Re-equilibration
30.0101.0Stop

Optimization Workflow

Do not blindly follow the scouting gradient. Use the resulting chromatogram to optimize.[1]

OptimizationWorkflow Start Run Scouting Gradient (10-90% B) Analyze Analyze Chromatogram Start->Analyze Decision1 Is Resolution (Rs) > 1.5 between Dns-Ser and Dns-OH? Analyze->Decision1 Good Protocol Validated Decision1->Good Yes Issue1 Co-elution observed Decision1->Issue1 No Action1 Decrease Gradient Slope (e.g., 10-50% B over 20 min) Issue1->Action1 Option A: Capacity Factor k' ok Action2 Change pH (Switch to 20mM Acetate pH 6.5) Issue1->Action2 Option B: Selectivity change needed Action1->Start Re-run Action2->Start Re-run

Caption: Decision tree for optimizing mobile phase conditions based on initial scouting runs.

Fine-Tuning the Method

If Dns-Ser elutes at 12 minutes (approx 50% B) in the scouting run, create a Focused Gradient :

  • Start: 20% B (to retain polar impurities).

  • Ramp: 20% to 60% B over 15 minutes.

  • Result: This flattens the gradient slope around the analyte, increasing peak width slightly but significantly improving resolution from neighbors.[1]

Mechanism of Separation

Understanding the molecular interactions allows for faster troubleshooting.

SeparationMechanism cluster_mobile Mobile Phase (pH 2.7) cluster_analyte N-Dansyl-L-Serine cluster_stationary Stationary Phase H_ion H+ Ions Dansyl Dansyl Ring (Hydrophobic) Serine Serine Tail (COOH Protonated) Dansyl->Serine C18 C18 Alkyl Chains Dansyl->C18 Strong Hydrophobic Interaction Result High Retention Sharp Peak Shape Dansyl->Result Serine->H_ion Suppressed Ionization (Maintains Neutrality) Serine->Result

Caption: Mechanistic interaction of Dns-Ser with C18 stationary phase under acidic conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or metal chelation.[1]Ensure pH is < 3.0 to protonate silanols.[1] Add 10mM Ammonium Acetate if using neutral pH.[1]
Low Sensitivity Fluorescence quenching.[1]Ensure the analyte elutes in a high % of organic solvent. If eluting too early (in water), reduce initial %B to push elution later.[1]
Ghost Peaks Dansyl-OH or Dansyl-NH2.[1]Run a "Blank" injection (derivatization reagents without amino acid).[1] Identify these peaks and ensure Dns-Ser resolves from them.
Drifting RT Temperature fluctuation or pH instability.[1]Use a column oven (30°C). Ensure buffer capacity is sufficient (10-20mM) if not using simple 0.1% acid.[1]

References

  • Separation of Dansyl Amino Acids by Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatographic Science, 1978. [1]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd / Scientific Literature Repository.

  • Spectrum [Dansyl] - Fluorescence Spectra. AAT Bioquest.

  • pKa Values of Amino Acids. PeptideWeb.

  • Separation and detection of D-/L-serine by conventional HPLC. National Institutes of Health (PMC).[1]

Sources

Fluorescent labeling efficiency of serine residues using dansyl chloride reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Strategies for Fluorescent Labeling of Serine Residues Using Dansyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Primary Amines - Targeting Serine with Dansyl Chloride

Fluorescent labeling is an indispensable technique in modern biological sciences, enabling the visualization, tracking, and quantification of biomolecules. 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a classic fluorogenic reagent renowned for its utility in labeling primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine.[1][2] Upon reaction, the dansyl group transforms from a non-fluorescent to a highly fluorescent state, exhibiting environmentally sensitive emission that provides insights into the local polarity of the labeled site.[3]

While the high reactivity of dansyl chloride with amines is well-documented, its utility extends to other nucleophilic residues. This guide focuses on a more nuanced application: the labeling of serine's hydroxyl group. The hydroxyl group is a weaker nucleophile than a deprotonated amine, presenting both challenges and opportunities. Achieving efficient and selective serine labeling requires a carefully optimized set of reaction conditions designed to enhance hydroxyl reactivity while mitigating common side reactions.

This document serves as an advanced technical guide for researchers aiming to exploit the unique properties of dansyl chloride for serine labeling. We will delve into the reaction mechanism, provide a framework for methodological optimization, and present a detailed protocol for achieving reliable results.

The Chemistry of Serine Dansylation: Mechanism and Competing Reactions

The covalent attachment of a dansyl group to a serine residue proceeds via a nucleophilic substitution reaction. The oxygen atom of the serine hydroxyl group acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group and forms a stable sulfonate ester linkage.

However, this primary reaction is in constant competition with several other processes. Understanding these is critical for designing a successful labeling strategy.

  • Reaction with Amines: Dansyl chloride reacts much more readily with unprotonated primary and secondary amines.[4][5] This includes the protein's N-terminal alpha-amino group and the epsilon-amino group of lysine residues.

  • Reaction with Other Nucleophiles: Other residues with nucleophilic side chains, such as tyrosine, cysteine, and histidine, can also react with dansyl chloride.[6]

  • Hydrolysis: In aqueous solutions, particularly at the high pH required for labeling, dansyl chloride is susceptible to hydrolysis, forming the fluorescent byproduct dansyl sulfonic acid (Dns-OH).[3][7] This side reaction consumes the reagent and can contribute to background fluorescence.

The key to selectively labeling serine is to manipulate the reaction environment to favor the hydroxyl reaction over these competing pathways. While complete selectivity is challenging, enriching for serine labeling is achievable.

cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Serine Serine Residue (-CH₂-OH) DansylSerine Dansyl-Serine Adduct (Sulfonate Ester) Serine->DansylSerine Nucleophilic Attack DansylCl Dansyl Chloride (Dns-Cl) DansylCl->DansylSerine HCl HCl Condition High pH (9.5 - 11.0) Non-nucleophilic buffer Aqueous-organic mix Condition->Serine

Caption: Reaction scheme for the dansylation of a serine residue.

Optimizing Labeling Efficiency: A Multi-Parameter Approach

Achieving successful serine labeling hinges on the precise control of several interdependent reaction parameters. The goal is to deprotonate the serine hydroxyl group (pKa ~16) to enhance its nucleophilicity without excessively promoting reagent hydrolysis or reaction with more reactive sites.[8]

ParameterRecommended RangeRationale & Expert Insights
pH 9.5 - 11.0A high pH is essential to shift the equilibrium towards the more nucleophilic alkoxide ion (R-O⁻). However, pH values above 11.0 drastically increase the rate of dansyl chloride hydrolysis, reducing labeling efficiency.[5][7][9] The optimal pH must be empirically determined for each protein.
Buffer System 0.1 - 0.2 M Carbonate-Bicarbonate or BorateAmine-containing buffers like Tris are incompatible as they will compete for the dansyl chloride reagent.[9] Carbonate and borate buffers provide stable pH control in the desired alkaline range without introducing competing nucleophiles.
Dansyl Chloride Concentration 5- to 20-fold Molar ExcessA molar excess of the labeling reagent drives the reaction towards completion.[9] Start with a 10-fold excess and optimize. Excessive concentrations can lead to protein precipitation or non-specific labeling.
Co-solvent <20% (v/v) Acetonitrile or AcetoneDansyl chloride has poor aqueous solubility and must be dissolved in a dry organic solvent.[4][9] Acetonitrile is often preferred. The final concentration in the reaction mixture should be kept to a minimum to avoid protein denaturation.[5]
Temperature 25°C - 37°C (Room Temp to Warm)Elevated temperatures can increase reaction rates but may also accelerate reagent hydrolysis and potentially denature the protein.[4] Room temperature is a safe starting point.
Incubation Time 30 min - 2 hoursThe optimal time depends on the protein's reactivity and the other reaction conditions. Monitor the reaction progress over a time course to determine the point of maximum labeling without significant degradation.[8]

Comprehensive Step-by-Step Protocol

This protocol provides a robust starting point for labeling serine residues. Researchers should perform pilot experiments to optimize the conditions for their specific protein of interest.

Part 1: Reagent Preparation & Handling
  • Buffer Preparation: Prepare a 0.2 M sodium bicarbonate buffer. Adjust the pH to the desired value (e.g., 10.0) using 0.2 M sodium carbonate. Degas the buffer and store it at 4°C.

  • Protein Sample Preparation: Dissolve the protein of interest in the prepared bicarbonate buffer to a final concentration of 1-5 mg/mL. If the protein is stored in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Dansyl Chloride Stock Solution: Dansyl chloride is sensitive to moisture and light.[9] All handling should be performed quickly in a low-humidity environment.

    • Allow the vial of solid dansyl chloride to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 5-10 mg/mL stock solution in anhydrous acetonitrile immediately before use.[9]

    • Store any unused solid reagent under an inert gas at -20°C.[10] Stock solutions can be stored at -20°C for up to a month, but fresh solutions are always recommended.[11]

Part 2: The Labeling Reaction
  • Initiate the Reaction: In a microcentrifuge tube, add the calculated volume of the dansyl chloride stock solution to the protein solution. A common starting point is a 10-fold molar excess of dansyl chloride to protein. Add the reagent dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations of organic solvent that could cause protein precipitation.

  • Incubation: Incubate the reaction mixture at room temperature (or other optimized temperature) for 1-2 hours. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching the Reaction (Optional but Recommended): To stop the reaction and consume any remaining unreacted dansyl chloride, add a small amount of a primary amine-containing solution, such as 1.5 M glycine or hydroxylamine, and incubate for an additional 30 minutes.[9] This step is crucial for preventing further modification during downstream processing.

Part 3: Purification of the Labeled Protein

It is critical to remove unreacted dansyl chloride and the fluorescent hydrolysis byproduct (dansyl sulfonic acid), as they will interfere with spectroscopic analysis.

  • Size-Exclusion Chromatography (SEC): This is the preferred method. Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer at 4°C. Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.

Part 4: Characterization
  • Spectroscopic Analysis: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and ~330-350 nm (the absorbance maximum for the dansyl group).

  • Fluorescence Measurement: Excite the sample at ~340 nm and record the emission spectrum. The emission maximum for dansylated proteins is typically in the range of 480-550 nm and is sensitive to the polarity of the local environment.[4]

  • Mass Spectrometry: Use LC-MS to confirm the covalent modification and determine the degree of labeling (number of dansyl groups per protein molecule).

prep 1. Sample & Reagent Preparation labeling 2. Labeling Reaction (Protein + Dns-Cl) prep->labeling details1 Buffer Exchange Prepare fresh Dns-Cl solution prep->details1 quench 3. Quench Reaction (e.g., with Glycine) labeling->quench details2 High pH (10.0) 10x Molar Excess 1-2 hr Incubation labeling->details2 purify 4. Purification (SEC or Dialysis) quench->purify analyze 5. Analysis purify->analyze details3 Remove Excess Dns-Cl & Byproducts purify->details3 details4 Fluorescence Spectroscopy Mass Spectrometry analyze->details4

Caption: A generalized experimental workflow for protein dansylation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency pH too low: Insufficient deprotonation of the serine hydroxyl group.Hydrolyzed Reagent: Dansyl chloride solution was not fresh or was exposed to moisture.Insufficient Reagent: Molar ratio of dansyl chloride to protein is too low.Increase the pH of the reaction buffer incrementally (e.g., from 9.5 to 10.5).Always prepare dansyl chloride solution immediately before use.[9]Increase the molar excess of dansyl chloride (e.g., from 10x to 20x).[9]
High Background Fluorescence Incomplete Removal of Free Dye: Purification was not sufficient.Reagent Hydrolysis: High pH and temperature led to excessive formation of fluorescent dansyl sulfonic acid.Improve purification by using a longer SEC column or performing additional dialysis exchanges.[9]Run a "reagent only" blank to quantify the background. Consider lowering the reaction pH or temperature.
Protein Precipitation High Organic Solvent Concentration: The final concentration of acetonitrile/acetone is denaturing the protein.Protein Instability at High pH: The protein is not stable at the required alkaline pH.Minimize the volume of dansyl chloride stock solution added. Keep the final solvent concentration below 20%.[5]Perform a pH stability test on your protein prior to labeling. If unstable, this labeling strategy may not be suitable.
Multiple Labeled Species Reaction with other residues: Dansyl chloride is reacting with more nucleophilic residues (Lys, N-terminus, Tyr).This is an inherent challenge. To favor serine, try lowering the pH slightly (e.g., to 9.0-9.5) to decrease amine reactivity while maintaining some hydroxyl activation. This is a trade-off that requires optimization.

Conclusion

Fluorescently labeling serine residues with dansyl chloride is a powerful but challenging technique that requires careful optimization. By controlling key parameters such as pH, reagent concentration, and buffer composition, researchers can enhance the reactivity of the serine hydroxyl group and achieve successful labeling. The primary challenges lie in overcoming the lower nucleophilicity of the hydroxyl group compared to amines and mitigating the competing side reaction of reagent hydrolysis. The protocols and troubleshooting guide provided here offer a comprehensive framework for developing a robust serine-labeling strategy, enabling advanced studies of protein structure, function, and dynamics.

References

  • UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang). Retrieved from [Link]

  • DeJong, C. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar, University of Louisville. Retrieved from [Link]

  • Yuan, L., et al. (2013). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. Retrieved from [Link]

  • Sakač, N., et al. (2025). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Retrieved from [Link]

  • Scribd. (n.d.). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Retrieved from [Link]

  • Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dansyl chloride. Retrieved from [Link]

  • St-Gelais, M., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Quantification of N-Dansyl-L-serine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise quantification of amino acids and their derivatives in complex biological matrices is fundamental to numerous fields of research, including metabolomics, clinical diagnostics, and pharmaceutical development. N-Dansyl-L-serine, a fluorescently labeled form of the amino acid L-serine, serves as a crucial analyte in studies investigating amino acid metabolism and as a standard in various analytical methodologies. The inherent fluorescence of the dansyl group allows for highly sensitive detection. However, the complex nature of biological samples, such as plasma, serum, or urine, presents significant challenges, including protein interference and matrix effects, which can compromise analytical accuracy.[1][2][3]

This application note provides a comprehensive, field-proven protocol for the preparation of calibration curves and the accurate quantification of N-Dansyl-L-serine in biological samples. The methodology emphasizes robust sample preparation to mitigate matrix effects and detailed procedures for creating reliable calibration standards, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a validated and trustworthy method for their analytical workflows. The principles and steps outlined herein are grounded in established bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Core Principles: Causality in Method Design

The successful quantification of an analyte in a biological matrix is contingent on a methodical approach that addresses potential interferences at each step. The protocol described here is built on two foundational pillars:

  • Effective Analyte Isolation: Biological samples are rich in proteins and other macromolecules that can interfere with fluorescence measurements.[8][9] Therefore, a critical initial step is the efficient removal of these interfering substances. Protein precipitation is a widely used and effective technique for this purpose.[9][10][11]

  • Matrix-Matched Calibration: The composition of a sample can significantly influence the analytical signal, a phenomenon known as the "matrix effect."[1][2][3] To account for this, calibration standards must be prepared in a matrix that is as close as possible to the actual samples being analyzed.[12] This ensures that the calibration curve accurately reflects the analytical behavior of the analyte in the biological environment.

Materials and Reagents

Reagent/Material Grade/Specification Supplier (Example)
N-Dansyl-L-serine≥98% puritySigma-Aldrich
L-serine≥99% puritySigma-Aldrich
Dansyl Chloride≥99% purityThermo Fisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Sodium Bicarbonate Buffer0.2 M, pH 9.5In-house preparation
Formic AcidLC-MS GradeHoneywell
Control Biological Matrix(e.g., Human Plasma, Rat Serum)BioIVT
Microcentrifuge Tubes1.5 mL, low-protein bindingEppendorf
Syringe Filters0.22 µm PVDFMilliporeSigma
HPLC VialsAmber, with insertsAgilent Technologies

Experimental Protocols

Part 1: Preparation of Stock and Working Solutions

A critical aspect of generating a reliable calibration curve is the accurate preparation of stock and working solutions.

1.1. N-Dansyl-L-serine Primary Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of N-Dansyl-L-serine powder.

  • Dissolve in 10 mL of HPLC-grade acetonitrile in a volumetric flask.

  • This stock solution should be stored at -20°C in an amber vial to protect it from light.

1.2. L-serine Spiking Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of L-serine powder.

  • Dissolve in 10 mL of HPLC-grade water in a volumetric flask.

  • This solution is used to prepare the calibration standards in the biological matrix.

1.3. Dansyl Chloride Derivatizing Reagent (10 mg/mL):

  • Prepare this solution fresh before each use.

  • Weigh 10 mg of Dansyl Chloride and dissolve in 1 mL of acetonitrile.[13]

  • Vortex thoroughly to ensure complete dissolution.

Part 2: Sample Preparation and Protein Precipitation

This protocol employs protein precipitation with a cold organic solvent, a simple and effective method for removing the bulk of proteins from biological samples.[8][9][10]

Workflow for Sample and Calibration Standard Preparation

G cluster_0 Calibration Standards Preparation cluster_1 Sample & Standard Processing cluster_2 Derivatization & Analysis Cal_Matrix Control Biological Matrix (e.g., Plasma) Spike Spike with L-serine Working Solutions Cal_Matrix->Spike Add varying amounts of L-serine Serial_Dilute Create Serial Dilutions in Matrix Spike->Serial_Dilute Generate a range of concentrations Precipitate Protein Precipitation (Cold Acetonitrile) Test_Sample Test Biological Sample Test_Sample->Precipitate Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Buffer (pH 9.5) Evaporate->Reconstitute Derivatize Add Dansyl Chloride Incubate Reconstitute->Derivatize Quench Quench Reaction (Formic Acid) Derivatize->Quench Filter Filter (0.22 µm) Quench->Filter Analyze HPLC-Fluorescence Analysis Filter->Analyze

Caption: Workflow for preparing calibration standards and processing biological samples.

Step-by-Step Protocol:

  • Preparation of Calibration Standards in Matrix:

    • Dispense 100 µL of the control biological matrix into a series of microcentrifuge tubes.

    • Spike each tube with the appropriate volume of L-serine working solutions to achieve the desired concentrations for the calibration curve (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).

    • Vortex each tube for 30 seconds.

  • Protein Precipitation:

    • To each 100 µL of spiked matrix standard and unknown biological sample, add 400 µL of ice-cold acetonitrile.[9][13] The 4:1 ratio of organic solvent to aqueous sample is crucial for efficient protein precipitation.[14]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[13] This will pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new set of clean microcentrifuge tubes, being cautious not to disturb the protein pellet.

Part 3: Derivatization and Final Preparation for Analysis

The derivatization reaction with Dansyl Chloride is pH-dependent and requires an alkaline environment for optimal reaction with the primary amine of L-serine.[15][16][17]

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step concentrates the analyte and removes the organic solvent.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[13][16] Vortex for 30 seconds.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile) to each tube.[13]

    • Vortex for 30 seconds and incubate the mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature facilitates the reaction.

  • Quenching the Reaction:

    • After incubation, cool the tubes to room temperature.

    • Add 20 µL of a quenching solution, such as 2% formic acid, to stop the derivatization reaction by consuming the excess Dansyl Chloride.[13][18]

    • Vortex for 30 seconds.

  • Filtration:

    • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could interfere with the analysis.[13]

HPLC-Fluorescence Detection

The fluorescent properties of the dansyl group allow for sensitive detection.

Typical HPLC-Fluorescence Conditions:

Parameter Setting
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, increasing to elute dansylated compounds.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Fluorescence Detector Excitation: ~330-340 nm, Emission: ~520-535 nm[13][19][20][21]

Data Analysis and Calibration Curve Construction

The relationship between the concentration of N-Dansyl-L-serine and the fluorescence intensity should be linear within the defined range of the calibration curve.

G p1 p2 p3 p4 p5 p6 X_axis Concentration (µg/mL) Y_axis Fluorescence Intensity (AU) 0 0 0->0 0->0 0->0 0->0 7 7 0->7 0->7 0->7 0->7 0.5 0.5 6.5 6.5 0.5->6.5 y = mx + c R² > 0.99 0.5->6.5 y = mx + c R² > 0.99 0.4 0.4 0.4->6.5 y = mx + c R² > 0.99 0.4->6.5 y = mx + c R² > 0.99

Caption: Idealized calibration curve showing a linear relationship.

Procedure:

  • Generate the Calibration Curve: Plot the fluorescence intensity (y-axis) against the known concentrations of the N-Dansyl-L-serine standards (x-axis).

  • Perform Linear Regression: Apply a linear regression analysis to the data points.

  • Assess Linearity: The coefficient of determination (R²) should be ≥ 0.99 for the curve to be considered linear and acceptable for quantification.[22]

  • Quantify Unknown Samples: Use the equation of the line (y = mx + c) to calculate the concentration of N-Dansyl-L-serine in the unknown samples based on their measured fluorescence intensity.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, it is essential to perform a thorough method validation in accordance with regulatory guidelines.[4][5][6][7] Key validation parameters include:

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous components interfere with the analyte signal.

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the response of the analyte spiked into the matrix before and after extraction.

  • Stability: The stability of N-Dansyl-L-serine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be established.

Troubleshooting

Issue Potential Cause Solution
Low Signal Intensity Incomplete derivatizationEnsure Dansyl Chloride reagent is fresh and the pH of the reaction buffer is correct.
Analyte degradationProtect samples and standards from light.
Poor Linearity (R² < 0.99) Inaccurate standard preparationCarefully prepare serial dilutions and use calibrated pipettes.
Detector saturationDilute samples to fall within the linear range of the detector.
High Background Noise Incomplete protein removalOptimize the protein precipitation step (e.g., ensure sufficient solvent volume and vortexing time).
Contaminated reagentsUse high-purity solvents and reagents.

Conclusion

This application note provides a detailed and robust protocol for the preparation of calibration curves and the quantification of N-Dansyl-L-serine in biological samples. By adhering to the principles of effective sample clean-up and matrix-matched calibration, researchers can achieve accurate and reproducible results. The incorporation of thorough method validation ensures the trustworthiness and scientific integrity of the data generated, making this protocol a reliable tool for a wide range of applications in biomedical and pharmaceutical research.

References

  • Crowell, K. L., et al. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Journal of Proteome Research, 14(3), 1143-1154. Available at: [Link].

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link].

  • Phenomenex. Protein Precipitation Method. Phenomenex. Available at: [Link].

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link].

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. Available at: [Link].

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Laboratories. Available at: [Link].

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. Available at: [Link].

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Available at: [Link].

  • Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis. Available at: [Link].

  • Parker, C. A., & Rees, W. T. (1962). Standardization of Fluorescence Spectra and the Calibration of Spectrofluorimeters. Analyst, 87(1031), 83-111. Available at: [Link].

  • Li, Y., et al. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. Se Pu, 30(7), 696-704. Available at: [Link].

  • Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Methods in Enzymology, 403, 115-123. Available at: [Link].

  • Per-Ole, F., et al. (2024). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Dairy Science. Available at: [Link].

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available at: [Link].

  • Liu, Y., Chen, H., & Dodd, D. (2023). Targeted Quantification of Amino Acids by Dansylation. Methods in Molecular Biology, 2675, 65-76. Available at: [Link].

  • Toprak, E., & S.-M. Chen. (2013). Fluorescence calibration method for single-particle aerosol fluorescence instruments. Atmospheric Measurement Techniques, 6(11), 3071-3081. Available at: [Link].

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. Available at: [Link].

  • Kump P. (2001). Matrix effect on the detection limit and accuracy in total reflection X-ray fluorescence analysis of trace elements in environmental and biological samples. Spectrochimica Acta Part B: Atomic Spectroscopy, 56(11), 2135-2142. Available at: [Link].

  • Communication Technology Srl. Fluorescence Measurements. Communication Technology Srl. Available at: [Link].

  • Jain, R., et al. (2010). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography B, 878(22), 1957-1963. Available at: [Link].

  • Liu, Y., Chen, H., & Dodd, D. (2023). Targeted Quantification of Amino Acids by Dansylation. Methods in Molecular Biology, 2675, 65-76. Available at: [Link].

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1035(1), 63-73. Available at: [Link].

  • Resch-Genger, U., & Hoffmann, K. (2008). The Toolbox of Fluorescence Standards: Flexible Calibration Tools for the Standardization of Fluorescence-based Measurements. Journal of Fluorescence, 18(3-4), 685-696. Available at: [Link].

  • Agilent. Cerfified Fluorescence Calibration Standards and Kits. Agilent. Available at: [Link].

  • Liu, Y., Chen, H., & Dodd, D. (2023). Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments. Available at: [Link].

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link].

  • Liu, Y., Chen, H., & Dodd, D. (2023). Targeted Quantification of Amino Acids by Dansylation. ResearchGate. Available at: [Link].

  • Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link].

  • Massey, J. B. (1988). Dansyl lysine: a structure-selective fluorescent membrane stain?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 942(2), 341-345. Available at: [Link].

  • Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link].

  • Oregon Medical Laser Center. Dansyl glycine. OMLC. Available at: [Link].

  • Constantinescu, T., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2378. Available at: [Link].

  • Pop, A., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. Available at: [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. IJOPP. Available at: [Link].

  • Waters Corporation. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link].

  • LCGC International. (2017). A Look at Matrix Effects. LCGC International. Available at: [Link].

Sources

Troubleshooting & Optimization

Troubleshooting low fluorescence quantum yield of N-Dansyl-L-serine in high polarity solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Dansyl-L-serine Fluorescence

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Dansyl-L-serine as a fluorescent probe and encountering diminished fluorescence quantum yield, particularly in highly polar solvent systems. The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety is renowned for its environmental sensitivity, a characteristic that is both a powerful analytical tool and a potential source of experimental challenges. This document provides a structured approach to understanding the underlying photophysical mechanisms and systematically troubleshooting common issues to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my N-Dansyl-L-serine so much weaker in water or methanol compared to a non-polar solvent like dioxane?

A1: This is the most common observation for dansyl-based fluorophores and is due to the formation of a non-emissive or weakly emissive excited state known as the Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3][4] In the ground state, the dimethylamino group is planar with the naphthalene ring. Upon excitation in a polar solvent, an electron is transferred from the dimethylamino (donor) to the naphthalene-sulfonyl (acceptor) group. The high polarity of the solvent stabilizes this charge-separated state, allowing the dimethylamino group to twist into a perpendicular orientation relative to the naphthalene ring. This "twisted" TICT state is energetically favored and primarily decays back to the ground state non-radiatively (as heat), thus quenching fluorescence. In non-polar solvents, the formation of this charge-transfer state is less favorable, so the molecule relaxes from a "locally excited" (LE) state, which is highly fluorescent.

Q2: What is fluorescence quantum yield (Φ) and why is it important?

A2: The fluorescence quantum yield (Φ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A quantum yield closer to 1 (or 100%) signifies that a large fraction of absorbed photons are re-emitted as fluorescence, leading to a bright signal. A low quantum yield indicates that most of the excitation energy is lost through non-radiative pathways.[5] This parameter is critical as it directly affects the sensitivity and signal-to-noise ratio of your measurements.

Q3: Besides solvent polarity, what other factors can quench the fluorescence of N-Dansyl-L-serine?

A3: Several factors can lead to fluorescence quenching:

  • Presence of Quenchers: Molecular oxygen, halide ions (I⁻, Br⁻, Cl⁻), and heavy atoms are common collisional quenchers that deactivate the excited state upon contact.

  • High Probe Concentration: At high concentrations, dansyl probes can form non-fluorescent aggregates or self-quench through a process where an excited molecule transfers its energy to a ground-state molecule.

  • pH: The protonation state of the serine's carboxyl and amino groups, as well as the tertiary amine on the dansyl group, can be influenced by pH, potentially altering the electronic properties and quantum yield.

  • Photobleaching: Prolonged or high-intensity exposure to the excitation light can lead to irreversible photochemical destruction of the fluorophore.[5]

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues of low quantum yield.

Diagram: Troubleshooting Workflow

A systematic approach is key to identifying the root cause of low fluorescence. Follow the decision tree below to diagnose the issue.

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_solvent Step 1: Verify Solvent Polarity Effect Run spectrum in non-polar solvent (e.g., Dioxane) start->check_solvent is_bright Is signal strong in non-polar solvent? check_solvent->is_bright tict_issue Primary Cause: TICT State Quenching This is expected behavior in polar solvents. is_bright->tict_issue  Yes other_issues Suspect Other Quenching Mechanisms or Instrumental Issues is_bright->other_issues No   check_conc Step 2: Check Concentration Run absorbance spectrum. Is Abs > 0.1? other_issues->check_conc dilute Issue: Inner Filter Effect Dilute sample until Abs at λ_ex is < 0.1 check_conc->dilute Yes check_quenchers Step 3: Check for Contaminants Use high-purity solvent. Degas solution. check_conc->check_quenchers No check_instrument Step 4: Verify Instrument Settings Check λ_ex, slits, detector gain. check_quenchers->check_instrument

Caption: Troubleshooting decision tree for low fluorescence.

Problem 1: Signal is bright in non-polar solvents but weak in polar solvents.
  • Diagnosis: This strongly indicates that solvent-dependent quenching via the TICT state is the primary cause. This is an intrinsic property of the N-Dansyl fluorophore.[2][3]

  • Explanation & Mechanism: As detailed in FAQ A1, polar solvents stabilize a charge-separated excited state that allows the dimethylamino group to twist. This twisted conformation (TICT state) provides a highly efficient non-radiative decay pathway, drastically reducing the quantum yield. In contrast, non-polar environments destabilize this charge separation, forcing the molecule to relax from the highly fluorescent locally excited (LE) state.

TICT_Mechanism S0 S₀ (Ground State) Planar LE S₁ (LE State) Planar, Emissive S0->LE Absorption (hν_ex) LE->S0 Fluorescence (hν_em) (Favored in Non-Polar Solvents) TICT S₁ (TICT State) Twisted, Non-Emissive LE->TICT Twisting & Solvent Relaxation (Favored in Polar Solvents) TICT->S0 Non-Radiative Decay (Heat)

Caption: Energy state diagram for the TICT mechanism.

  • Solutions & Mitigation Strategies:

    • Change the Local Environment: If your experiment allows, try to decrease the polarity around the probe. This can be achieved by binding the probe to a less polar macromolecule (like a protein hydrophobic pocket) or by adding co-solvents like cyclodextrins.

    • Use a Different Probe: If high polarity is a requirement, consider a fluorophore less susceptible to TICT state formation, such as one from the fluorescein or rhodamine families.[6][7]

    • Enhance Signal Detection: Increase instrument sensitivity by widening emission/excitation slits (balancing against resolution loss) or increasing detector gain.

Problem 2: Signal is weak in all solvents.
  • Diagnosis: This suggests an issue independent of the TICT mechanism, such as concentration effects, contamination, or instrumental problems.

  • Troubleshooting Steps:

    • Check for Inner Filter Effects: High concentrations can cause the sample to reabsorb emitted light. Record a UV-Vis absorbance spectrum of your sample in the fluorescence cuvette. The absorbance at the excitation wavelength should never exceed 0.1 AU. [8] If it does, dilute the sample accordingly.

    • Investigate Contamination: Use only high-purity, spectroscopy-grade solvents. Ensure cuvettes are meticulously clean. To check for quenching by dissolved oxygen, sparge your sample and solvent with nitrogen or argon for 5-10 minutes before measurement and compare the signal.

    • Verify Sample Integrity: Has the N-Dansyl-L-serine degraded? Confirm its purity via other analytical methods if possible. Store the compound protected from light and moisture.

    • Confirm Instrument Settings: Double-check that you are using the correct excitation wavelength (typically ~330-350 nm for dansyl). Ensure emission is being collected in the expected range (~450-600 nm). Verify that instrument correction files for the lamp source and detector response are enabled.

Part 3: Protocols & Data

Protocol 1: Verifying Solvent-Dependent Emission

This protocol allows you to confirm the solvatochromic behavior of your N-Dansyl-L-serine.

  • Stock Solution: Prepare a 1 mM stock solution of N-Dansyl-L-serine in a suitable solvent like acetonitrile.

  • Solvent Series: Prepare a series of dilutions from the stock solution into different spectroscopy-grade solvents, ranging from non-polar to polar (e.g., Dioxane, Ethyl Acetate, Acetonitrile, Methanol, Water). The final concentration should be identical in all samples and result in an absorbance of ~0.05 at the excitation wavelength.

  • Acquisition: For each sample, record the fluorescence emission spectrum (e.g., from 400 nm to 700 nm) using a consistent excitation wavelength (e.g., 340 nm).

  • Analysis: Plot the emission spectra on the same graph. Note the shift in the emission maximum (λ_em) and the change in integrated fluorescence intensity.

Data Presentation: Expected Photophysical Properties

The following table summarizes the typical behavior of dansyl probes in solvents of varying polarity. Actual values for N-Dansyl-L-serine may vary slightly.

SolventDielectric Constant (ε)Emission Max (λ_em)Relative Quantum Yield (Φ)
Dioxane2.2~470 nmHigh (~0.7)
Ethyl Acetate6.0~495 nmModerate (~0.4)
Acetonitrile37.5~510 nmLow (~0.1)
Methanol32.7~530 nmVery Low (~0.05)
Water80.1~550 nmExtremely Low (<0.01)

Data are representative estimates based on the known behavior of dansylamides.

Protocol 2: Relative Fluorescence Quantum Yield (QY) Measurement

This protocol uses a well-characterized fluorescent standard to determine the QY of your sample.[9][10] Quinine sulfate is a common standard for the excitation range of dansyl probes.[11][12]

  • Standard Preparation: Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.05 at 350 nm. The quantum yield of this standard (Φ_std) is well-established (typically ~0.54-0.60).[10][12]

  • Sample Preparation: Prepare a solution of N-Dansyl-L-serine in your solvent of interest with an absorbance of ~0.05 at the same excitation wavelength (350 nm).

  • Absorbance Measurement: Accurately measure the absorbance (A) of both the standard (A_std) and the sample (A_smp) at 350 nm.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the full, instrument-corrected emission spectrum for both the standard and the sample.

    • Record a blank spectrum for each solvent used and subtract it from the corresponding sample spectrum.

  • Data Integration: Calculate the integrated area (I) under the corrected emission curve for both the standard (I_std) and the sample (I_smp).

  • QY Calculation: Use the following equation to calculate the quantum yield of your sample (Φ_smp):

    Φ_smp = Φ_std × (I_smp / I_std) × (A_std / A_smp) × (η_smp² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

References

  • University of California, Davis. (n.d.). Fluorescence Spectroscopy-Quantum yield. Retrieved from [Link]

  • Ma, N., et al. (2015). A novel selective fluorescent probe for Zn(II) and its application in bioimaging. Analytical Methods, 7(15), 6333-6338. Retrieved from [Link]

  • Wang, Y., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 54(24), 12080-12141. Retrieved from [Link]

  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. Retrieved from [Link]

  • Gao, F., et al. (2015). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 120, 14-27. Retrieved from [Link]

  • Resch-Genger, U., et al. (2005). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 15(3), 335-344. Retrieved from [Link]

  • ResearchGate. (2015). What's wrong with my quantum yield measurement?. Retrieved from [Link]

  • Wang, C., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews, 50(22), 12656-12678. Retrieved from [Link]

  • University of Bath. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]

  • ResearchGate. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores | Request PDF. Retrieved from [Link]

  • Kim, T., et al. (2021). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules, 26(24), 7578. Retrieved from [Link]

  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620. Retrieved from [Link]

  • Gîlcă, V.-C., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2383. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Melavanki, R. M., et al. (2014). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 299-305. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Schaberle, F. A., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34(3), 1143-1153. Retrieved from [Link]

  • Harriman, A., et al. (1997). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. Journal of the Chemical Society, Faraday Transactions, 93(24), 4227-4234. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(19), 5991. Retrieved from [Link]

  • ResearchGate. (2025). The effect of solvent polarity on the photophysical properties of 4-cyano-(4 '-methylthio)diphenylacetylene: A prototypic donor-acceptor system | Request PDF. Retrieved from [Link]

  • Makarov, N. S., et al. (2009). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 188-197. Retrieved from [Link]

  • Makarov, N. S., et al. (2009). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 188-197. Retrieved from [Link]

  • Ghasemi, S., et al. (2020). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances, 10(49), 29334-29344. Retrieved from [Link]

  • Al-Malaika, S., et al. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 15(1), 10345. Retrieved from [Link]

  • Stávek, J., et al. (2021). Solvent-Dependent Excited-State Evolution of Prodan Dyes. The Journal of Physical Chemistry B, 125(51), 14035-14044. Retrieved from [Link]

  • Samanta, A., et al. (2006). Investigations of the Solvent Polarity Effect on the Photophysical Properties of coumarin-7 Dye. The Journal of Physical Chemistry A, 110(48), 13027-13034. Retrieved from [Link]

  • Stanciu, G. D., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1632. Retrieved from [Link]

Sources

Resolving peak tailing issues for Dansyl-L-serine in liquid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic issues related to Dansyl-L-serine analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating problems in liquid chromatography. Here, we move beyond generic advice to provide a deep, mechanism-based troubleshooting framework specifically tailored to the unique chemical properties of Dansyl-L-serine.

Frequently Asked Questions (FAQs)

This section provides quick answers to foundational questions about peak tailing in the context of Dansyl-L-serine analysis.

Q1: What is peak tailing and how is it measured?

A: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating a characteristic "tail".[1][2] This distortion is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1 indicates tailing. Most regulatory guidelines and in-house methods aim for a tailing factor of ≤ 2.[3] Tailing compromises resolution, especially for closely eluting compounds, and can lead to inaccurate integration and quantification.[3][4]

Q2: Why is Dansyl-L-serine particularly prone to peak tailing?

A: Dansyl-L-serine's structure presents a "perfect storm" for undesirable secondary interactions with silica-based stationary phases. Its key features include:

  • An acidic carboxyl group (-COOH): This group can be deprotonated (negatively charged) depending on the mobile phase pH.

  • A tertiary amine on the dansyl group: This group can be protonated (positively charged).

  • A polar hydroxymethyl group (-CH2OH) from serine.

  • A bulky, relatively hydrophobic dansyl moiety.

This combination of acidic, basic, and polar functional groups makes it highly susceptible to interacting with active sites on the column packing material, leading to multiple retention mechanisms and, consequently, significant peak tailing.[1][4][5]

Q3: What is the primary cause of peak tailing for this compound?

A: The most common culprit is the interaction between Dansyl-L-serine and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][4][5][6] At a mid-range pH (e.g., pH > 4), these silanols become deprotonated and negatively charged (Si-O⁻).[2][7] These anionic sites can then strongly interact with the protonated tertiary amine of the Dansyl-L-serine molecule through a secondary, ion-exchange mechanism. This interaction is stronger than the intended reversed-phase mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[5][8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore the root causes and present actionable, field-proven solutions.

Logical Troubleshooting Workflow

Before adjusting parameters randomly, it is critical to determine if the problem is chemical or physical. A chemical issue typically affects only polar or ionizable analytes like Dansyl-L-serine, while physical issues tend to affect all peaks in the chromatogram.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Observe Peak Tailing (Asymmetry Factor > 1.2) diag Initial Diagnosis: Are all peaks tailing? start->diag chem_issue Chemical Issue: (Only Dansyl-L-serine tails) diag->chem_issue No phys_issue Physical Issue: (All peaks tail) diag->phys_issue Yes silanol 1. Silanol Interactions chem_issue->silanol ph 2. Mobile Phase pH chem_issue->ph metal 3. Metal Chelation chem_issue->metal void A. Column Void / Damage phys_issue->void ecv B. Extra-Column Volume phys_issue->ecv overload C. Mass Overload phys_issue->overload

Figure 1. A logical workflow for diagnosing the root cause of peak tailing.

Mitigating Silanol Interactions (Chemical Issue)

Secondary interactions with silanol groups are the most frequent cause of peak tailing for Dansyl-L-serine.

The Mechanism: Why Silanols Cause Tailing

Silica particles used in HPLC columns have residual, unreacted silanol groups on their surface. The most problematic are the highly acidic "lone" silanols, which have a pKa around 3.8-4.2.[7] Above this pH, they become ionized (Si-O⁻) and act as strong retention sites for positively charged basic compounds, disrupting the uniform partitioning process essential for a sharp, symmetrical peak.

Sources

How to remove excess cyclohexylammonium salt from N-Dansyl-L-serine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Dansyl-L-serine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the synthesis and purification of this vital compound: the removal of residual cyclohexylammonium salt. Our goal is to equip you with the scientific principles and practical methodologies to ensure the highest purity for your N-Dansyl-L-serine preparations.

Frequently Asked Questions (FAQs)
Q1: Why is cyclohexylammonium salt present in my N-Dansyl-L-serine preparation?

During the synthesis or purification of various anionic compounds, cyclohexylamine is often used as a counter-ion to form a stable, crystalline salt that is easier to handle and purify than the free acid form. N-Dansyl-L-serine is sometimes supplied as its cyclohexylammonium salt to improve stability and ease of handling.[1] For subsequent applications, it is often necessary to remove this salt and isolate the pure N-Dansyl-L-serine free acid.

Q2: What are the key chemical differences I can exploit to separate N-Dansyl-L-serine from cyclohexylammonium salt?

The separation hinges on the distinct acidic and basic properties of the two molecules.

  • N-Dansyl-L-serine is an acidic molecule due to its carboxylic acid group (-COOH).

  • Cyclohexylamine is a basic molecule due to its primary amine group (-NH2).[2] The pKa of its conjugate acid is approximately 10.66, indicating it is a relatively strong base.[3][4]

This difference in acidity/basicity allows for dramatic, pH-dependent changes in their solubility in aqueous and organic solvents, which is the foundation of the primary purification method: liquid-liquid extraction.[5][6]

Q3: What is the most reliable method for removing the cyclohexylammonium salt?

For most lab-scale preparations, pH-based liquid-liquid extraction (LLE) is the most effective and straightforward method.[7] This technique manipulates the protonation state of both the desired compound and the contaminant to selectively move them between two immiscible liquid phases (typically an organic solvent and an acidic aqueous solution).

Q4: How does liquid-liquid extraction work in this specific case?

The process involves dissolving the mixture in an organic solvent and washing it with an acidic aqueous solution (e.g., dilute HCl).

  • Acidification: The acidic wash protonates the basic cyclohexylamine, converting it into the cyclohexylammonium cation (C₆H₁₁NH₃⁺). This ion is highly polar and therefore very soluble in the aqueous phase.[8][9]

  • Partitioning: The N-Dansyl-L-serine, with its large, nonpolar dansyl group, remains largely un-ionized (protonated) at the carboxylic acid group under these acidic conditions and preferentially stays in the organic solvent.

  • Separation: The two liquid layers are separated. The aqueous layer, containing the unwanted cyclohexylammonium salt, is discarded. The organic layer, now enriched with pure N-Dansyl-L-serine, is retained. This process is typically repeated several times to ensure complete removal of the salt.

Q5: How can I confirm that the cyclohexylammonium salt has been successfully removed?

Several analytical techniques can be used to assess the purity of your final N-Dansyl-L-serine product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound.[10] Dansylated amino acids are well-suited for reverse-phase HPLC analysis with UV or fluorescence detection.[11]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively check for the disappearance of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the cyclohexyl group (typically broad peaks between 1-3 ppm). Their absence in the final spectrum is a strong indicator of successful removal.

  • Mass Spectrometry (MS): Can confirm the correct molecular weight of the N-Dansyl-L-serine free acid (338.4 g/mol ) and the absence of cyclohexylamine (99.17 g/mol ).[12][13][14]

Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Emulsion forms during liquid-liquid extraction. - Shaking the separatory funnel too vigorously.- High concentration of the compounds.- The pH is close to the pKa of one of the components.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the funnel to stand undisturbed for a longer period.- Use gentle, swirling inversions instead of vigorous shaking.- If persistent, filter the entire mixture through a pad of Celite.
Low yield of N-Dansyl-L-serine after extraction. - N-Dansyl-L-serine is partially partitioning into the acidic aqueous phase.- The organic solvent used is not optimal.- Incomplete extraction from the initial solid.- Ensure the pH of the aqueous wash is sufficiently low (pH 1-2) to keep the carboxylic acid protonated.- Use a more nonpolar organic solvent like ethyl acetate or dichloromethane.- Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than one large extraction.
Final product is an oil instead of a solid. - Residual solvent is still present.- The product is not fully protonated (still some salt form).- Dry the product under high vacuum for an extended period.- Perform a final wash with a highly nonpolar solvent like hexane to precipitate the product (trituration).- Ensure the final organic washes were with a sufficiently acidic solution.
Cyclohexylammonium salt is still detected in the final product. - Insufficient number of acidic washes.- The pH of the acidic wash was not low enough.- Increase the number of washes with the acidic solution (e.g., from 2 to 4 washes).- Use a slightly more concentrated acid for the wash (e.g., 0.5 M HCl instead of 0.1 M HCl), but avoid conditions that could hydrolyze the dansyl group.
Visual Workflow and Data
Key Compound Properties
Compound Molecular Weight ( g/mol ) Type pKa (of Conjugate Acid) Solubility
N-Dansyl-L-serine338.4[12][13]Acidic~3-4 (estimated for COOH)Soluble in organic solvents (e.g., Ethyl Acetate, CH₂Cl₂); water solubility is pH-dependent.
Cyclohexylamine99.17[2]Basic10.66[3]Miscible with water; soluble in many organic solvents.[2][9]
Cyclohexylammonium Chloride135.64[15]SaltN/AHighly soluble in water (83 g/100 mL).[15][16]
Decision Workflow for Purification

G start Start: N-Dansyl-L-serine with Cyclohexylammonium Salt check_scale What is the scale of purification? start->check_scale small_scale < 5g (Lab Scale) check_scale->small_scale Small large_scale > 5g (Pilot/Process) check_scale->large_scale Large method_lle Liquid-Liquid Extraction (LLE) is recommended small_scale->method_lle method_recryst Consider Recrystallization (Requires method development) large_scale->method_recryst check_purity Is the product pure? method_lle->check_purity method_recryst->check_purity end_product Pure N-Dansyl-L-serine check_purity->end_product Yes chromatography Consider Column Chromatography (For very high purity or difficult separations) check_purity->chromatography No chromatography->end_product

Caption: Decision tree for selecting a purification method.

Liquid-Liquid Extraction Workflow

G cluster_0 Separatory Funnel cluster_1 Collection Flasks dissolve 1. Dissolve sample in Ethyl Acetate (EtOAc) add_acid 2. Add 0.5 M HCl (aq) dissolve->add_acid shake 3. Stopper, invert, and vent. Shake gently. add_acid->shake separate 4. Allow layers to separate shake->separate drain_aq 5. Drain lower aqueous layer (contains salt) separate->drain_aq repeat 6. Repeat acid wash (2-3 times) separate->repeat Organic Layer drain_aq->repeat collect_org 8. Collect organic layer (contains product) dry 9. Dry organic layer (e.g., with Na₂SO₄) collect_org->dry final_wash 7. Wash with brine repeat->final_wash final_wash->collect_org evaporate 10. Filter and evaporate solvent dry->evaporate product Pure N-Dansyl-L-serine evaporate->product

Caption: Step-by-step workflow for liquid-liquid extraction.

Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (LLE)

This protocol is designed for the removal of cyclohexylammonium salt from a preparation of N-Dansyl-L-serine.

Materials:

  • N-Dansyl-L-serine cyclohexylammonium salt mixture

  • Ethyl acetate (EtOAc)

  • 0.5 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude N-Dansyl-L-serine salt mixture in ethyl acetate (approx. 20-30 mL of EtOAc per gram of crude material) in a separatory funnel.

  • First Acidic Wash: Add an equal volume of 0.5 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds.

  • Phase Separation: Place the funnel back in a ring stand and allow the two layers to fully separate. The upper layer is the organic phase (containing your product), and the lower layer is the acidic aqueous phase (containing the cyclohexylammonium chloride).

  • Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Repeat Washes: Repeat steps 2-4 two more times with fresh portions of 0.5 M HCl. This ensures complete removal of the cyclohexylamine.

  • Brine Wash: Wash the organic layer once with an equal volume of brine. This helps to remove any residual water from the organic phase. Drain and discard the brine layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ or MgSO₄ and swirl. The drying agent should move freely when swirled, indicating the solution is dry. If it clumps together, add more drying agent.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified N-Dansyl-L-serine as a solid.

Protocol 2: Purification by Recrystallization (Alternative Method)

Recrystallization is a viable alternative if LLE is not suitable or if a different purification strategy is desired. This requires finding a solvent system in which N-Dansyl-L-serine and the cyclohexylammonium salt have different solubilities.

Procedure (General Guideline - Solvent system requires optimization):

  • Solvent Selection: Identify a suitable solvent or solvent pair. A good starting point might be an ethanol/water or acetone/hexane system. The goal is to find a system where N-Dansyl-L-serine is soluble at high temperatures but poorly soluble at low temperatures, while the salt remains soluble at all temperatures.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure N-Dansyl-L-serine.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • vCalc. (2021). pKa of Cyclohexylamine. [Link]

  • ChemBK. cyclohexylammonium chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598788, Dansyl-l-serine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6452804, Dansyl-serine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370707, Cyclohexylammonium sulfate. PubChem. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • LookChem. (n.d.). Cas 4998-76-9, Cyclohexylamine hydrochloride. [Link]

  • Zhao, Z., et al. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Solubility of Things. (n.d.). Cyclohexylamine. [Link]

  • Li, H., & Zhang, Z. (2023). Roles of the quantification of serine in the brain. Neural Regeneration Research. [Link]

  • ResearchGate. (n.d.). Chiral separation of 9-fluorenylmethyl chloroformate- and dansyl chloride-derivatized D,L-serine by γ-cyclodextrin-bonded high-performance liquid chromatography. [Link]

  • DeJong, C. (1985). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
  • Zare, R. N., et al. (1985).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. [Link]

  • LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). [Link]

  • Zhao, Z., et al. (2021). Targeted Quantification of Amino Acids by Dansylation.
  • ROK Chem. (n.d.). Dansyl-L-serine piperidinium salt. [Link]

  • Semantic Scholar. (n.d.). Thin layer chromatography of Dansyl amino acid derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. PubChem. [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry.

Sources

Technical Support Center: Mitigating Photobleaching of N-Dansyl-L-serine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-Dansyl-L-serine in fluorescence microscopy applications. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to minimize photobleaching and ensure the acquisition of high-quality, reproducible data. As specialists in fluorescence applications, we understand that signal stability is paramount to the success of your research. This resource combines foundational principles with field-tested protocols to address the specific challenges associated with the photobleaching of dansyl-based fluorophores.

Understanding the Challenge: The Photophysics of N-Dansyl-L-serine Photobleaching

N-Dansyl-L-serine, a derivative of the 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) fluorophore, is a valuable tool for labeling primary and secondary amines in biological samples.[1][2] It exhibits fluorescence in the blue-green region of the spectrum, with a typical excitation maximum around 335 nm and an emission maximum at approximately 518 nm.[3] However, like many fluorophores, particularly those in the blue-green spectrum, it is susceptible to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4][5]

The primary mechanism of photobleaching involves the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[6][7] These highly reactive molecules can then chemically modify and destroy the fluorophore, resulting in a loss of fluorescence signal.[6] This process can significantly compromise experimental results by reducing the signal-to-noise ratio and leading to false negatives or inaccurate quantitative data.[5][8]

Troubleshooting Guide: Diagnosing and Resolving Photobleaching

When encountering rapid signal loss with your N-Dansyl-L-serine samples, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and their solutions.

Initial Assessment: Is it Photobleaching?

The first step is to confirm that the observed signal loss is indeed due to photobleaching. A hallmark of photobleaching is a progressive dimming of the fluorescent signal over time with continuous exposure to excitation light.[5]

Q1: Is your fluorescence signal diminishing rapidly upon illumination?

If the answer is yes, you are likely experiencing photobleaching. Proceed through the following troubleshooting workflow to identify and address the root cause.

Troubleshooting Workflow

This workflow is designed to systematically address the key factors contributing to photobleaching.

Photobleaching_Troubleshooting start Start: Rapid Signal Loss Observed check_intensity Step 1: Evaluate Excitation Intensity start->check_intensity intensity_too_high Issue: Intensity is too high check_intensity->intensity_too_high Yes check_exposure Step 2: Assess Exposure Time check_intensity->check_exposure No reduce_intensity Solution: Reduce light intensity to the minimum required for adequate signal-to-noise. intensity_too_high->reduce_intensity reduce_intensity->check_exposure exposure_too_long Issue: Prolonged or repeated exposures check_exposure->exposure_too_long Yes check_antifade Step 3: Examine Antifade Reagent check_exposure->check_antifade No reduce_exposure Solution: Minimize exposure time and avoid unnecessary illumination. exposure_too_long->reduce_exposure reduce_exposure->check_antifade no_antifade Issue: No antifade reagent used or reagent is ineffective/expired check_antifade->no_antifade Yes check_sample_prep Step 4: Review Sample Preparation check_antifade->check_sample_prep No use_antifade Solution: Incorporate a suitable antifade mounting medium. no_antifade->use_antifade use_antifade->check_sample_prep prep_issue Issue: Suboptimal mounting or buffer conditions (e.g., high oxygen) check_sample_prep->prep_issue Yes end End: Stable Fluorescence Signal check_sample_prep->end No optimize_prep Solution: Ensure proper mounting and consider oxygen scavengers. prep_issue->optimize_prep optimize_prep->end Antifade_Mechanism Excitation Excitation Light Fluorophore_Ground N-Dansyl-L-serine (Ground State) Fluorophore_Excited N-Dansyl-L-serine (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Emission ROS_Formation Reactive Oxygen Species (ROS) Formation Fluorophore_Excited->ROS_Formation Interaction with O2 Photobleaching Photobleaching (Signal Loss) ROS_Formation->Photobleaching Damage to Fluorophore Antifade Antifade Reagent ROS_Formation->Antifade Interception Neutralization ROS Neutralization Antifade->Neutralization

Caption: Mechanism of action of antifade reagents.

By implementing these strategies and utilizing the provided protocols, you can significantly enhance the photostability of your N-Dansyl-L-serine samples, leading to more reliable and reproducible fluorescence microscopy data.

References

  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy. Retrieved from [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Gray, W. R., & Hartley, B. S. (1963). The structure of a chymotryptic peptide from Pseudomonas cytochrome c-551. Biochemical Journal, 89(3), 379–380.
  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609–620.
  • Vaz, W. L., & Schoellmann, G. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta (BBA) - Protein Structure, 439(1), 194-205.
  • Bramhall, J. (1986). Phospholipid packing asymmetry in curved membranes detected by fluorescence spectroscopy. Biochemistry, 25(12), 3479–3486.
  • Molnár-Perl, I. (2000). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Patrascu, B., Mocanu, S., Coman, A., Madalan, A. M., Popescu, C., Paun, A., Matache, M., & Ionita, P. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Phenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559.
  • Pazin, W. M., & Almeida, A. K. A. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. Physical Chemistry Chemical Physics, 22(31), 17743-17753.
  • Birks, J. B. (1976).
  • Hartley, B. S. (1970). Strategy and tactics in protein chemistry. Biochemical Journal, 119(5), 805–822.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Weiner, H., Stach, R. W., & Hollenberg, P. F. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55.
  • Molnár-Perl, I. (2011).
  • Pătrașcu, B., Mocanu, S., Coman, A., Mădălan, A. M., Popescu, C., Păun, A., Matache, M., & Ioniță, P. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 26(22), 6909.
  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6489.

Sources

Improving solubility of N-Dansyl-L-serine cyclohexylammonium salt in phosphate buffered saline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility in Phosphate-Buffered Saline (PBS)

Welcome to the technical support guide for N-Dansyl-L-serine cyclohexylammonium salt. As Senior Application Scientists, we understand that achieving complete dissolution of fluorescent probes in physiological buffers is critical for experimental success. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly in PBS. Is this expected?

Yes, this is a common challenge. The N-Dansyl-L-serine molecule is amphipathic. While the L-serine portion and the cyclohexylammonium salt are polar and favor interaction with water, the dansyl group is large, planar, and hydrophobic. In a highly aqueous environment like PBS, these hydrophobic moieties tend to aggregate to minimize contact with water, leading to poor solubility or the formation of a precipitate.[1][2]

Q2: What is the first and simplest step I should take to improve solubility in PBS?

The most straightforward initial step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your PBS working solution. This method leverages the high solubility of the compound in organic solvents to bypass the initial dissolution barrier in aqueous media.[2][3]

Rationale: The organic solvent disrupts the hydrophobic aggregation of the dansyl groups, allowing for molecular dispersion. When this dispersed stock solution is added dropwise to the vortexing PBS buffer, the individual molecules are more readily solvated by water before they can re-aggregate.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Critical Consideration: Always be mindful of the final concentration of the organic solvent in your assay. Many biological systems are sensitive to organic solvents; for instance, DMSO concentrations should typically be kept below 0.5% to avoid cytotoxicity or off-target effects.[4]

Q3: My experiment is sensitive to organic solvents. What are my options?

If organic co-solvents are not compatible with your experimental setup, several alternative strategies can be employed. These methods focus on modifying the aqueous buffer environment to make it more favorable for the solute.

Here is a decision-making workflow to guide your troubleshooting process:

G cluster_0 Troubleshooting Workflow: Solvent-Free Dissolution start Start: Undissolved compound in PBS ph_adjust Adjust Buffer pH (e.g., to pH 8.0-8.5) start->ph_adjust Attempt 1 heat_sonicate Apply Gentle Heat (30-40°C) or Sonication ph_adjust->heat_sonicate If still insoluble success Fully Dissolved ph_adjust->success:w If successful cyclodextrin Use a Solubilizing Agent (e.g., HP-β-Cyclodextrin) heat_sonicate->cyclodextrin If still insoluble heat_sonicate->success:w If successful cyclodextrin->success If successful fail Still Insoluble: Re-evaluate concentration or consider minimal co-solvent cyclodextrin->fail If unsuccessful

Caption: Troubleshooting decision tree for dissolving this compound without organic solvents.

Troubleshooting Guides

Issue 1: Compound precipitates when stock solution is added to PBS.

This common issue, often called "crashing out," occurs when the compound rapidly aggregates upon transfer from a favorable organic environment to an unfavorable aqueous one.

Protocol 1: Optimizing the Dilution Process

  • Warm the PBS: Gently warm your PBS buffer to 30-40°C. This increases the kinetic energy of the solvent molecules, which can help overcome the energy barrier of solvation.

  • Vortex Vigorously: While vigorously vortexing the warm PBS, add your concentrated stock solution drop-by-drop.

  • Slow Addition: The key is to add the stock solution slowly to allow for rapid dispersion and prevent localized high concentrations that favor precipitation.

  • Continue Mixing: After adding the stock, continue to mix the solution for an additional 5-10 minutes.

Issue 2: The compound will not dissolve in PBS even with gentle heating and vortexing.

If physical methods are insufficient, chemical modification of the buffer is the next logical step.

Strategy A: pH Adjustment

The solubility of dansylated amino acids can be pH-dependent.[5][6] The functional groups on the molecule (amine, carboxylic acid) have different protonation states at different pH values, which affects overall polarity and solubility.

Protocol 2: pH-Mediated Dissolution

  • Prepare Modified PBS: Prepare a PBS solution and adjust the pH to a slightly more alkaline range, such as pH 8.0-8.5. The dansylation reaction itself is often performed at a pH of 9.5-10 to ensure the amino group is deprotonated and reactive.[7] A similar principle can aid solubility.

  • Attempt Dissolution: Try to dissolve the compound directly in the pH-adjusted PBS, or use this buffer as the diluent for your organic stock solution.

  • Verify Compatibility: Ensure that the adjusted pH is compatible with your downstream application (e.g., cell viability, enzyme activity).

Strategy B: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate the hydrophobic dansyl group, effectively shielding it from the aqueous environment and increasing the overall solubility of the complex.[9][10][11]

Table 1: Common Cyclodextrins for Solubilization

Cyclodextrin TypeTypical ConcentrationKey Characteristics
HP-β-CD (Hydroxypropyl-β-cyclodextrin)1-10 mMHigh aqueous solubility; widely used for drug delivery.[4][12]
DIMEB (Heptakis(2,6-di-O-methyl)-β-cyclodextrin)1-5 mMShown to enhance the fluorescence of some derivatized toxins.[8]
α-CD (Alpha-cyclodextrin)5-20 mMSmaller cavity size; may be suitable depending on the exact fit of the dansyl group.[11]

Protocol 3: Cyclodextrin-Assisted Solubilization

  • Prepare Cyclodextrin-PBS Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in PBS to the desired concentration. This may require gentle warming.

  • Add the Compound: Add the this compound directly to the cyclodextrin-PBS solution.

  • Mix Thoroughly: Vortex or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can take several minutes.

Issue 3: How do I confirm that my chosen solubilization method does not interfere with my experiment?

This is a critical validation step. Every experimental system is different, and you must run the proper controls.

Experimental Validation Workflow

G cluster_1 Validation Protocol start Select Solubilization Method (e.g., 0.1% DMSO or 5 mM HP-β-CD) control_vehicle Prepare 'Vehicle Control' (PBS + Solubilizing Agent ONLY) start->control_vehicle run_assay Run Assay with all Controls and Test Compound start->run_assay control_vehicle->run_assay control_positive Prepare 'Positive Control' (Known active compound in your assay) control_positive->run_assay control_negative Prepare 'Negative Control' (Assay baseline without test compound) control_negative->run_assay analyze Analyze Results run_assay->analyze compare Compare Vehicle Control to Negative Control. Is there a significant difference? analyze->compare decision Interference? compare->decision success No significant difference. Method is Valid. decision->success No fail Significant difference. Agent interferes. Choose new method. decision->fail Yes

Caption: Workflow for validating a chosen solubilization method to ensure non-interference with the biological assay.

By systematically applying these troubleshooting strategies and validating your chosen method, you can successfully dissolve this compound in PBS and proceed with your experiments confidently.

References

  • CD Bioparticles. (n.d.). Fluorescent Cyclodextrins. Retrieved from [Link]

  • Chen, S., et al. (2018). Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. ResearchGate. Retrieved from [Link]

  • Chitra, M. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Retrieved from [Link]

  • Baker, G. A., Crane, N. J., Mayrhofer, R. C., & Betts, T. A. (2009). Cyclodextrin Inclusion Complexes with a Solvatochromic Fluorescent Probe. Journal of Chemical Education, 86(9), 1066. Retrieved from [Link]

  • Various Authors. (2024). Cyclodextrin Inclusion Complexes with a Solvatochromic Fluorescent Probe | Request PDF. ResearchGate. Retrieved from [Link]

  • Maragos, C. M. (2006). Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins. Mycotoxin Research, 22(1), 39-46. Retrieved from [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599. Retrieved from [Link]

  • Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Paul, A. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]

  • Calvo, M. V., et al. (2021). Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid. Scientific Reports, 11(1), 3326. Retrieved from [Link]

  • Neervannan, S. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 399(1-2), 1-7. Retrieved from [Link]

  • Bakota, E. L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56223. Retrieved from [Link]

  • Pinto, M., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry, 3(4), 1279-1290. Retrieved from [Link]

  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229-241. Retrieved from [Link]

Sources

Identifying hydrolysis byproducts of N-Dansyl-L-serine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Dansyl-L-serine. It addresses common questions and troubleshooting scenarios related to the stability of this compound, specifically focusing on its hydrolysis byproducts under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after treating N-Dansyl-L-serine with acid. What are the likely hydrolysis byproducts?

Under acidic conditions, particularly with prolonged exposure or high temperatures, N-Dansyl-L-serine can undergo hydrolysis. The primary byproducts you are likely observing are:

  • L-Serine: The free amino acid resulting from the cleavage of the sulfonamide bond.

  • Dansyl Sulfonic Acid (Dns-OH): This is the other major product from the cleavage of the N-S bond in the dansyl group. It is also a common impurity from the initial dansylation reaction if excess dansyl chloride is hydrolyzed by water.[1][2]

  • Dehydration Products: The serine side chain is susceptible to dehydration under acidic conditions, which can lead to the formation of N-Dansyl-dehydroalanine.[3]

Q2: What is the chemical mechanism behind the formation of these byproducts?

The formation of these byproducts is primarily driven by acid-catalyzed hydrolysis of the sulfonamide bond and acid-catalyzed dehydration of the serine side chain.

  • Sulfonamide Bond Cleavage: The sulfonamide bond, while relatively stable, can be cleaved under acidic conditions.[4] The reaction involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This results in the breaking of the S-N bond to release L-serine and Dansyl Sulfonic Acid.

  • Side Chain Dehydration: The hydroxyl group on the serine side chain can be protonated in an acidic environment, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond, resulting in N-Dansyl-dehydroalanine.[3]

Q3: Isn't the dansyl-amino acid bond supposed to be resistant to acid hydrolysis?

Yes, the bond between the dansyl group and the N-terminal amino acid is known to be relatively resistant to acid hydrolysis, which is a key principle in its use for N-terminal amino acid sequencing.[5][6] However, this resistance is not absolute. Standard protein hydrolysis conditions (e.g., 6 M HCl at 110°C for several hours) will eventually lead to the degradation of dansyl amino acids.[7] Shorter hydrolysis times (e.g., 4 hours) are sometimes used to minimize this degradation, though this can be a compromise with the efficiency of peptide bond cleavage.[7]

Q4: How can I confirm the identity of these unexpected peaks?

The most reliable method for identifying these byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the theoretical masses of the expected byproducts, you can confirm their identities. High-resolution mass spectrometry can provide further confidence through accurate mass measurements.

Another approach is to run authentic standards of L-Serine and, if available, Dansyl Sulfonic Acid alongside your sample in your HPLC or LC-MS system to compare retention times.

Troubleshooting Guide

Issue: Presence of a significant peak corresponding to Dansyl Sulfonic Acid (Dns-OH).
  • Probable Cause 1: Hydrolysis of N-Dansyl-L-serine. Your acidic conditions (time, temperature, or acid concentration) are too harsh, leading to the cleavage of the sulfonamide bond.

    • Solution: If the goal is to maintain the integrity of N-Dansyl-L-serine, you should reduce the severity of the acidic treatment. Consider lowering the temperature, decreasing the incubation time, or using a lower concentration of acid.

  • Probable Cause 2: Impurity from Synthesis. Dansyl Sulfonic Acid is a common byproduct of the initial dansylation reaction, formed by the hydrolysis of dansyl chloride.[1][2]

    • Solution: Ensure the purity of your starting N-Dansyl-L-serine material. If you are performing the dansylation yourself, ensure the reaction is performed in a suitable buffer (pH 9.5-10) and that excess dansyl chloride is properly quenched.[2]

Issue: A peak with a mass corresponding to free L-Serine is detected.
  • Probable Cause: This is a direct indication of N-Dansyl-L-serine hydrolysis.

    • Solution: As with the presence of Dns-OH, re-evaluate the necessity and conditions of your acidic step. If some level of hydrolysis is unavoidable, you may need to quantify the extent of degradation to accurately interpret your primary results.

Issue: An unknown peak appears, and MS data suggests a loss of water from the parent molecule.
  • Probable Cause: This is likely a dehydration product, such as N-Dansyl-dehydroalanine. The hydroxyl group of serine is susceptible to elimination under acidic conditions.[3]

    • Solution: This side reaction is also promoted by harsh acidic conditions. Milder conditions will help to minimize its formation.

Summary of Potential Byproducts

Byproduct NameChemical FormulaMolecular Weight (Monoisotopic)Identification Notes
L-SerineC₃H₇NO₃105.0426 g/mol Corresponds to the free amino acid.
Dansyl Sulfonic Acid (Dns-OH)C₁₂H₁₃NO₅S283.0514 g/mol Common byproduct of hydrolysis and synthesis.
N-Dansyl-dehydroalanineC₁₅H₁₆N₂O₄S320.0831 g/mol Result of dehydration of the serine side chain.

Experimental Protocols

Protocol 1: Test for Acidic Hydrolysis of N-Dansyl-L-serine

This protocol allows for a controlled study of the stability of N-Dansyl-L-serine under your experimental conditions.

  • Sample Preparation: Prepare a stock solution of N-Dansyl-L-serine in a suitable solvent (e.g., acetonitrile/water).

  • Acid Treatment: Aliquot the stock solution into several vials. To each vial, add your acidic solution of interest (e.g., 1 M HCl, 6 M HCl, trifluoroacetic acid).

  • Incubation: Incubate the vials at your desired temperature (e.g., room temperature, 50°C, 110°C) for varying lengths of time (e.g., 1, 4, 8, 24 hours).

  • Quenching: At each time point, neutralize an aliquot with a suitable base (e.g., sodium bicarbonate) to stop the reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the N-Dansyl-L-serine peak and the appearance of byproduct peaks.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential degradation pathways of N-Dansyl-L-serine in acidic conditions.

Hydrolysis_Pathway cluster_products NDS N-Dansyl-L-serine H2O_H + H₂O, H⁺ NDS->H2O_H H_minus_H2O - H₂O, H⁺ NDS->H_minus_H2O Ser L-Serine H2O_H->Ser Hydrolysis DnsOH Dansyl Sulfonic Acid (Dns-OH) H2O_H->DnsOH Hydrolysis Dehydro N-Dansyl-dehydroalanine H_minus_H2O->Dehydro Dehydration

Caption: Potential degradation pathways of N-Dansyl-L-serine under acidic conditions.

References

  • The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • Targeted quantification of amino acids by dansylation. PMC. [Link]

  • HPLC Method for Analysis of Dansyl Amino Acids. SIELC Technologies. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]

  • Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Scribd. [Link]

  • The dansyl method for identifying N-terminal amino acids. PubMed. [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments. [Link]

Sources

Technical Support Center: Minimizing Background Interference in N-Dansyl-L-serine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Dansyl-L-serine fluorescence assays. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background interference, ensuring data of the highest quality and reliability. We will explore the fundamental causes of background noise and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for designing robust N-Dansyl-L-serine assays and preventing background issues before they arise.

Q1: What are the fundamental spectral properties of N-Dansyl-L-serine?

A1: The N-Dansyl group is an environmentally sensitive fluorophore. Its spectral properties, particularly its emission maximum and quantum yield, are highly dependent on the polarity of its local environment. Generally, in aqueous solutions, N-Dansyl-L-serine exhibits an excitation maximum around 330-340 nm and an emission maximum in the range of 520-540 nm [1][2][3][4]. A key characteristic is the significant Stokes shift (the difference between excitation and emission maxima), which is advantageous for minimizing background from scattered excitation light. The fluorescence intensity is known to increase as the polarity of the solvent decreases[1][5].

Q2: What are the primary sources of background interference in fluorescence assays?

A2: Background interference is any signal detected that does not originate from the specific analyte of interest. In N-Dansyl-L-serine assays, these sources can be broadly categorized:

  • Autofluorescence: Endogenous fluorescence from biological molecules (e.g., NADH, flavins, tryptophan) or media components (e.g., phenol red, fetal bovine serum) that emit light in the same spectral region as the dansyl probe[3][6][7].

  • Reagent-Based Interference: This includes fluorescence from the assay buffer itself, impurities in solvents, or excess, unreacted N-Dansyl-L-serine or its hydrolysis byproduct, dansyl sulfonic acid (DNS-OH)[8].

  • Instrumental and Consumable Interference: Light scattering (Rayleigh and Raman), phosphorescence from microplates, and "bleed-through" from spectrally overlapping fluorophores are common sources[8][9][10]. Using black, opaque microplates is highly recommended to reduce background from scattering and well-to-well crosstalk[6][7][9].

  • Non-Specific Binding: The probe may bind to components other than the target, leading to a diffuse background signal[3][11].

Q3: How does pH affect the N-Dansyl-L-serine signal and potential background?

A3: The pH of the assay buffer is critical. The derivatization reaction of dansyl chloride with primary amines like L-serine is highly pH-dependent, typically requiring alkaline conditions (pH 9-10) to ensure the amino group is deprotonated and sufficiently nucleophilic[12][13]. However, at high pH, the hydrolysis of dansyl chloride to the fluorescent byproduct DNS-OH also accelerates[13]. Therefore, the pH must be optimized to maximize the derivatization of L-serine while minimizing the formation of fluorescent contaminants. Furthermore, the fluorescence of the dansyl group itself can be influenced by pH; extreme pH values can lead to protonation of the dimethylamino group, which may alter the fluorescence properties[2].

Q4: What is the Inner Filter Effect and how can it contribute to misleading results?

A4: The Inner Filter Effect (IFE) is a phenomenon that causes an apparent decrease in fluorescence intensity, not due to quenching, but because of excessive absorption of light by components in the sample[14][15]. There are two types:

  • Primary IFE: Occurs when components in the assay absorb the excitation light, preventing it from reaching all the fluorophores in the sample. This leads to underestimation of the true fluorescence[14][16][17].

  • Secondary IFE: Happens when components absorb the light emitted by the fluorophore before it reaches the detector[15][16][17].

High concentrations of the dansyl probe itself or other chromophores in the sample (e.g., test compounds) can cause IFE. It is a significant concern because it leads to a non-linear relationship between concentration and fluorescence, which can be mistaken for enzyme inhibition or saturation[15][18]. Measuring the absorbance of your final assay solution at both the excitation and emission wavelengths is a crucial control step. If absorbance is high (e.g., >0.1), IFE is likely present and samples should be diluted[15].

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific background interference problems in a question-and-answer format.

Problem 1: My "blank" (no L-serine) and "no-enzyme" control wells exhibit excessively high fluorescence.

Q: What are the likely causes and how can I resolve this?

A: This is one of the most common issues and points to contamination in your assay components or non-specific reactions.

Causality Chain & Solutions:

  • Contaminated Buffer or Solvents: The first suspect is always the simplest. Buffers can become contaminated with fluorescent bacteria or fungi over time. Solvents, especially lower-grade ones, can contain fluorescent impurities.

    • Solution: Prepare fresh buffer using high-purity water (e.g., Milli-Q or equivalent). Use spectroscopy or HPLC-grade solvents for all reagent preparations.

    • Validation Protocol: Before adding any reagents, measure the intrinsic fluorescence of your buffer in the microplate. This "buffer blank" should be very low. If it's high, remake the buffer.

  • Hydrolysis of Dansyl Reagent: The unreacted dansyl chloride or N-Dansyl-L-serine can hydrolyze to dansyl sulfonic acid (DNS-OH), which is fluorescent.

    • Solution: Prepare dansyl reagents fresh before each experiment. Avoid prolonged exposure to aqueous buffers, light, and high temperatures, which accelerate hydrolysis[13]. Some protocols suggest quenching the derivatization reaction with an acid to stop further reaction and hydrolysis[19].

  • Microplate Autofluorescence: The plastic of the microplate itself can fluoresce or phosphoresce.

    • Solution: Always use black, opaque-walled microplates for fluorescence assays to minimize background and prevent well-to-well crosstalk[6][8][9]. If you suspect the plate itself, run a control with only buffer in the wells.

Experimental Workflow for Diagnosing High Blank Signal

Start High Fluorescence in Blank Wells CheckBuffer Measure Buffer-Only Wells Start->CheckBuffer BufferHigh Buffer Fluorescence is High CheckBuffer->BufferHigh Evaluate BufferOK Buffer Fluorescence is Low BufferHigh->BufferOK No RemakeBuffer Action: 1. Prepare fresh buffer with high-purity water. 2. Use spectroscopy-grade solvents. BufferHigh->RemakeBuffer Yes CheckReagent Add Dansyl Reagent to Buffer (No Serine), Measure Again BufferOK->CheckReagent RemakeBuffer->CheckBuffer Re-test ReagentHigh Signal is Now High CheckReagent->ReagentHigh Evaluate ReagentOK Signal Remains Low ReagentHigh->ReagentOK No FixReagent Action: 1. Prepare Dansyl stock fresh. 2. Minimize light/heat exposure. 3. Check for solvent impurities. ReagentHigh->FixReagent Yes FinalCheck Issue Likely Resolved. Proceed with full assay setup. ReagentOK->FinalCheck FixReagent->CheckReagent Re-test

Caption: Troubleshooting flowchart for high background in blank wells.

Problem 2: The fluorescence signal is unstable and drifts over time.

Q: My readings decrease (or increase) consistently during the measurement period. What's happening?

A: Signal drift can be caused by photobleaching, temperature fluctuations, or an ongoing chemical reaction.

Causality Chain & Solutions:

  • Photobleaching: The dansyl fluorophore, like all fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity excitation light, leading to a loss of signal.

    • Solution: Reduce the excitation light intensity on your plate reader if possible. Decrease the exposure time or the number of flashes per well to the minimum required for a stable, robust signal. Incorporate an anti-fade reagent in your buffer if compatible with the assay chemistry.

  • Temperature Instability: Enzyme activity and fluorescence quantum yield are temperature-dependent. If your plate reader's chamber is not temperature-controlled, ambient temperature changes can cause signal drift.

    • Solution: Use a plate reader with active temperature control set to the reaction temperature. Allow the plate to equilibrate to the target temperature for several minutes before starting the first read.

  • Incomplete Reaction or Reagent Degradation: If the derivatization reaction is slow and has not reached completion, you may see the signal increase over time. Conversely, if the fluorescent product is unstable in the assay buffer, the signal will decrease.

    • Solution: Optimize the reaction time and temperature to ensure the derivatization goes to completion before measurement[4][19]. A time-course experiment is essential during assay development. Once the reaction is complete, ensure the stability of the dansylated product in your final buffer composition.

Problem 3: My assay has a poor signal-to-noise (S/N) or signal-to-background (S/B) ratio.

Q: The signal from my positive controls is only slightly higher than the background. How can I improve the assay window?

A: A poor assay window compromises data quality and sensitivity. The goal is to simultaneously decrease the background and increase the specific signal.

Causality Chain & Solutions:

  • Suboptimal Instrument Settings: Incorrect gain settings or wavelength choices can severely impact the S/N ratio.

    • Solution: Optimize the detector gain (or sensitivity). Set the gain using a positive control well (a sample with a high expected signal) to be in the upper range of the linear detector response, without saturating it. Ensure your excitation and emission wavelengths are set to the precise maxima for N-Dansyl-L-serine in your specific assay buffer by running a wavelength scan.

  • High Background Fluorescence: All the points from Problem 1 are relevant here. High background will directly compress your assay window.

    • Solution: Systematically apply all troubleshooting steps from Problem 1. A key strategy is to subtract the average fluorescence of your "no-enzyme" or "blank" controls from all other wells. This background correction is fundamental for accurate data analysis.

  • Low Specific Signal: The concentration of the fluorescent product may be too low.

    • Solution: Re-evaluate your enzyme and substrate concentrations. It may be necessary to increase the reaction time or enzyme concentration to generate a stronger signal. However, be mindful of the inner filter effect if you increase concentrations significantly[15][16].

Workflow for Optimizing Signal-to-Background Ratio

cluster_0 Decrease Background cluster_1 Increase Specific Signal a1 Use Black Microplates a2 Prepare Fresh, High-Purity Reagents a3 Optimize Washing Steps a4 Perform Blank Subtraction Goal Improved S/B Ratio a4->Goal b1 Optimize Instrument Gain/Sensitivity b2 Confirm Ex/Em Wavelength Maxima b3 Increase Reaction Time/Enzyme Conc. b4 Check Reagent Concentrations b4->Goal

Sources

Optimal pH range for maintaining stability of N-Dansyl-L-serine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DNS-SER-001 Subject: Optimal pH Stability & Fluorescence Optimization Assigned Specialist: Senior Application Scientist, Biophysical Chemistry Unit

Executive Summary: The Stability vs. Function Paradox

Welcome to the technical support center. Regarding your inquiry on N-Dansyl-L-serine , it is critical to distinguish between Chemical Stability (structural integrity) and Functional Stability (fluorescence intensity).

  • Optimal Functional pH (Fluorescence): pH 7.0 – 9.5 .

    • Reasoning: Fluorescence is strictly dependent on the deprotonation of the dimethylamino group.

  • Optimal Chemical pH (Structural Integrity): pH 1.0 – 9.0 .

    • Reasoning: The sulfonamide bond is exceptionally resistant to acid hydrolysis but susceptible to base hydrolysis at high pH (>10) over prolonged periods.

Technical Data & Specifications

The following table summarizes the behavior of N-Dansyl-L-serine across the pH spectrum. Use this for quick reference during experimental design.

pH RangeChemical StateFluorescence StatusSolubility Risk
< 3.5 Protonated (Dimethylamino group takes H⁺).Quenched (Non-fluorescent).High (Soluble as cation).
4.0 – 6.0 Transition state.Variable/Weak.Moderate (Near pI).
7.0 – 9.5 Neutral/Anionic (Dimethylamino neutral).Optimal (High Quantum Yield).Good (Anionic form).
> 10.5 Dianionic (Sulfonamide N deprotonates).Stable, but potential spectral shift.Good.
6M HCl Chemically Stable (Boiling, <18h).Quenched.High.
Troubleshooting Guide (FAQs)

Our support team has compiled the most frequent user issues into a diagnostic workflow.

Q1: My sample lost all fluorescence. Has the molecule degraded?

Diagnosis: Likely False Negative . Explanation: The Dansyl fluorophore contains a dimethylamino group with a pKa of approximately 3.9 – 4.1 . If your buffer is acidic (pH < 5), this group becomes protonated. A protonated dimethylamino group cannot participate in the "Internal Charge Transfer" (ICT) required for fluorescence. Solution: Adjust the pH to 8.0 using 0.1M NaOH or switch to a Tris/Bicarbonate buffer. The fluorescence should recover immediately. This is a reversible physical change, not chemical degradation.

Q2: I see precipitation when storing the stock solution.

Diagnosis: Isoelectric Aggregation. Explanation: N-Dansyl-L-serine has a hydrophobic aromatic ring and a polar amino acid tail. At acidic pH, the carboxyl group is protonated (neutral), and at very basic pH, the sulfonamide is deprotonated. In the intermediate range (pH 4-5), you may hit the solubility minimum. Solution:

  • Storage: Store stock solutions in organic solvents (Acetone or Methanol) at -20°C.

  • Assay: Ensure your aqueous buffer contains a small percentage of organic co-solvent (e.g., 5-10% DMSO or Ethanol) if working at high concentrations (>100 µM).

Q3: Can I use this derivative for N-terminal sequencing with acid hydrolysis?

Diagnosis: Yes. Explanation: The sulfonamide bond (Dansyl-N) is chemically tougher than the peptide bond (Amide-N). Protocol Insight: You can boil the derivative in 6M HCl at 105°C for 6-18 hours . The protein backbone will break, but the N-Dansyl-L-serine will remain intact. Note: It will not fluoresce in the acid, but will glow again once neutralized and spotted on a polyamide plate.

Visual Troubleshooting Workflows
Figure 1: Fluorescence Loss Diagnostic Tree

Use this flowchart to determine if your sample is salvageable.

Troubleshooting Start ISSUE: Loss of Fluorescence CheckPH Step 1: Check Buffer pH Start->CheckPH IsAcid Is pH < 5.0? CheckPH->IsAcid Protonated CAUSE: Proton quenching (Reversible) IsAcid->Protonated Yes CheckSolvent Step 2: Check Solvent Polarity IsAcid->CheckSolvent No (pH is > 7) AdjustBase ACTION: Adjust to pH 8.0 (Tris/Bicarbonate) Protonated->AdjustBase IsWater Is solvent 100% Water? CheckSolvent->IsWater QuenchWater CAUSE: Water Quenching (Dansyl is sensitive to polarity) IsWater->QuenchWater Yes Degraded CAUSE: Chemical Degradation (Oxidation/Light) IsWater->Degraded No (Organic present) AddOrganic ACTION: Add 10-20% Acetone/MeOH QuenchWater->AddOrganic

Caption: Diagnostic logic for identifying the root cause of fluorescence loss in Dansyl derivatives.

Figure 2: The pH-Dependent Structural Mechanism

Understanding the protonation states is key to controlling stability.

Mechanism cluster_0 Fluorescence State Acid pH < 3.5 (Cationic) Neutral pH 7.0 - 9.0 (Anionic/Active) Acid->Neutral - H+ (Dimethylamino) Neutral->Acid + H+ (Quenching) Base pH > 11.0 (Dianionic) Neutral->Base - H+ (Sulfonamide) Base->Neutral + H+

Caption: Protonation states of N-Dansyl-L-serine. Fluorescence is active primarily in the central (Green) state.

Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution
  • Weighing: Weigh 1–5 mg of N-Dansyl-L-serine.

  • Solvent Selection: Dissolve in Acetone or Methanol .

    • Why? Dansyl derivatives have high quantum yields in organic solvents and resist hydrolysis during storage.

  • Concentration: Aim for 1–5 mM stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Shelf Life: >1 year if kept dry and dark.

SOP-02: Buffer Optimization for Assay
  • Selection: Prepare 0.1 M Sodium Bicarbonate (NaHCO₃) adjusted to pH 8.5 .

    • Alternative: 50 mM Tris-HCl, pH 8.0.

    • Avoid: Phosphate buffers if high concentrations of metal ions are present (potential quenching).

  • Mixing: Dilute the organic stock into the buffer. Ensure the final organic solvent concentration is < 5% (unless the assay tolerates higher).

  • Verification: Measure emission at 520–550 nm (Excitation ~330–340 nm).

References
  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 59P.

  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Journal of Chromatography A, 205(2), 325-337.

  • Molecular Probes (Thermo Fisher). Dansyl Chloride Product Information & User Guide.

For further assistance, please reply to this ticket or contact the Biophysics Unit directly.

Validation & Comparative

A Head-to-Head Comparison of Dansyl and FITC Labeling for Sensitive Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the sensitive detection and quantification of amino acids have been a cornerstone of proteomics, metabolomics, and clinical diagnostics. The inherent lack of strong chromophores or fluorophores in most amino acids necessitates derivatization with labeling reagents to enable highly sensitive detection. Among the most enduring and widely adopted labeling reagents are 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and fluorescein-5-isothiocyanate (FITC). This guide provides an in-depth, evidence-based comparison of these two fluorophores for amino acid analysis, empowering researchers to make informed decisions for their specific applications.

Introduction: The "Why" Behind Fluorescent Labeling

The principle of pre-column derivatization involves reacting amino acids with a fluorescent tag prior to their separation and detection by techniques such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). This chemical modification imparts desirable characteristics to the amino acids, most notably a significant increase in their detectability. An ideal fluorescent label should exhibit high reactivity towards amino acids, yield stable derivatives, possess a high quantum yield, and have excitation and emission spectra compatible with common detection systems. Both Dansyl chloride and FITC have, to varying degrees, fulfilled these criteria, leading to their widespread use.

At a Glance: Key Performance Characteristics

FeatureDansyl ChlorideFluorescein Isothiocyanate (FITC)
Reactive Group Sulfonyl chlorideIsothiocyanate
Target Functional Group Primary and secondary aminesPrimarily primary amines
Typical Excitation Max (λex) ~324 - 335 nm[1][2]~491 - 495 nm[3][4]
Typical Emission Max (λem) ~522 - 559 nm[1][2]~516 - 525 nm[3][4]
Fluorescence Color Blue-green[5]Green[3]
Reported Detection Limits < 25 pmol (HPLC-UV)[6]50 nM (CE-LIF)[7]
Derivative Stability Good stability[6]Sensitive to pH and temperature[8][9]

Deep Dive: Dansyl-L-serine and Dansyl Amino Acids

Dansyl chloride reacts with the primary amino group of amino acids, as well as the secondary amino group of proline, in an alkaline environment to form highly fluorescent and stable sulfonamide adducts.[5][10] This reaction is robust and has been a workhorse in protein sequencing and amino acid analysis for many years.[1][10]

The fluorescence of dansylated amino acids is sensitive to the local environment, a property that has been exploited in studies of protein folding and dynamics.[5] For routine analysis, the dansylated amino acids are typically separated by reversed-phase HPLC and detected by a fluorescence detector.[11][1] The stability of the dansyl derivatives is a significant advantage, allowing for sample storage without significant degradation.[6]

Experimental Workflow: Dansylation of Amino Acids

Dansylation_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Sample Amino Acid Sample Incubation Incubate (e.g., 37-60°C) Sample->Incubation Buffer Bicarbonate Buffer (pH 9.5-10) Buffer->Incubation DansylCl Dansyl Chloride (in Acetone/Acetonitrile) DansylCl->Incubation Quench Quench Reaction (Optional) Incubation->Quench HPLC RP-HPLC Separation Quench->HPLC Detection Fluorescence Detection (Ex: ~330 nm, Em: ~530 nm) HPLC->Detection

Caption: Workflow for the derivatization of amino acids with Dansyl chloride followed by HPLC analysis.

Deep Dive: FITC-Labeled Amino Acids

Fluorescein isothiocyanate is another widely used fluorescent label that reacts with the primary amino groups of amino acids to form a stable thiourea linkage.[8][12] FITC possesses a high quantum yield and its excitation maximum is well-matched to the 488 nm laser line commonly found in many analytical instruments, making it an excellent choice for high-sensitivity applications like capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection.[4][13]

However, the stability of FITC and its conjugates is a critical consideration. The fluorescence of FITC is pH-dependent, decreasing in acidic environments, and the compound itself is sensitive to temperature.[8][9] Furthermore, excess FITC reagent can interfere with chromatographic separation, necessitating careful optimization of the labeling reaction and purification steps.[14]

Experimental Workflow: FITC Labeling of Amino Acids

FITC_Labeling_Workflow cluster_prep_fitc Sample Preparation cluster_reaction_fitc Labeling Reaction cluster_analysis_fitc Analysis Sample_FITC Amino Acid Sample Incubation_FITC Incubate (Room Temp, Dark) Sample_FITC->Incubation_FITC Buffer_FITC Bicarbonate/Borate Buffer (pH ~9) Buffer_FITC->Incubation_FITC FITC_sol FITC (in DMSO/DMF) FITC_sol->Incubation_FITC Purification Remove Excess FITC (e.g., Gel Filtration) Incubation_FITC->Purification CE_LIF CE-LIF Separation Purification->CE_LIF Detection_LIF Laser-Induced Fluorescence Detection (Ex: 488 nm, Em: ~520 nm) CE_LIF->Detection_LIF

Caption: Workflow for the derivatization of amino acids with FITC followed by CE-LIF analysis.

Head-to-Head Sensitivity: A Critical Evaluation

Direct comparisons of sensitivity between Dansyl and FITC labeling can be nuanced due to the different analytical platforms on which they are typically employed. Dansyl derivatives are often analyzed by HPLC with standard fluorescence detectors, while the high quantum yield of FITC makes it particularly well-suited for the exceptionally sensitive technique of CE-LIF.

One study directly comparing the two for nucleotide labeling found that fluorescein-labeled nucleotides were more sensitive than their dansylated counterparts, with a detection limit approximately two times lower.[14] However, this study also highlighted a significant practical challenge with FITC: the excess labeling reagent interfered with the HPLC resolution of the labeled products.[14] This underscores the importance of a clean-up step after FITC labeling, which is not always necessary for dansylation.

For ultimate sensitivity, the combination of FITC labeling and CE-LIF detection appears to be superior, with reported detection limits in the nanomolar range.[7] For routine, robust quantification where picomole sensitivity is sufficient, the stability and simpler workflow of dansylation followed by HPLC analysis present a compelling alternative.

Practical Considerations and Causality in Experimental Choices

  • Choice of Analytical Platform: The intended analytical instrumentation heavily influences the choice of label. For standard HPLC-fluorescence systems, the robust nature of dansylation is often preferred. For the highest sensitivity using CE-LIF, FITC is the label of choice.

  • Sample Complexity and Throughput: The potential for interference from excess FITC reagent may necessitate additional sample purification steps, which can impact throughput. The more straightforward dansylation protocol can be advantageous for analyzing a large number of samples.

  • Stability Requirements: For experiments requiring sample storage or prolonged analysis times, the superior stability of dansylated amino acids is a significant advantage over the more labile FITC derivatives.[11][6][8][9]

  • pH of the Final Sample: The pH sensitivity of FITC's fluorescence must be considered. The final sample buffer should be maintained at an alkaline pH to ensure optimal and consistent signal.[9]

Conclusion: Selecting the Right Tool for the Job

Both Dansyl chloride and FITC are powerful tools for the sensitive analysis of amino acids. The choice between them is not a matter of one being universally "better," but rather which is more appropriate for the specific experimental context.

  • Dansyl-L-serine and other dansylated amino acids offer a robust, reliable, and straightforward method for routine quantification at the picomole level, particularly for HPLC-based workflows. Their excellent stability is a key advantage for high-throughput applications and when sample storage is necessary.

  • FITC-labeled amino acids are the preferred choice when the utmost sensitivity is required, especially when coupled with CE-LIF detection, enabling analysis in the nanomolar range. However, researchers must be mindful of the label's stability and the potential need for post-labeling purification to remove interfering excess reagent.

By carefully considering the factors of required sensitivity, available instrumentation, sample throughput, and stability, researchers can confidently select the optimal fluorescent labeling strategy to achieve their analytical goals.

References

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF. Available from: [Link].

  • Walker, J.M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. In: Protein Sequencing Protocols. Methods in Molecular Biology, vol 64. Humana Press. Available from: [Link].

  • SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. Available from: [Link].

  • PubMed. Chiral separation of amino acids derivatized with fluoresceine-5-isothiocyanate by capillary electrophoresis and laser-induced fluorescence detection using mixed selectors of beta-cyclodextrin and sodium taurocholate. Available from: [Link].

  • J-Stage. Separation and Determination of Fluorescein Isothiocyanate-Labeled Amino Acids by Capillary Electrophoresis with Laser-Induced Fluorescence Detection. Available from: [Link].

  • You Do Bio. FITC Amine Labeling Protocol. Available from: [Link].

  • UCLA-DOE Institute. Dansyl Chloride (Howard Chang). Available from: [Link].

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Available from: [Link].

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link].

  • Peptideweb.com. FITC labeling. Available from: [Link].

  • PMC. Targeted quantification of amino acids by dansylation. Available from: [Link].

  • Unknown Source. Protein labelling with FITC.
  • PubMed. Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography. Available from: [Link].

  • PMC. An efficient method for FITC labelling of proteins using tandem affinity purification. Available from: [Link].

  • PubMed. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Available from: [Link].

  • LigandTracer. Protocol - Protein labeling with FITC. Available from: [Link].

  • ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples | Request PDF. Available from: [Link].

  • ResearchGate. Determination of Amino Acids in an Individual Erythrocyteby Capillary Electrophoresis with Intracellular FITC-derivatization and Laser-induced Fluorescence Detection. Available from: [Link].

  • PubMed. The dansyl method for identifying N-terminal amino acids. Available from: [Link].

  • Wikipedia. Dansyl chloride. Available from: [Link].

  • ACS Publications. Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Available from: [Link].

  • TdB Labs. Application of FITC in Research. Available from: [Link].

  • Wikipedia. Fluorescein isothiocyanate. Available from: [Link].

  • ResearchGate. Concentration range of linearity and detection limits for amino acids. Available from: [Link].

  • PubMed. The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. Available from: [Link].

  • MDPI. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Available from: [Link].

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link].

  • ResearchGate. Chiral separation of 9-fluorenylmethyl chloroformate- and dansyl chloride-derivatized D,L-serine by γ-cyclodextrin-bonded high-performance liquid chromatography | Request PDF. Available from: [Link].

  • Reddit. What's the more important factor to consider when choosing a quantum yield standard?. Available from: [Link].

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of N-Dansyl-L-serine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive validation of N-Dansyl-L-serine purity. We will move beyond mere protocols to explain the causal logic behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.

The "Why": Foundational Principles of Orthogonal Validation

Relying on a single analytical method for purity assessment is a significant risk. Each technique has inherent strengths and blind spots. A robust validation strategy, therefore, employs orthogonal methods—techniques that measure different physicochemical properties of the analyte—to provide a composite, and thus more trustworthy, view of sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide a detailed structural map of a molecule. It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the specific chemical environment of the molecule.

  • Causality in Technique Selection: We choose NMR as our primary tool for structural confirmation and quantification of major impurities. Every unique proton and carbon in the N-Dansyl-L-serine structure will give rise to a distinct signal in the NMR spectrum.[2] The signal's position (chemical shift), splitting pattern, and intensity (integration) provide a definitive fingerprint. Any deviation from the expected pattern immediately signals a structural anomaly or the presence of an impurity. For instance, ¹H NMR allows for the direct quantification of impurities relative to the main compound by comparing the integration values of their respective signals.

Mass Spectrometry (MS): The Molecular Weight Sieve

Mass spectrometry's core function is to measure the mass-to-charge ratio (m/z) of ions with exquisite precision. It is an exceptionally sensitive technique, capable of detecting minute quantities of substances.

  • Causality in Technique Selection: We employ Electrospray Ionization Mass Spectrometry (ESI-MS) for its "soft" ionization capability, which keeps the relatively fragile N-Dansyl-L-serine molecule intact, allowing us to observe the molecular ion.[3] Its primary role in this workflow is to confirm the molecular weight of the target compound and to detect trace-level impurities that might be present in quantities too low for NMR detection. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, which can be used to confirm the elemental composition, adding another layer of certainty to the identification.

A Unified Workflow for Purity Validation

The following diagram illustrates the synergistic workflow, where a single prepared sample stock is aliquoted for analysis by two orthogonal methods.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Interpretation & Reporting Sample N-Dansyl-L-serine Lot Stock Prepare Concentrated Stock (e.g., in DMSO) Sample->Stock NMR_Aliquot Aliquot for NMR Stock->NMR_Aliquot MS_Aliquot Aliquot for MS Stock->MS_Aliquot NMR_Analysis NMR Spectroscopy (¹H, ¹³C) NMR_Aliquot->NMR_Analysis MS_Analysis LC-MS Analysis (ESI-MS, HRMS) MS_Aliquot->MS_Analysis NMR_Data Structural Confirmation Quantitative Purity NMR_Analysis->NMR_Data MS_Data Molecular Weight Confirmation Trace Impurity Profile MS_Analysis->MS_Data Comparison Correlate Findings NMR_Data->Comparison MS_Data->Comparison Report Final Purity Report Comparison->Report NMR_Workflow A 1. Sample Preparation ~5-10 mg of N-Dansyl-L-serine in ~0.7 mL of DMSO-d₆ with TMS B 2. Instrument Setup Tune and shim the spectrometer. Reference to TMS (0.00 ppm). A->B C 3. ¹H NMR Acquisition Acquire spectrum with sufficient scans for high signal-to-noise. B->C D 4. ¹³C NMR Acquisition Acquire broadband-decoupled spectrum. C->D E 5. Data Processing Fourier transform, phase correction, and baseline correction. D->E F 6. Analysis & Quantification Assign peaks, integrate ¹H signals. Compare integrals of impurities to main compound. E->F

Caption: NMR Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-Dansyl-L-serine and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is chosen for its excellent solvating power for a broad range of organic molecules and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ does not typically interfere with key signals of the analyte. The addition of a trace amount of tetramethylsilane (TMS) is crucial for providing a universal internal reference standard, set to 0.00 ppm. [2]2. Instrument Calibration: Before analysis, the NMR spectrometer must be tuned and the magnetic field shimmed to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, a critical step for accurate integration and quantification.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a count of the unique carbon environments in the molecule, serving as a powerful confirmation of the carbon skeleton.

  • Data Processing: Apply standard processing techniques: Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Spectral Analysis:

    • Structural Verification: Compare the obtained chemical shifts and coupling patterns with established literature values or predicted spectra for N-Dansyl-L-serine.

    • Purity Calculation: Calculate the molar percentage of purity from the ¹H NMR spectrum by integrating a well-resolved signal of the main compound and comparing it to the integrals of all impurity signals.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is optimized for high-sensitivity detection of the target molecule and any potential impurities.

MS_Workflow A 1. Sample Preparation Dilute stock solution to ~1-10 µg/mL in mobile phase (e.g., 50:50 ACN:H₂O). B 2. LC Separation Inject sample onto a C18 reverse-phase column. Run a gradient elution. A->B C 3. ESI Ionization Ionize eluting compounds in positive ion mode. The dansyl group's tertiary amine is readily protonated. B->C D 4. Mass Analysis Scan a relevant m/z range (e.g., 100-500 Da) to detect the parent ion and impurities. C->D E 5. Data Analysis Extract ion chromatograms. Confirm [M+H]⁺ and search for unexpected masses. D->E

Caption: Mass Spectrometry Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the N-Dansyl-L-serine from the stock solution using a solvent compatible with the LC mobile phase, typically a mixture of acetonitrile and water.

  • LC Separation: Inject the sample into an HPLC system equipped with a reverse-phase C18 column. Elute with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Expert Insight: The C18 column effectively separates molecules based on hydrophobicity. The gradient elution ensures that both the main compound and any potential impurities with different polarities are resolved chromatographically before entering the mass spectrometer. Formic acid is added to acidify the mobile phase, which promotes the protonation of the analyte, a prerequisite for positive mode ESI. [3]3. Ionization: Use an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Expert Insight: Positive mode is selected because the dimethylamino group on the dansyl moiety is a tertiary amine, which is easily protonated to form a stable positive ion ([M+H]⁺), leading to high sensitivity. [3]4. Mass Analysis: Acquire mass spectra over a relevant range (e.g., m/z 100-500). For HRMS, the instrument is calibrated to ensure high mass accuracy (<5 ppm).

  • Data Analysis:

    • Molecular Weight Confirmation: Identify the peak in the mass spectrum corresponding to the theoretical protonated mass ([M+H]⁺) of N-Dansyl-L-serine (C₁₅H₁₈N₂O₅S, MW = 338.38 g/mol ; [M+H]⁺ = 339.10).

    • Impurity Search: Scrutinize the chromatogram and mass spectra for other peaks. Potential impurities include L-serine ([M+H]⁺ = 106.05) and dansyl chloride hydrolysis product, dansyl sulfonic acid ([M+H]⁺ = 252.05). [4]

Data Interpretation and Comparative Analysis

The true power of this approach comes from integrating the data from both techniques.

Interpreting the Results
  • ¹H NMR Spectrum: A pure sample of N-Dansyl-L-serine should exhibit characteristic signals for the aromatic protons of the dansyl group (7-9 ppm), the serine backbone protons (3-5 ppm), and the dimethylamino protons (~2.8 ppm). The relative integration of these signals should match the number of protons in each environment.

  • ESI-MS Spectrum: A pure sample will show a dominant peak at m/z 339.10 in the mass spectrum. The corresponding extracted ion chromatogram (EIC) will show a single, sharp chromatographic peak.

Quantitative Data Summary

The following table presents a hypothetical analysis of a batch of N-Dansyl-L-serine, demonstrating how data from both techniques are compared.

ParameterMethodExpected ValueObserved ValuePurity Assessment
Identity ¹H & ¹³C NMRSpectrum matches referenceSpectrum matches referenceConfirmed
Molecular Weight ESI-MS ([M+H]⁺)339.10339.10Confirmed
Elemental Comp. HRMS ([M+H]⁺)C₁₅H₁₉N₂O₅S⁺C₁₅H₁₉N₂O₅S⁺ (Δ < 2 ppm)Confirmed
Purity ¹H NMR (Integration)>98%99.1%Pass
Impurity Profile LC-MSNo significant impuritiesTrace L-Serine detected (<0.1%)Pass
Strengths and Limitations: A Comparative Overview
FeatureNMR SpectroscopyMass Spectrometry
Structural Info Excellent, provides full structurePoor, provides molecular weight only
Quantification Excellent for major components (>0.1%)Semi-quantitative at best (response varies)
Sensitivity Moderate (mg scale)Exceptional (ng to pg scale)
Impurity ID Good for structural analogsExcellent for detecting mass differences
Chiral Purity Requires chiral resolving agentsRequires chiral chromatography [][6]

Conclusion: A Mandate for Orthogonal Validation

The validation of N-Dansyl-L-serine purity is not a task for a single technique. NMR spectroscopy provides an unassailable confirmation of the molecular structure and a reliable quantification of purity with respect to NMR-visible impurities. Complementing this, mass spectrometry offers unparalleled sensitivity to confirm the molecular weight and to scan for trace-level contaminants that might otherwise go undetected.

By adopting this synergistic, orthogonal approach, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials. This rigorous validation is the first and most critical step in generating high-quality, reproducible scientific data, forming the foundation of trustworthy research and development.

References

  • Li, R., et al. (Year unavailable). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]

  • Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Author unavailable. (2024). Analysis of An Amino Acid Labeled Fluorescent Dye. Liberty University. [Link]

  • Zhao, Y., et al. (2020). Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Yuan, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. PMC. [Link]

  • Biological Magnetic Resonance Bank. bmse000867 L-Serine. BMRB. [Link]

  • Author unavailable. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. PMC. [Link]

  • Author unavailable. (2024). Analysis of An Amino Acid Labeled Fluorescent Dye. Scholars Crossing - Liberty University. [Link]

  • Zhao, Y., et al. (2020). Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments. [Link]

  • Author unavailable. (Year unavailable). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • Walker, J. M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • Tsvetkov, V., et al. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. PMC. [Link]

  • Ye, T., et al. (2011). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC - NIH. [Link]

Sources

Comparative Guide: HPLC Retention Time of N-Dansyl-L-serine vs. N-Dansyl-L-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, N-Dansyl-L-serine elutes significantly earlier than N-Dansyl-L-threonine.

This separation is governed by the difference in side-chain hydrophobicity. The additional methyl group on the threonine side chain increases its interaction with the non-polar stationary phase, resulting in a longer retention time compared to the more polar serine derivative. Under standard gradient conditions, these two derivatives are easily resolved, often with a retention time difference of several minutes.

Scientific Principles & Mechanism

Structural Basis of Separation

The separation of Dansyl-amino acids relies on the hydrophobic interaction between the analyte's side chain and the octadecylsilane (C18) ligands of the column.

  • N-Dansyl-L-serine : Contains a hydroxymethyl side chain (

    
    ). The hydroxyl group confers high polarity, reducing the molecule's affinity for the hydrophobic C18 phase.
    
  • N-Dansyl-L-threonine : Contains a 1-hydroxyethyl side chain (

    
    ). While it also possesses a hydroxyl group, the presence of the additional methyl group (
    
    
    
    ) increases the overall hydrophobicity (lipophilicity) of the molecule.
Hydrophobicity & Elution Order

According to the solvophobic theory of chromatography, retention in RP-HPLC is proportional to the non-polar surface area of the solute.

  • Elution Order : Polar

    
     Non-polar[1]
    
  • Result : Dansyl-Serine (More Polar)

    
     Dansyl-Threonine (Less Polar)
    

Experimental data consistently demonstrates that Dansyl-Serine is among the earliest eluting Dansyl-amino acids (often following Dansyl-Asp and Dansyl-Glu), while Dansyl-Threonine elutes later, typically after Dansyl-Glycine depending on the specific pH and buffer conditions.

Experimental Workflow

The following diagram outlines the critical path for the derivatization and separation of these amino acids.

DansylWorkflow Sample Sample Preparation (Protein Hydrolysate/Std) Deriv Derivatization (Dansyl-Cl, pH 9.5, 60°C) Sample->Deriv Mix 1:1 Quench Quenching (Methylamine/NH4OH) Deriv->Quench Terminates Rxn Separation RP-HPLC Separation (C18 Column) Quench->Separation Inject Detection Detection (UV 254nm / FL Ex328 Em530) Separation->Detection Elution

Figure 1: Workflow for the pre-column derivatization and HPLC analysis of Dansyl-amino acids.

Comparative Data & Performance

The table below summarizes the physicochemical properties and representative retention times observed under standard gradient conditions (Acetate Buffer/Acetonitrile).

FeatureN-Dansyl-L-serineN-Dansyl-L-threonine
Molecular Weight 338.38 g/mol 352.41 g/mol
Side Chain


Hydrophobicity (Index) Low (Polar)Moderate (Less Polar)
Elution Order First Second
Representative RT ~25.8 min~33.4 min
Resolution (

)
High (> 2.0)High (> 2.[1]0)

Note: Representative retention times (RT) are based on a linear gradient of 10-50% Acetonitrile over 40 minutes on a C18 column [1][2]. Absolute times will vary by system, but the relative order remains constant.

Detailed Experimental Protocol

To replicate the separation described above, use the following self-validating protocol. This method ensures high resolution between Serine and Threonine derivatives.

Reagents
  • Dansyl Chloride Solution : 1.5 mg/mL in Acetone.

  • Buffer A (Mobile Phase) : 25 mM Sodium Acetate, pH 6.5 (Adjusted with Acetic Acid).

  • Buffer B (Mobile Phase) : Acetonitrile (HPLC Grade).

  • Reaction Buffer : 40 mM Lithium Carbonate or Sodium Bicarbonate, pH 9.5.

Derivatization Procedure
  • Mix 100 µL of Amino Acid Sample (1-10 nmol) with 100 µL of Reaction Buffer .

  • Add 100 µL of Dansyl Chloride Solution . Vortex briefly.

  • Incubate at 60°C for 40 minutes (or Room Temperature for 2 hours in the dark).

  • Quench : Add 50 µL of 2% Methylamine or Ammonium Hydroxide to consume excess reagent. Incubate for 5 mins.

  • Filter (0.45 µm) and inject.

HPLC Conditions
  • Column : C18 (ODS) Reverse Phase, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna or Agilent Zorbax).

  • Flow Rate : 1.0 mL/min.[2]

  • Temperature : 25°C.[3][4]

  • Detection :

    • UV : 254 nm (Universal).

    • Fluorescence : Excitation 328 nm, Emission 530 nm (High Sensitivity).

  • Gradient Profile :

    • 0 min: 10% B

    • 30 min: 40% B

    • 35 min: 80% B (Wash)

    • 40 min: 10% B (Re-equilibration)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution with Byproducts Dansyl-OH or Dansyl-NH2 interference.Dansyl-OH elutes very early (often before Serine). Dansyl-NH2 (from ammonia quench) elutes later; use Methylamine quench to shift the byproduct peak away from Threonine.
Peak Tailing Secondary interactions with silanols.Ensure Buffer A pH is controlled (pH 6.0-7.0). Add 1% Triethylamine (TEA) to the mobile phase if tailing persists.
Low Sensitivity Incomplete derivatization.Check pH of reaction mixture; it must be >9.0 for the amine to be unprotonated and reactive. Ensure Dansyl-Cl is fresh (it hydrolyzes in moisture).

References

  • Analysis of Organic N-Chloramines in Chlorinated Drinking Water . (n.d.). Old Dominion University. Retrieved February 12, 2026, from [Link] (Representative retention data: Serine 25.8 min, Threonine 33.4 min).

  • Separation of Dansyl Amino Acids by Reversed-Phase High Performance Liquid Chromatography . (1978). Journal of Chromatographic Science. Oxford Academic. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method . (n.d.). Cardinal Scholar. Ball State University. [Link]

Sources

A Comparative Guide to Derivatization Reagents: Dansyl-L-Serine vs. OPA-Derivatized Serine for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of metabolic research, protein characterization, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) remains a principal technique, but as most amino acids lack a native chromophore or fluorophore, pre-column derivatization is essential for sensitive detection.[1][2]

This guide provides an in-depth technical comparison of two stalwart derivatization agents: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and o-Phthalaldehyde (OPA). We will explore the distinct advantages of Dansyl-L-serine, particularly its superior stability and broader reactivity, when contrasted with the rapid, but more limited, OPA-derivatized serine. This analysis is supported by established protocols and comparative data to inform your selection of the optimal reagent for specific, demanding analytical applications.

The Chemistry of Detection: Two Distinct Mechanisms

The choice between Dansyl chloride and OPA is fundamentally a choice between differing reaction mechanisms, which in turn dictate the resulting derivative's properties and suitability for various analytical workflows.

Dansyl Chloride: Forging Stable, Fluorescent Sulfonamides

Dansyl chloride reacts with the primary amino group of serine, as well as with secondary amines, under alkaline conditions (pH 9.5-10) to form a highly stable and intensely fluorescent N-dansyl-serine sulfonamide adduct.[1][3][4] This reaction, while robust, typically requires a longer incubation period (30-90 minutes) and often involves elevated temperatures (e.g., 38-70°C) to proceed to completion.[3][4][5] The resulting dansylated products are well-retained on reverse-phase columns and their tertiary amine structure enhances the signal in positive mode electrospray ionization mass spectrometry.[6]

G cluster_reactants Reactants cluster_products Products Serine L-Serine (Primary Amine) Dansyl_Serine Dansyl-L-Serine (Stable, Fluorescent) Serine->Dansyl_Serine pH 9.5-10 30-90 min, heat Dansyl_Cl Dansyl Chloride (DNS-Cl) Dansyl_Cl->Dansyl_Serine HCl HCl

Caption: Reaction of Dansyl Chloride with L-Serine.

o-Phthalaldehyde (OPA): Rapid Formation of Fluorescent Isoindoles

In contrast, OPA derivatization is characterized by its speed. OPA reacts with the primary amine of serine in the presence of a thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions (pH 9.5-10.5).[3][7] This reaction is exceptionally rapid, often completing in less than five minutes at room temperature, to form a highly fluorescent isoindole derivative.[3][7] A critical limitation, however, is that OPA does not react with secondary amines, such as proline or hydroxyproline.[3][8]

G cluster_reactants Reactants cluster_products Products Serine L-Serine (Primary Amine) OPA_Serine OPA-Serine Derivative (Fluorescent, Unstable) Serine->OPA_Serine pH 9.5-10.5 < 5 min, RT OPA o-Phthalaldehyde (OPA) OPA->OPA_Serine Thiol Thiol (R-SH) Thiol->OPA_Serine

Caption: Reaction of OPA with L-Serine.

Performance Comparison: Dansyl-L-Serine vs. OPA-Derivatized Serine

The choice of derivatization agent has profound implications for experimental design, throughput, and data quality. The following table summarizes the key performance characteristics, which are further elaborated below.

FeatureDansyl Chlorideo-Phthalaldehyde (OPA)
Reactivity Primary & Secondary Amines[1][3]Primary Amines Only[3][8]
Reaction Speed Slow (30-90 min), often requires heat[3][4]Very Fast (< 1-5 min) at room temperature[3][7]
Derivative Stability Highly Stable [1][3]Unstable, requires rapid or automated analysis[3][9]
Byproducts & Background Unreacted reagent hydrolyzes to fluorescent dansyl acid, increasing background[3]Reagent is not fluorescent, minimizing background interference[3]
Automation Suitability Less suitable due to long incubation and heat requirements[3]Ideally suited for automated pre-column derivatization[7][10][11]
Detection Sensitivity High (Picomole to Femtomole range)[1][3]High (Picomole to Femtomole range)[3]
Mass Spectrometry (MS) Excellent, enhances ionization in positive mode ESI[6]Less commonly used, derivatives can be less stable in the source
Fluorescence (Ex/Em) ~330 nm / ~530 nm[12][13]~340 nm / ~450 nm (varies with thiol)
Key Advantages of Dansyl-L-Serine
  • Unmatched Derivative Stability: The sulfonamide bond formed during dansylation is exceptionally stable.[3] This is a critical advantage, as it allows for samples to be prepared in batches and stored for later analysis without significant degradation, ensuring reproducibility over time. In contrast, OPA derivatives are notoriously unstable and can degrade rapidly, necessitating immediate analysis or the use of a meticulously timed automated workflow.[3][9]

  • Comprehensive Amino Acid Profiling: Dansyl chloride's ability to react with both primary and secondary amines is a significant benefit for comprehensive amino acid analysis.[1][3] This ensures that crucial secondary amino acids like proline and hydroxyproline are not missed, which is a definitive limitation of OPA-based methods.[8]

  • Superior Mass Spectrometry Compatibility: The dansyl moiety is proven to enhance ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis.[6][14] The tertiary amine in the dansyl group readily accepts a proton, making it highly suitable for positive mode electrospray ionization (ESI), a common mode for metabolite analysis.

Where OPA-Derivatized Serine Excels

The primary advantages of OPA lie in its reaction kinetics and suitability for high-throughput environments.

  • Exceptional Speed and Automation: The reaction is complete in minutes at room temperature, making OPA the reagent of choice for fully automated, online pre-column derivatization systems.[7][10] This significantly reduces sample preparation time and the risk of human error, which is invaluable for clinical labs or screening facilities processing large numbers of samples.[7][11]

  • Low Background Interference: The OPA reagent itself is not fluorescent, and the reaction proceeds cleanly.[3] This contrasts with Dansyl chloride, which can hydrolyze to dansyl sulfonic acid, a fluorescent byproduct that can elevate the baseline and interfere with the detection of early-eluting peaks.[3][15]

Experimental Workflows and Protocols

A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for the derivatization of serine, grounded in established laboratory practices.

G cluster_workflow Analytical Workflow cluster_dansyl Dansyl Chloride Path cluster_opa OPA Path Sample Amino Acid Sample (e.g., Serine) Derivatization Derivatization Step Sample->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC D_React Add DNS-Cl Incubate 30-60 min @ 60°C, pH 9.8 Derivatization->D_React O_React Add OPA/Thiol Mix < 5 min @ RT, pH 10 Derivatization->O_React Detection Fluorescence / MS Detection HPLC->Detection Data Data Analysis Detection->Data D_Quench Quench Reaction (e.g., NH4OH) D_React->D_Quench D_Inject Inject Stable Derivative D_Quench->D_Inject D_Inject->HPLC O_Inject Inject Immediately (Automated) O_React->O_Inject O_Inject->HPLC

Sources

Leitfaden zur Konzentrationsverifizierung von N-Dansyl-L-Serin mittels molarer Extinktionskoeffizienten

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte, praxisorientierte Methodik zur genauen Bestimmung und Verifizierung der Konzentration von N-Dansyl-L-Serin in Lösungen. Angesichts der entscheidenden Rolle, die eine präzise Quantifizierung in der Forschung und pharmazeutischen Entwicklung spielt, stellen wir einen robusten, selbstvalidierenden Arbeitsablauf vor, der auf den fundamentalen Prinzipien der UV/Vis-Spektrophotometrie und dem Lambert-Beerschen Gesetz beruht.

Einleitung: Die Kritikalität der genauen Konzentrationsbestimmung

N-Dansyl-L-Serin, ein fluoreszenzmarkiertes Aminosäurederivat, wird in einer Vielzahl von biochemischen und pharmazeutischen Assays eingesetzt. Die Genauigkeit der experimentellen Ergebnisse, sei es in der enzymatischen Kinetik, bei Proteinbindungsstudien oder in der Hochdurchsatz-Analyse, hängt direkt von der präzisen Kenntnis der Konzentration des Reagenzes ab. Abweichungen können zu irreführenden Daten und nicht reproduzierbaren Ergebnissen führen. Die Verifizierung der Konzentration über den molaren Extinktionskoeffizienten ist eine grundlegende und zuverlässige Methode, um die Integrität Ihrer Stammlösungen und experimentellen Proben sicherzustellen.

Theoretischer Hintergrund: Das Lambert-Beersche Gesetz

Das Lambert-Beersche Gesetz ist die theoretische Grundlage für die quantitative Absorptionsspektroskopie.[1][2][3] Es besagt, dass die von einer Substanz in einer Lösung absorbierte Lichtmenge direkt proportional zu ihrer Konzentration und der Länge des Lichtweges durch die Lösung ist.[1] Die mathematische Formulierung lautet:

A = εcl

Dabei ist:

  • A die Absorbanz (dimensionslos)

  • ε (epsilon) der molare Extinktionskoeffizient (in M⁻¹cm⁻¹), eine materialspezifische Konstante bei einer gegebenen Wellenlänge

  • c die Konzentration der Substanz (in mol/L oder M)

  • l die Schichtdicke der Küvette (in cm), üblicherweise 1 cm

Da der molare Extinktionskoeffizient für N-Dansyl-L-Serin nicht in allen Lösungsmitteln standardmäßig dokumentiert ist, beschreibt dieser Leitfaden zunächst die experimentelle Bestimmung von ε als entscheidenden ersten Schritt.

Experimentelle Bestimmung des molaren Extinktionskoeffizienten (ε)

Dieser Abschnitt beschreibt ein detailliertes Protokoll zur Erstellung einer Kalibrierungskurve, aus der der molare Extinktionskoeffizient für N-Dansyl-L-Serin in einem gewählten Lösungsmittel abgeleitet wird.

Materialien und Geräte
  • N-Dansyl-L-Serin (hoher Reinheitsgrad)

  • Geeignetes Lösungsmittel (z.B. Acetonitril, Ethanol, 1,4-Dioxan)[4][5]

  • Analysenwaage (mind. 4 Nachkommastellen)

  • Messkolben (Klasse A) verschiedener Größen (z.B. 10 mL, 25 mL, 50 mL, 100 mL)

  • Präzisionspipetten und -spitzen

  • UV/Vis-Spektrophotometer

  • Quarzküvetten (typischerweise 1 cm Schichtdicke)

Vorbereitung der Stammlösung

Die sorgfältige Vorbereitung der Stammlösung ist die Grundlage für eine genaue Kalibrierung.

  • Einwaage: Wiegen Sie eine genaue Menge an N-Dansyl-L-Serin (z.B. 10 mg) auf einer Analysenwaage ab. Notieren Sie das exakte Gewicht.

  • Auflösen: Überführen Sie das eingewogene Pulver quantitativ in einen geeigneten Messkolben (z.B. 100 mL).

  • Lösen und Auffüllen: Geben Sie eine kleine Menge des gewählten Lösungsmittels hinzu, um das Pulver vollständig aufzulösen. Füllen Sie den Messkolben anschließend exakt bis zur Kalibriermarke mit dem Lösungsmittel auf.

  • Mischen: Verschließen Sie den Kolben und mischen Sie die Lösung gründlich durch mehrmaliges Invertieren, um eine homogene Konzentration sicherzustellen.[6][7][8]

  • Konzentrationsberechnung: Berechnen Sie die exakte molare Konzentration Ihrer Stammlösung. Die Molmasse von N-Dansyl-L-Serin beträgt 338.38 g/mol .

Erstellung der Verdünnungsreihe

Erstellen Sie aus der Stammlösung eine Reihe von mindestens fünf Verdünnungen, um einen Konzentrationsbereich abzudecken, der für Ihre typischen Experimente relevant ist.

StandardVolumen StammlösungEndvolumen (Messkolben)Konzentration (Beispiel)
11.0 mL10 mL2.95 x 10⁻⁵ M
22.0 mL10 mL5.90 x 10⁻⁵ M
34.0 mL10 mL1.18 x 10⁻⁴ M
46.0 mL10 mL1.77 x 10⁻⁴ M
58.0 mL10 mL2.36 x 10⁻⁴ M
Tabelle 1: Beispiel für eine Verdünnungsreihe aus einer 2.95 x 10⁻⁴ M Stammlösung.
Spektrophotometrische Messung
  • Gerätevalidierung: Stellen Sie sicher, dass das Spektrophotometer gemäß den Herstellerangaben und internen SOPs validiert ist. Dies umfasst die Überprüfung der Wellenlängengenauigkeit und der photometrischen Genauigkeit mit zertifizierten Referenzmaterialien.[1][3][9][10]

  • Bestimmung der λmax: Scannen Sie das Absorptionsspektrum Ihrer konzentriertesten Standardlösung über einen relevanten Wellenlängenbereich (z.B. 250-450 nm), um die Wellenlänge der maximalen Absorption (λmax) zu ermitteln. Alle nachfolgenden Messungen sollten bei dieser λmax durchgeführt werden, um maximale Sensitivität zu gewährleisten.[11]

  • Nullabgleich (Blank): Füllen Sie eine Quarzküvette mit dem reinen Lösungsmittel und führen Sie einen Nullabgleich (Blank-Messung) bei der zuvor bestimmten λmax durch.

  • Messung der Standards: Messen Sie die Absorbanz jeder einzelnen Verdünnung (von der niedrigsten zur höchsten Konzentration) bei λmax. Spülen Sie die Küvette zwischen den Messungen sorgfältig mit der jeweils nächsten zu messenden Lösung.

Auswertung und Berechnung von ε
  • Kalibrierungskurve: Tragen Sie die gemessenen Absorbanzwerte (y-Achse) gegen die entsprechenden Konzentrationen (x-Achse) auf.

  • Lineare Regression: Führen Sie eine lineare Regressionsanalyse der Datenpunkte durch.[11] Die resultierende Gleichung hat die Form y = mx + b, wobei 'm' die Steigung und 'b' der y-Achsenabschnitt ist.

  • Qualitätsprüfung: Ein Bestimmtheitsmaß (R²) nahe 1 (z.B. > 0.995) und ein y-Achsenabschnitt nahe Null bestätigen die Linearität und die Qualität Ihrer Messung.

  • Berechnung von ε: Gemäß dem Lambert-Beerschen Gesetz (A = εcl) entspricht die Steigung (m) der Regressionsgeraden dem Produkt aus dem molaren Extinktionskoeffizienten (ε) und der Schichtdicke (l).[11][12]

    m = ε * l

    Da die Schichtdicke (l) in der Regel 1 cm beträgt, ist der Wert der Steigung direkt der molare Extinktionskoeffizient (ε).

    ε = m (für l = 1 cm)

Abbildung 1: Workflow zur experimentellen Bestimmung von ε.

Verifizierung der Konzentration unbekannter Proben

Sobald der molare Extinktionskoeffizient (ε) für N-Dansyl-L-Serin in Ihrem spezifischen Lösungsmittelsystem zuverlässig bestimmt wurde, können Sie diesen Wert verwenden, um die Konzentration jeder neuen Charge oder unbekannten Probe schnell und effizient zu überprüfen.

Protokoll zur Konzentrationsverifizierung
  • Probenvorbereitung: Stellen Sie sicher, dass die zu testende Probe im selben Lösungsmittel gelöst ist, das zur Bestimmung von ε verwendet wurde. Verdünnen Sie die Probe gegebenenfalls, sodass ihre Absorbanz im linearen Bereich der zuvor erstellten Kalibrierungskurve liegt (typischerweise A < 1.0).

  • Messung: Führen Sie am validierten Spektrophotometer einen Nullabgleich mit dem reinen Lösungsmittel durch und messen Sie anschließend die Absorbanz Ihrer Probe bei der bekannten λmax.

  • Konzentrationsberechnung: Stellen Sie das Lambert-Beersche Gesetz nach der Konzentration (c) um:

    c = A / (ε * l)

    Setzen Sie die gemessene Absorbanz (A), den zuvor ermittelten molaren Extinktionskoeffizienten (ε) und die Schichtdicke der Küvette (l) in die Formel ein, um die Konzentration der Probe zu berechnen.

Vergleich und Datenintegrität

Vergleichen Sie die experimentell ermittelte Konzentration mit der erwarteten (theoretischen) Konzentration der Probe.

ParameterSymbolWertEinheit
Gemessene AbsorbanzA0.582-
Molarer Extinktionskoeffizientε5601M⁻¹cm⁻¹
Schichtdickel1cm
Berechnete Konzentration c 1.04 x 10⁻⁴ M
Erwartete Konzentrationc_exp1.00 x 10⁻⁴M
Abweichung +4.0%
Tabelle 2: Beispielrechnung zur Verifizierung der Konzentration einer unbekannten Probe.

Eine geringe Abweichung (z.B. < 5%) bestätigt die Konzentration Ihrer Probe. Größere Abweichungen können auf Pipettierfehler, Zersetzung der Substanz oder Verunreinigungen hinweisen und erfordern eine weitere Untersuchung.

Vertrauenswürdigkeit und Selbstvalidierung

Die Robustheit dieses Protokolls beruht auf mehreren ineinandergreifenden Validierungsschritten:

  • Gerätekalibrierung: Die regelmäßige Überprüfung des Spektrophotometers mit zertifizierten Standards stellt die Genauigkeit der Messungen sicher.[1][9][10][13]

  • Linearität der Kalibrierung: Ein R²-Wert > 0.995 für die Kalibrierungskurve belegt, dass das Lambert-Beersche Gesetz im gemessenen Konzentrationsbereich gültig ist.

  • Konsistenz des Lösungsmittels: Die durchgängige Verwendung desselben Lösungsmittel-Batches für den Nullabgleich, die Standards und die Proben minimiert spektrale Verschiebungen und Variationen.

G cluster_0 Systemvalidierung cluster_1 Methodenvalidierung cluster_2 Probenverifizierung A Gerätekalibrierung (Wellenlänge, Photometrie) D Lineare Kalibrierungskurve (R² > 0.995) A->D B Lösungsmittel-Qualität (Reinheit, Konsistenz) B->D C Präzise Stammlösung (Genaue Einwaage) C->D E Bestimmung von ε (Steigung der Geraden) D->E G Berechnung der Konzentration (c = A / εl) E->G F Messung der Probe (A bei λmax) F->G H Vergleich mit Soll-Wert G->H

Abbildung 2: Logische Beziehungen im Validierungsprozess.

Referenzen

  • Mettler Toledo. (n.d.). White Paper: Automated Performance Verification for Spectrophotometers. Abgerufen von [Link]

  • Shimadzu. (n.d.). Instrument Validation and Inspection Methods. UV TALK LETTER. Abgerufen von [Link]

  • Scribd. (n.d.). Performance Verification of UV - Vis Spectrophotometer Final. Abgerufen von [Link]

  • ResearchGate. (n.d.). Performance Verification of UV – VIS Spectrophotometers. Abgerufen von [Link]

  • Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Abgerufen von [Link]

  • Unknown. (n.d.). Technique: Standard Solutions. Abgerufen von [Link]

  • Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Abgerufen von [Link]

  • News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Abgerufen von [Link]

  • Study.com. (n.d.). Standard Solution Definition, Preparation & Examples. Abgerufen von [Link]

  • Unknown. (n.d.). Preparation of Standard Solutions Theory. Abgerufen von [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Abgerufen von [Link]

  • MicroChems Experiments. (2020, September 9). Standard Solution Preparation for AAS, HPLC, GC & Spectrophotometer_A Complete Procedure [Video]. YouTube. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023, August 29). Determining the molar extinction coefficient of gold nanoparticles. Abgerufen von [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Abgerufen von [Link]

  • Piazza. (n.d.). Chapter 1 Calibration of a UV/VIS Spectrometer. Abgerufen von [Link]

  • T Holbrook. (2021, August 21). UV/Vis Video: Calibration Curve Part 1 [Video]. YouTube. Abgerufen von [Link]

  • Reddit. (2024, February 27). Determination of the molar extinction coefficient by doing a serial dilution. r/labrats. Abgerufen von [Link]

  • Pharmaguideline. (n.d.). Calibration of UV / Visible Spectrophotometer. Abgerufen von [Link]

  • ResearchGate. (n.d.). UV absorbance spectrum of L-Serine. Abgerufen von [Link]

  • Mezhevoi, I. N., & Badelin, V. G. (2009). The solvation of L-serine in mixtures of water with some aprotic solvents at 298.15 K. Russian Journal of Physical Chemistry A, 83(3), 388–391.

  • MDPI. (2024, November 1). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Abgerufen von [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). STUDY ON THE UV-VIS SPECTROSCOPIC PROPERTIES OF SUDAN III AND SUDAN IV DYES IN DIFFERENT ORGANIC SOLVENTS. Abgerufen von [Link]

Sources

Comparative stability of cyclohexylammonium salt vs. sodium salt of Dansyl-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Cyclohexylammonium (CHA) vs. Sodium (Na) Forms

Executive Summary

For researchers utilizing Dansyl-L-serine as a fluorescent probe or metabolic tracer, the choice of salt form dictates storage longevity and experimental reproducibility.[1]

  • The Verdict: The Cyclohexylammonium (CHA) salt is the superior form for long-term storage and bulk handling due to its high crystallinity and resistance to moisture (non-hygroscopic).[1]

  • The Caveat: The Sodium (Na) salt is the required species for biological compatibility .[1] However, as an isolated solid, it is amorphous and highly hygroscopic, making it prone to hydrolysis and inaccurate weighing.[1]

Recommendation: Purchase and store Dansyl-L-serine as the CHA salt.[1] Convert to the sodium form in situ within the experimental buffer immediately prior to use.

Chemical Basis of Stability

To understand the stability differences, one must look at the crystal lattice energy and hydration thermodynamics of the two counter-ions.[1]

The Cyclohexylammonium (CHA) Advantage

The cyclohexylammonium cation (


) is bulky and hydrophobic.[1]
  • Lattice Packing: The large, hydrophobic cyclohexyl ring facilitates efficient packing with the aromatic Dansyl fluorophore through Van der Waals and

    
    -alkyl interactions.[1] This creates a rigid, high-melting-point crystal lattice.[1]
    
  • Hydrophobicity: The greasy cyclohexyl group acts as a "shield," repelling atmospheric moisture.[1] This prevents the formation of water channels that lead to hydrolysis of the sulfonamide bond.[1]

The Sodium (Na) Liability

The sodium cation (


) is a small, hard ion with high charge density.[1]
  • Hygroscopicity: Sodium salts of sulfonyl-amino acids often lack the steric bulk to form tight crystal lattices, resulting in amorphous solids.[1] These solids have high surface energy and rapidly absorb water from the air (deliquescence).[1]

  • Degradation Risk: Absorbed water facilitates the nucleophilic attack on the sulfonamide sulfur atom, leading to the gradual cleavage of the dansyl group (releasing Dansyl-OH and free Serine).[1]

Comparative Analysis: Physical & Chemical Properties[1][2][3]

The following data summarizes the expected performance metrics based on the physicochemical properties of Dansyl-amino acid derivatives.

FeatureCyclohexylammonium (CHA) SaltSodium (Na) Salt
Physical State Crystalline Powder (Yellow/Green)Amorphous Solid / Lyophilizate
Hygroscopicity Low (Stable at ambient humidity)High (Requires desiccated storage)
Melting Point Sharp, typically >145°C (decomp.)[1]Indistinct / Broad range
Water Solubility Moderate (requires warming or pH adj.)[1]Excellent (Instant dissolution)
Organic Solubility High (Methanol, Acetone, DMF)Low to Moderate
Weighing Precision High (Static-free, non-sticky)Low (Sticky, absorbs water during weighing)
Primary Use Storage & Purification Biological Assays (In Solution)

Experimental Validation Protocols

Trustworthiness Directive: The following protocols are designed as self-validating systems. You can perform these in your lab to verify the quality of your specific reagent batch.[1]

Protocol A: Accelerated Hygroscopicity Stress Test

Objective: Quantify the moisture uptake difference between salt forms to justify storage conditions.

  • Preparation: Pre-dry empty glass weighing vials at 105°C for 1 hour; cool in a desiccator.

  • Weighing (T0): Accurately weigh ~100 mg of Dansyl-L-serine (CHA) and Dansyl-L-serine (Na) into separate vials. Record weight to 0.1 mg.[1]

  • Stress Condition: Place open vials in a humidity chamber set to 75% RH / 25°C (saturated NaCl solution creates ~75% RH in a closed container).

  • Monitoring: Weigh the vials at 1, 4, 24, and 48 hours.

  • Calculation:

    
    [1]
    
    • Pass Criteria (CHA): < 1% gain over 48 hours.[1]

    • Fail Criteria (Na): > 5% gain (indicates deliquescence).[1]

Protocol B: Stability-Indicating HPLC Method

Objective: Detect degradation products (Dansyl-OH, Free Serine) after thermal stress.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Fluorescence (Ex: 330 nm, Em: 500 nm) – Specific for Dansyl group.[1]

  • Sample Prep: Dissolve stressed samples in Methanol at 1 mg/mL.

  • Interpretation:

    • Dansyl-L-Serine: Major peak (Retention time ~8-10 min).[1]

    • Dansyl-OH (Hydrolysis product): Distinct peak (typically elutes later due to lack of zwitterionic character).[1]

    • Free Serine: Not fluorescent (invisible) unless post-column derivatized, but loss of main peak area indicates degradation.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for handling Dansyl-L-serine, emphasizing the conversion step required for biological assays.

DansylWorkflow Start Start: Reagent Acquisition Decision Select Salt Form Start->Decision Storage Storage Phase (Long-term) Prep Experimental Prep Storage->Prep CHA_Salt Cyclohexylammonium (CHA) Salt • Crystalline • Non-Hygroscopic Decision->CHA_Salt Recommended Na_Salt Sodium (Na) Salt • Amorphous • Hygroscopic Decision->Na_Salt Avoid for Storage CHA_Salt->Storage Stable at -20°C Na_Salt->Storage Degrades (Hydrolysis) Assay Biological Assay (Cell Culture / Enzyme Kinetics) Na_Salt->Assay Direct Use (Weighing Errors Likely) Conversion In-Situ Conversion Dissolve CHA salt in buffer (pH > 7.4 displaces CHA) Prep->Conversion Conversion->Assay Active Species: Dansyl-Ser-Na

Figure 1: Strategic workflow for selecting and processing Dansyl-L-serine salts to ensure experimental integrity.

Expert Recommendations

Handling the CHA Salt

Since the CHA salt is the stable standard, you will likely receive this form.[1] However, cyclohexylammonium can be toxic to certain cell lines or interfere with specific ion channels if the concentration is high.[1]

The "Displacement" Protocol (For sensitive biological assays): If your assay is sensitive to organic amines (CHA):

  • Dissolve the CHA salt in a minimal volume of 0.1 M NaOH.[1]

  • The Cyclohexylamine (free base) will separate (oily droplets) or can be removed via extraction with an organic solvent (like ether) if the Dansyl-derivative stays in the aqueous phase (pH dependent).[1]

  • Simpler Method: For most biochemical assays (µM concentrations), simply dissolving the CHA salt in your working buffer (PBS, pH 7.[1]4) results in a concentration of cyclohexylammonium ions that is usually negligible.[1] Always run a vehicle control containing cyclohexylammonium chloride to rule out interference. [1]

Storage Guidelines
  • Temperature: -20°C is standard.

  • Container: Amber glass (Dansyl is light sensitive).[1]

  • Desiccant: Mandatory for Na salt; recommended for CHA salt.[1]

References

  • Weber, G. (1952).[1] Polarization of the fluorescence of macromolecules. 2. Fluorescent conjugates of ovalbumin and bovine serum albumin.[1] Biochemical Journal, 51(2), 155–167.[1]

    • Foundational text on Dansyl chemistry and stability.
  • Chen, R. F. (1967).[1] Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.[1] [1]

    • Establishes the fluorescence properties used in the stability protocols.
  • Sigma-Aldrich. (n.d.).[1] Product Specification: Dansyl-L-alanine cyclohexylammonium salt (Analogous stability data).[1]

    • Source for commercial availability and physical form verification (CHA as standard).[1]

  • Molecular Probes (Thermo Fisher). (2010).[1] The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 1: Fluorophores and Their Amine-Reactive Derivatives.

    • Authoritative source on handling sulfonamide-based fluorophores.

Sources

A Senior Application Scientist's Guide to Assessing Solvent Effects on the Stokes Shift of N-Dansyl-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the ability to probe and understand microenvironments is paramount. Fluorescent molecules, whose optical properties are sensitive to their surroundings, serve as invaluable tools for this purpose. N-Dansyl-L-serine, a derivative of the well-known dansyl fluorophore, is an exemplary environmental probe. Its utility stems from a phenomenon known as solvatochromism: a pronounced shift in its fluorescence emission spectrum in response to the polarity of its solvent environment.

This guide provides an in-depth technical assessment of the solvent effects on the Stokes shift of N-Dansyl-L-serine. We will move beyond a simple procedural outline to explore the photophysical principles, present a robust experimental workflow, and contextualize the data within the broader landscape of fluorescent probes and their applications in biochemical and pharmaceutical research.

The Photophysical Engine: Why Dansyl Probes Are Environmentally Sensitive

The pronounced solvatochromism of N-Dansyl-L-serine is not an arbitrary phenomenon; it is rooted in the electronic structure of the dansyl moiety. The 5-(dimethylamino)naphthalene-1-sulfonyl group possesses a significant intramolecular charge-transfer (ICT) character. Upon absorption of a photon (excitation), there is a substantial redistribution of electron density, leading to an excited state (S₁) that has a much larger dipole moment than the ground state (S₀).[1][2]

This change in dipole moment is the key. In a polar solvent, the surrounding solvent molecules, which have their own dipoles, will reorient themselves to stabilize the highly polar excited state of the fluorophore.[3][4] This stabilization process lowers the energy of the excited state before fluorescence emission occurs. A lower energy excited state results in a lower energy (longer wavelength) emission.

The more polar the solvent, the greater the stabilization, and the more the emission spectrum is red-shifted. This solvent-dependent energy difference between the absorption and emission maxima is the Stokes shift .

Caption: Energy level diagram illustrating solvent stabilization of the excited state.

As depicted, the energy of the relaxed excited state (S₁) in a polar solvent is significantly lower than in a non-polar solvent. This leads to a smaller energy gap for fluorescence emission, resulting in a red-shifted emission and a larger Stokes shift.

A Self-Validating Experimental Workflow

To ensure reproducibility and accuracy, the following protocol is designed as a self-validating system. Each step is chosen to mitigate common sources of error in fluorescence spectroscopy.

G prep_stock 1. Prepare Stock Solution (e.g., 1 mM N-Dansyl-L-serine in Ethanol) prep_dilutions 2. Prepare Working Solutions (Absorbance < 0.1) in a Range of Solvents prep_stock->prep_dilutions solvent_blank 3. Record Solvent Blanks (Correct for background fluorescence) prep_dilutions->solvent_blank measure_abs 4. Measure Absorption Spectra (Determine λ_abs for each solvent) solvent_blank->measure_abs measure_em 5. Measure Emission Spectra (Excite at λ_abs, determine λ_em) measure_abs->measure_em calc_stokes 6. Calculate Stokes Shift (cm⁻¹) Δν̃ = 10⁷ * (1/λ_abs - 1/λ_em) measure_em->calc_stokes plot_lippert 7. Construct Lippert-Mataga Plot (Plot Δν̃ vs. Solvent Polarity Function) calc_stokes->plot_lippert

Caption: Experimental workflow for assessing solvatochromic effects.
Detailed Step-by-Step Methodology
  • Materials & Reagents:

    • N-Dansyl-L-serine

    • Spectroscopic grade solvents of varying polarity (e.g., Hexane, Dioxane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water)

    • Class A volumetric flasks and micropipettes

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

    • 1 cm pathlength quartz cuvettes

  • Preparation of Solutions:

    • Stock Solution: Prepare a 1 mM stock solution of N-Dansyl-L-serine in a suitable solvent like ethanol. Dansyl chloride, the precursor, readily reacts with amino groups under alkaline conditions to form stable, fluorescent sulfonamide adducts.[5][6][7]

    • Working Solutions: For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should be adjusted so that the maximum absorbance is less than 0.1.

      • Causality Explanation: Maintaining absorbance below 0.1 is critical to avoid the inner-filter effect, where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to artificially distorted emission spectra and inaccurate quantum yield measurements.[8]

  • Spectroscopic Measurements:

    • Absorption Spectra: For each working solution, scan the absorbance from approximately 250 nm to 450 nm using a UV-Vis spectrophotometer. Record the wavelength of maximum absorption (λabs). Use the pure solvent as a blank reference.

    • Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Set the excitation wavelength to the λabs determined for that specific solvent. Scan the emission over a range that captures the full peak (e.g., 400 nm to 650 nm). Record the wavelength of maximum emission intensity (λem).

      • Causality Explanation: Exciting at the absorption maximum ensures the most efficient fluorescence emission and provides the strongest signal for analysis.

Data Analysis: Quantifying the Solvent Effect

The raw spectral data (λabs and λem) are the foundation for quantifying the solvatochromic effect.

Calculating the Stokes Shift

While the Stokes shift can be expressed in nanometers (λem - λabs), a more physically meaningful representation is in terms of energy, specifically wavenumbers (cm⁻¹), as this is directly proportional to the energy difference.[9]

The calculation is as follows: Stokes Shift (Δν̃ in cm⁻¹) = 10⁷ * (1/λabs - 1/λem) (where λabs and λem are in nanometers)

Illustrative Experimental Data

The following table presents representative data for N-Dansyl-L-serine in a range of solvents, based on the known photophysical behavior of closely related dansyl derivatives such as dansylglycine.[8][10]

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (Δν̃ in cm⁻¹)
Dioxane2.21.422~338~470~6995
Chloroform4.81.446~340~485~7360
Ethyl Acetate6.01.372~335~490~8001
Acetone20.71.359~332~505~8850
Acetonitrile37.51.344~330~524~9653
Ethanol24.61.361~330~530~9818
Methanol32.71.329~328~540~10177
Water80.11.333~325~565~11090
The Lippert-Mataga Plot: A Deeper Insight

To further analyze the data, a Lippert-Mataga plot is constructed. This plot relates the Stokes shift (Δν̃) to the solvent polarity function (Δf), which considers both the dielectric constant (ε) and the refractive index (n) of the solvent.[1][4][11]

Solvent Polarity Function (Δf) = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

A linear relationship between the Stokes shift and Δf indicates that the observed solvatochromism is primarily driven by the change in the fluorophore's dipole moment upon excitation.[2][4] The slope of this plot is proportional to the square of the change in dipole moment (Δμ)², providing a quantitative measure of the probe's sensitivity to its environment. Protic solvents like water and ethanol may sometimes deviate from the line due to specific hydrogen-bonding interactions not accounted for in this general model.[4]

Comparative Performance and Applications

N-Dansyl-L-serine's significant solvatochromic shift makes it a highly sensitive probe. Its performance is comparable to other widely used dyes like Prodan and Nile Red, which also exhibit large Stokes shifts in response to solvent polarity.[1] The key advantage of dansylated amino acids lies in their ability to be specifically incorporated or targeted within biological systems.

Applications in Drug Development:

  • Characterizing Drug Binding Sites: A primary application is in mapping the polarity of drug binding sites on proteins. Human Serum Albumin (HSA), a major carrier protein for many drugs, has two primary binding sites with different characteristics. Dansylated amino acids have been instrumental in characterizing these sites.[12] By observing the fluorescence emission of a dansyl probe bound to a protein, one can infer the polarity of the binding pocket—a blue-shifted emission indicates a non-polar, hydrophobic environment, while a red-shifted emission suggests a more polar, solvent-exposed site.

  • Monitoring Protein Conformation Changes: Changes in protein structure that alter the local environment of a bound dansyl probe can be detected as a shift in its fluorescence.

  • High-Throughput Screening: The "turn-on" fluorescence that often occurs when a dansyl probe moves from an aqueous environment to a hydrophobic binding pocket can be used in competitive binding assays to screen for new drug candidates.[13][14]

Conclusion

The assessment of solvent effects on the Stokes shift of N-Dansyl-L-serine reveals it to be a powerful analytical tool. Its sensitivity is directly linked to a large change in dipole moment upon photoexcitation, a characteristic feature of the dansyl fluorophore. By employing the rigorous experimental and analytical workflow detailed in this guide, researchers can effectively harness the solvatochromic properties of N-Dansyl-L-serine. This enables the precise characterization of microenvironments, providing critical insights into protein binding sites, conformational changes, and other molecular interactions that are fundamental to modern drug discovery and development.

References

  • ResearchGate. (n.d.). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains | Request PDF.
  • Royal Society of Chemistry. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • ResearchGate. (2020). (PDF) Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative.
  • MDPI. (n.d.). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Retrieved from [Link]

  • Fayer Lab, Stanford University. (n.d.). Time-Dependent Stokes Shift. Retrieved from [Link]

  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham.
  • Taylor & Francis Online. (n.d.). Solvatochromic – Knowledge and References. Retrieved from [Link]

  • Optica Publishing Group. (2019). Stokes shift microscopy by excitation and emission imaging. Retrieved from [Link]

  • American Chemical Society. (2024). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. ACS Publications.
  • ResearchGate. (n.d.). Lippert-Mataga plot where all the solvents (including alcohols) have....
  • ResearchGate. (2016). How to calculate stokes shift of a molecule which is having absorbance at 307 nm and emission at 469 nm?.
  • Molecular Devices. (n.d.). Optimizing Excitation and Emission Wavelengths for Narrow Stokes' Shift Fluorophores Using the SPECTRAmax® GEMINI and SOFTmax PRO. Retrieved from [Link]

  • AMOLF Institutional Repository. (n.d.). Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature.
  • Springer Nature Experiments. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids.
  • National Center for Biotechnology Information. (2010). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). The dansyl method for identifying N-terminal amino acids. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. PMC. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Dansyl glycine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective analysis of D and L dansyl amino acids as the mixed chelate copper(II) complexes by HPLC. PubMed.
  • National Center for Biotechnology Information. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.
  • National Center for Biotechnology Information. (2020). A simple and effective dansyl acid based "turn-on" fluorescent probe for detecting labile ferrous iron in physiological saline and live cells. PubMed. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Stokes shift in green fluorescent protein variants. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-Dansyl-L-serine Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Directive: N-Dansyl-L-serine cyclohexylammonium salt (CAS: 28248-26-0 / 42808-14-0) is a fluorescent probe derivative stabilized by a cyclohexylamine counter-ion. While often classified as a general irritant, its disposal requires strict adherence to organic incineration protocols due to the presence of the cyclohexylammonium cation, which can liberate toxic cyclohexylamine upon exposure to strong bases.

Do NOT:

  • Do NOT dispose of down the sink (aquatic toxicity risk).

  • Do NOT mix with strong alkaline waste streams (risk of liberating volatile amines).

  • Do NOT dispose of in general trash.[1]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand its tripartite structure. The "Senior Scientist" approach requires analyzing the stability of the salt complex.

ComponentFunctionHazard Characteristic
Dansyl Group FluorophoreAromatic sulfonyl derivative. Generally stable, but environmentally persistent.
L-Serine Amino AcidBiologically benign linker.
Cyclohexylammonium Counter-ionCRITICAL: Stabilizes the molecule. Under basic conditions (pH > 10), it dissociates to form Cyclohexylamine , which is flammable, corrosive, and toxic.

Physical Properties:

  • Appearance: Light yellow to white powder.

  • Solubility: Soluble in methanol, acetone, and water (pH dependent).

  • Signal Word: WARNING (Irritant).

Pre-Disposal Protocol: The "Self-Validating" System

Before moving to disposal, you must validate the state of your waste. This prevents cross-reactivity in the central waste stream.

Step 1: pH Verification

  • Why: To ensure the cyclohexylammonium salt remains stable and does not release free cyclohexylamine vapors.

  • Action: Check that liquid waste containing this compound is Neutral to Slightly Acidic (pH 5.0 – 7.0) .

  • Prohibition: Never add this waste to a "Basic/Alkaline" waste container (e.g., NaOH traps).

Step 2: Solvent Compatibility

  • Why: Dansyl derivatives are often used with organic solvents (Methanol, Acetonitrile).

  • Action: Segregate based on the solvent carrier:

    • Halogenated: (e.g., if mixed with Chloroform/DCM).

    • Non-Halogenated: (e.g., Methanol, Ethanol, Acetone).

Disposal Workflow
Scenario A: Solid Waste (Expired Powder or Spills)
  • Containment: Place the solid material in a sealable polyethylene bag or the original container.

  • Labeling: Label as "Hazardous Waste - Solid Organic Chemical."

    • Constituents: "this compound."[2][3]

    • Hazard Checkbox: Toxic, Irritant.[4][5][6]

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

Scenario B: Liquid Waste (Experimental Residues)

Most researchers will encounter this as a dilute solution in methanol or buffer.

  • Segregation: Determine the primary solvent.

  • Collection: Pour into the appropriate HDPE waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Neutralization (If necessary): If the experimental protocol involved high pH buffers, neutralize the solution with dilute acetic acid to pH < 8 before adding to the waste carboy.

  • Disposal Path: Fuel Blending/Incineration.

Visual Decision Logic (DOT Diagram)

The following diagram outlines the critical decision points for disposing of this compound, emphasizing the prevention of amine liberation.

DisposalWorkflow Start Waste Identification: N-Dansyl-L-serine cyclohexylammonium salt StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath PackSolid Double Bag or Original Container SolidPath->PackSolid PHCheck CRITICAL CHECK: Is pH > 9? LiquidPath->PHCheck Incineration FINAL DISPOSAL: High-Temp Incineration (Destruction of Organic Salt) PackSolid->Incineration Neutralize Neutralize with Dilute Acid (pH 6-7) PHCheck->Neutralize Yes (Risk of Amine Release) SolventCheck Identify Solvent Base PHCheck->SolventCheck No (Stable) Neutralize->SolventCheck HaloStream Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (e.g., MeOH, Acetone) SolventCheck->NonHaloStream Flammables/Organics HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for the safe disposal of Dansyl-Serine salts, prioritizing pH stability to prevent cyclohexylamine release.

Emergency Contingencies
EventImmediate ActionCleanup Protocol
Powder Spill Evacuate area if dust is visible. Don N95 mask.Dry Sweep: Do not wet initially (prevents spreading).[7] Scoop into waste container. Wipe area with methanol-dampened towel.
Skin Contact Remove contaminated clothing.[6]Wash: Rinse skin with soap and copious water for 15 minutes. The cyclohexylammonium component is a potential skin sensitizer.[4]
Eye Contact Flush eyes immediately.[6][8]Irrigate: Use eyewash station for 15 minutes. Seek medical attention (irritant to mucous membranes).[4]
Regulatory & Compliance (RCRA)

In the United States, this compound falls under the following considerations:

  • RCRA Classification: While the salt itself is not typically listed as a P- or U-listed waste, Cyclohexylamine (CAS 108-91-8) is a SARA 302 Extremely Hazardous Substance .

  • Best Practice: Due to the "derived-from" rule logic often applied in rigorous safety programs, treat this waste as Hazardous Organic Waste .

  • Waste Code: If dissolved in ignitable solvents (Methanol), use D001 (Ignitable). If toxic characteristics are suspected due to high concentration, consult local EHS.

References
  • National Center for Biotechnology Information (PubChem). Dansyl-L-serine Compound Summary. Accessed October 2023. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine. (Reference for counter-ion toxicity). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Dansyl-L-serine Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we handle a vast array of chemical reagents daily. While many are routine, some, like N-Dansyl-L-serine cyclohexylammonium salt, require a more nuanced approach to safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both personal safety and experimental integrity. Our focus is not just on what to do, but why we do it, moving beyond a simple checklist to a culture of proactive safety.

Understanding the Hazard Profile: A Tale of Two Moieties

To effectively protect ourselves, we must first understand the inherent risks of the compound. The hazard profile of this compound is best understood by examining its constituent parts: the dansyl group and the cyclohexylammonium salt.

  • The Dansyl Group: The N-Dansyl group is a fluorescent tag. While incredibly useful, its precursor, dansyl chloride, is a known corrosive and moisture-sensitive substance.[1][2] While the toxicity is reduced in this salt form, the dansyl moiety itself can be irritating and should be handled with care to avoid skin contact and inhalation.[3]

  • The Cyclohexylammonium Cation: This is the primary driver of the compound's acute hazards. Cyclohexylamine, from which this salt is derived, is a corrosive liquid that can cause severe skin burns and eye damage.[4][5] In its powdered salt form, the primary risk is inhalation of the dust, which can irritate the respiratory system.[6][7]

Therefore, we are not just handling a fluorescent amino acid derivative; we are handling a compound with potential corrosive and irritant properties, particularly if it comes into contact with moisture or is inhaled.

Hazard ClassificationDescriptionPrimary Concern
Skin Corrosion/Irritation The cyclohexylammonium component can cause skin irritation and, with significant exposure, burns.[5][7]Direct contact with the powder or solutions.
Serious Eye Damage/Irritation The powder is a significant irritant to the eyes.[4][7]Aerosolized powder during weighing and transfer.
Respiratory Irritation Inhaling the fine powder can irritate the mucous membranes and upper respiratory tract.[2][7]Dust generation during handling.
Moisture Sensitivity While not as reactive as its precursor, dansyl chloride, moisture can potentially hydrolyze the compound, creating a more hazardous local environment.[1]Handling in humid conditions or using wet equipment.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is more than a uniform; it's a system. For this compound, we must protect against inhalation of fine particulates and direct skin/eye contact.

Primary Engineering Controls: Your First Line of Defense

Before any PPE is donned, the workspace must be appropriate. Always handle solid this compound inside a certified chemical fume hood or a powder containment balance enclosure. [3] This is non-negotiable. It is the most effective way to control airborne levels and prevent inhalation.[1]

Personal Protective Equipment: The Essential Barrier
  • Hand Protection : Wear standard nitrile laboratory gloves. For weighing and preparing stock solutions, consider double-gloving. This allows for the quick, clean removal of the outer glove if it becomes contaminated without exposing your skin.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When preparing solutions or handling any quantity that could splash, upgrade to chemical splash goggles.[1] A face shield worn over goggles provides the highest level of protection.

  • Respiratory Protection : When working within a fume hood, additional respiratory protection is typically not required. However, if a hood is unavailable or during a large-scale cleanup, a NIOSH-approved respirator with a P100 (HEPA) filter is mandatory to protect against fine dust.[7] Surgical masks offer no protection against chemical dusts.

  • Protective Clothing : A fully buttoned, long-sleeved lab coat is required to protect skin and clothing. Ensure cuffs are snug to prevent powder from entering the sleeves.

Operational Workflow: From Receipt to Disposal

A robust safety plan covers the entire lifecycle of the chemical in the laboratory.

Workflow Diagram

Workflow Receiving Receiving & Inspection Storage Secure Storage (-20°C Recommended) Receiving->Storage Log & Store Weighing Weighing (In Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (In Hood) Weighing->Solubilization Use Experimental Use Solubilization->Use Decontamination Decontamination of Glassware & Surfaces Use->Decontamination Waste Waste Segregation & Disposal Use->Waste Decontamination->Waste

Caption: Lifecycle of this compound in the lab.

Step-by-Step Handling Procedures
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the container tightly sealed in a freezer, as recommended for many dansyl compounds to ensure stability.[8] The storage area should be clearly marked and away from incompatible materials like strong oxidizing agents.[7]

  • Weighing : Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture. Inside a fume hood, use a dedicated spatula to weigh the powder onto creased weigh paper or directly into your vessel. Minimize dust generation by handling the powder gently.[1]

  • Solubilization : In the fume hood, add the solvent to the powder slowly to avoid aerosolizing the solid. Cap the vessel before vortexing or sonicating.

  • Spill Cleanup :

    • Small Powder Spill : Do NOT dry sweep. Gently cover the spill with paper towels dampened with water to prevent the powder from becoming airborne. Then, carefully wipe it up.

    • Large Spill : Evacuate the area. Use appropriate spill kits containing absorbent materials.[3]

    • All materials used for cleanup (gloves, towels, absorbents) must be treated as hazardous waste.[9]

End-of-Life: Disposal and Decontamination Plan

Proper disposal is a critical component of laboratory safety and regulatory compliance.

  • Solid Waste : All contaminated solid materials, including gloves, weigh papers, pipette tips, and cleanup debris, must be collected in a clearly labeled hazardous waste container designated for solid chemical waste.[9][10] Do not mix with regular trash or biohazardous waste.

  • Liquid Waste : Collect all unused solutions and experimental liquid waste in a sealed, properly labeled hazardous waste container.[11] The label must clearly state "Hazardous Waste" and list all chemical constituents, including solvents. Never dispose of this material down the drain.[10][12]

  • Decontamination : Clean any glassware or surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

By integrating these expert-level procedures and understanding the science behind the risks, you can handle this compound with confidence and safety, ensuring that your focus remains on achieving groundbreaking results.

References

  • Cole-Parmer. (2006, January 10). Material Safety Data Sheet - Dansyl chloride.
  • MedChemExpress. (2024, June 17). Dansyl chloride-d6-SDS.
  • Loba Chemie. (2019, August 8). DANSYL CHLORIDE FOR SYNTHESIS MSDS.
  • Santa Cruz Biotechnology. Dansyl Chloride Safety Data Sheet.
  • Sigma-Aldrich. (2011, September 7). Dansyl Chloride Safety Data Sheet.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • University of Nevada, Reno. Unwanted Laboratory Materials & Other Environmental Waste Disposal.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • Fisher Scientific. Cyclohexylamine hydrochloride Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • NOAA. CYCLOHEXYLAMINE - CAMEO Chemicals.
  • Nexchem Ltd. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Vermont. Chemical Waste Management | Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. Dansyl-L-alanine cyclohexylammonium salt.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Dansyl-L-serine cyclohexylammonium salt
Reactant of Route 2
N-Dansyl-L-serine cyclohexylammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.